17-Allylamino-17-demethoxygeldanamycin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C31H43N3O8 |
|---|---|
分子量 |
585.7 g/mol |
IUPAC名 |
[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9+,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 |
InChIキー |
AYUNIORJHRXIBJ-HTLBVUBBSA-N |
異性体SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)\C)C)O)OC |
正規SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
製品の起源 |
United States |
Foundational & Exploratory
17-Allylamino-17-demethoxygeldanamycin (17-AAG): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
17-Allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin) is a derivative of the benzoquinone ansamycin (B12435341) antibiotic geldanamycin. It has garnered significant interest in oncology research due to its potent antitumor activity. This document provides an in-depth technical overview of the core mechanism of action of 17-AAG, focusing on its interaction with its primary molecular target, Heat Shock Protein 90 (Hsp90). We will explore the downstream consequences of this interaction, including the disruption of key oncogenic signaling pathways and the induction of cell cycle arrest and apoptosis. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows to support further research and drug development efforts in this area.
Core Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action of 17-AAG is the specific and potent inhibition of Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone.
Binding to the Hsp90 ATP Pocket
Hsp90 possesses an N-terminal ATP-binding pocket that is crucial for its chaperone function. The binding and hydrolysis of ATP drive a conformational cycle that enables Hsp90 to interact with and stabilize a wide array of "client" proteins, many of which are critical for cancer cell survival and proliferation. 17-AAG competitively binds to this N-terminal ATP-binding pocket with high affinity, displacing ATP and locking Hsp90 in a conformation that is incompetent for its chaperone activity.[1][2] This inhibitory action is selective for the active, multichaperone complex form of Hsp90, which is more prevalent in tumor cells, contributing to the tumor-selective activity of the drug.[3]
Disruption of the Hsp90 Chaperone Cycle
By occupying the ATP-binding site, 17-AAG inhibits the intrinsic ATPase activity of Hsp90. This disruption of the ATP-dependent conformational cycle prevents the proper folding, maturation, and stabilization of Hsp90 client proteins.
Ubiquitination and Proteasomal Degradation of Client Proteins
Unable to be properly chaperoned, Hsp90 client proteins become destabilized, misfolded, and are subsequently targeted for degradation via the ubiquitin-proteasome pathway. This process is often mediated by the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsc70-interacting protein), which recognizes the misfolded client proteins bound to the inactive Hsp90 complex.
Downstream Signaling Consequences
The inhibition of Hsp90 by 17-AAG leads to the degradation of a multitude of client proteins, many of which are key components of oncogenic signaling pathways. This pleiotropic effect allows 17-AAG to simultaneously disrupt multiple pathways that are critical for tumor growth and survival.
Impact on the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. Akt (Protein Kinase B) is a well-established Hsp90 client protein. Treatment with 17-AAG leads to the degradation of Akt, resulting in the inhibition of downstream pro-survival signaling.[2][4]
Impact on the RAF/MEK/ERK (MAPK) Signaling Pathway
The RAF/MEK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. c-Raf (Raf-1) and mutant B-Raf are Hsp90 client proteins. Inhibition of Hsp90 by 17-AAG leads to the degradation of these kinases, thereby blocking MAPK signaling.[5][6]
Cellular Effects of 17-AAG
The disruption of key signaling pathways by 17-AAG culminates in several observable cellular effects, including cell cycle arrest and apoptosis.
Cell Cycle Arrest
17-AAG treatment has been shown to induce cell cycle arrest in various cancer cell lines. This is often due to the degradation of cell cycle-related Hsp90 client proteins such as CDK4 and CDK6.[7]
Apoptosis
By downregulating pro-survival proteins like Akt and promoting the degradation of other key signaling molecules, 17-AAG can induce programmed cell death, or apoptosis.[2][3]
Quantitative Data
Table 1: Binding Affinity of 17-AAG for Hsp90
| Parameter | Value | Method | Reference |
| Kd | ~1.2 µM | Competitive Binding Assay | [8] |
| Kd | 70 nM (Histones to Hsp90) | Surface Plasmon Resonance | [9] |
Note: Binding affinities can vary depending on the experimental conditions and the specific Hsp90 isoform.
Table 2: IC50 Values of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| SKBR-3 | Breast Cancer | 70 | Not Specified | [10] |
| JIMT-1 | Breast Cancer | 10 | Not Specified | [10] |
| Hep3B | Hepatocellular Carcinoma | 2600 | 72 | [3] |
| HuH7 | Hepatocellular Carcinoma | 430 | 72 | [3] |
| Multiple Esophageal Squamous Cell Carcinoma Lines | Esophageal Cancer | ~10-100 | 72 | [11] |
Table 3: Degradation of Hsp90 Client Proteins by 17-AAG
| Client Protein | Cell Line | 17-AAG Concentration | Time | Degradation | Reference |
| Her2/ErbB2 | SKOv3 | 3 µM | 5 h | Significant | [12] |
| Akt | MCF-7 | 3 µM | 48 h | Depletion | [13] |
| c-Raf | MCF-7 | 3 µM | 48 h | Depletion | [13] |
| Mutant B-Raf (V600E) | SK-Mel-28 | 100 nM | 24 h | >90% | [5] |
| Akt | Hodgkin's Lymphoma Cells | Not Specified | Time-dependent | Depletion | [7] |
| Oct4 | IMR-32 | 1 µM | 24 h | 40% reduction | [14] |
| HMGA1 | IMR-32 | 1 µM | 24 h | 20% reduction | [14] |
Experimental Protocols
Western Blotting for Client Protein Degradation
This protocol outlines the steps to assess the degradation of Hsp90 client proteins following treatment with 17-AAG.
Materials:
-
Cell culture reagents
-
17-AAG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target client proteins (e.g., Her2, Akt, c-Raf) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of 17-AAG or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities. Normalize the intensity of the target protein to the loading control to determine the extent of degradation.[1][15]
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
17-AAG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Drug Treatment: Treat cells with a range of 17-AAG concentrations and a vehicle control.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Hsp90-Client Interaction
This protocol is used to assess the disruption of the interaction between Hsp90 and its client proteins by 17-AAG.
Materials:
-
Cell culture reagents and 17-AAG
-
Co-IP lysis buffer
-
Primary antibody against Hsp90 or the client protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with 17-AAG or vehicle control and lyse with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with a primary antibody against Hsp90 (or the client protein) to form an antibody-protein complex.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein of interest to observe the presence or absence of their interaction.[16][17]
Experimental and Logical Workflows
Conclusion
This compound exerts its potent antitumor effects through the specific inhibition of Hsp90. By binding to the N-terminal ATP pocket, 17-AAG disrupts the chaperone's function, leading to the ubiquitin-mediated proteasomal degradation of a wide array of oncogenic client proteins. This results in the simultaneous blockade of multiple critical signaling pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Hsp90 inhibitors like 17-AAG.
References
- 1. benchchem.com [benchchem.com]
- 2. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90 inhibition abrogates hepatocellular cancer growth through cdc2-mediated G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. V600E B-Raf requires the Hsp90 chaperone for stability and is degraded in response to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Inhibition of heat shock protein 90 function by 17-allylamino-17-demethoxy-geldanamycin in Hodgkin's lymphoma cells down-regulates Akt kinase, dephosphorylates extracellular signal-regulated kinase, and induces cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding affinity of proteins to hsp90 correlates with both hydrophobicity and positive charges. A surface plasmon resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pertuzumab Increases 17-AAG-Induced Degradation of ErbB2, and This Effect Is Further Increased by Combining Pertuzumab with Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 15. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
The Genesis of an HSP90 Inhibitor: A Technical Guide to the Discovery and History of 17-AAG
For Immediate Release
This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of 17-allylamino-17-demethoxygeldanamycin (17-AAG, also known as tanespimycin), a seminal inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the preclinical and clinical development of this important molecule.
From Natural Product to Clinical Candidate: A Historical Perspective
The journey to 17-AAG began with the discovery of geldanamycin (B1684428), a natural product isolated from the bacterium Streptomyces hygroscopicus.[4][5] While showing potent antitumor activity, geldanamycin's clinical development was hampered by its poor solubility and significant hepatotoxicity.[4][6] This led to a search for derivatives with a more favorable therapeutic profile.
In the mid-1990s, scientists synthesized 17-AAG by replacing the methoxy (B1213986) group at position 17 of the geldanamycin structure with an allylamino group.[3] This modification resulted in a compound with comparable potency to geldanamycin but with markedly reduced toxicity, paving the way for its entry into clinical trials in 1999.[1][3]
Mechanism of Action: Disrupting the HSP90 Chaperone Cycle
17-AAG exerts its anticancer effects by potently and selectively inhibiting the ATPase activity of HSP90.[7] HSP90 is a molecular chaperone essential for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation.[6] These clients include key oncogenic proteins such as HER2, Raf-1, and Akt.[8][9]
By binding to the N-terminal ATP-binding pocket of HSP90, 17-AAG locks the chaperone in a conformation that is incompetent for client protein activation.[6] This leads to the ubiquitination and subsequent proteasomal degradation of the client proteins, thereby simultaneously disrupting multiple oncogenic signaling pathways.[7] A hallmark of HSP90 inhibition by 17-AAG is the compensatory induction of the anti-apoptotic chaperone HSP72.[7]
Preclinical Activity of 17-AAG
The preclinical efficacy of 17-AAG has been demonstrated in a wide range of cancer cell lines and xenograft models. Its potency is typically characterized by the half-maximal inhibitory concentration (IC50) for cell growth inhibition and client protein degradation.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBr3 | Breast Cancer | 31 | [9][10] |
| SKOV3 | Ovarian Cancer | - | [9][10] |
| G-415 | Gallbladder Cancer | <12,000 (significant viability reduction) | [11][12] |
| GB-d1 | Gallbladder Cancer | <12,000 (significant viability reduction) | [11][12] |
| IMR-32 | Neuroblastoma | ~500-1000 (significant viability reduction) | [6] |
| SK-N-SH | Neuroblastoma | ~500-1000 (significant viability reduction) | [6] |
Table 1: Preclinical Potency of 17-AAG in Various Cancer Cell Lines. Note: IC50 values can vary depending on the assay conditions and duration of exposure.
Clinical Development of 17-AAG
17-AAG entered Phase I clinical trials in 1999 to determine its safety, tolerability, pharmacokinetics, and maximum tolerated dose (MTD).[3] Subsequently, Phase II trials were initiated to evaluate its efficacy in various cancer types.
Phase I Clinical Trials
Phase I studies explored various dosing schedules, including daily and intermittent administration.[13] These trials established the MTD and identified the dose-limiting toxicities.
| Study | Dosing Schedule | MTD (mg/m²) | Dose-Limiting Toxicities | Number of Patients | Reference |
| Goetz et al. | Daily x 5 days, every 21 days | 56 | Hepatic toxicity | 54 | [13] |
| Goetz et al. | Daily x 3 days, every 14 days | 112 | - | 54 | [13] |
| Goetz et al. | Twice weekly for 2 weeks, every 3 weeks | 220 | - | 54 | [13] |
| Grem et al. | Weekly x 3, every 4 weeks | 295 | Pancreatitis, fatigue | 45 | [4] |
Table 2: Summary of Key Phase I Clinical Trials of 17-AAG.
Phase II Clinical Trials
Phase II trials of 17-AAG, both as a single agent and in combination, have been conducted in a variety of malignancies. While single-agent activity was modest in some tumor types, promising results were observed in combination therapies, particularly in HER2-positive breast cancer.
| Cancer Type | Treatment | Response Rate | Key Findings | Number of Patients | Reference |
| Metastatic Melanoma | 17-AAG monotherapy | No objective responses | Some evidence of disease stabilization. | 14 | [1][7] |
| Hormone-Refractory Prostate Cancer | 17-AAG monotherapy | No PSA response | Insufficient activity to warrant further investigation at the tested dose. | 15 | [8] |
| HER2+ Metastatic Breast Cancer | 17-AAG + Trastuzumab | 22% Overall Response Rate, 59% Clinical Benefit Rate | Significant anticancer activity in a trastuzumab-refractory population. | 31 | [6] |
Table 3: Selected Phase II Clinical Trial Results for 17-AAG.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the research and development of 17-AAG.
Synthesis of 17-AAG from Geldanamycin
Objective: To synthesize 17-AAG via nucleophilic substitution of the 17-methoxy group of geldanamycin with allylamine (B125299).
Materials:
-
Geldanamycin
-
Dry Dichloromethane (CH₂Cl₂)
-
Allylamine
-
Thin Layer Chromatography (TLC) supplies
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve a known quantity of geldanamycin in dry dichloromethane.
-
Add an excess (e.g., 5 equivalents) of allylamine dropwise to the geldanamycin solution.
-
Stir the reaction mixture at room temperature, protected from light.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, the product can be purified using standard chromatographic techniques.
This is a generalized procedure. For detailed synthesis protocols, refer to the primary literature.[14]
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of 17-AAG on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-AAG stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 17-AAG in cell culture medium.
-
Treat the cells with the 17-AAG dilutions and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of HSP90 Client Protein Degradation
Objective: To assess the effect of 17-AAG on the protein levels of HSP90 clients.
Materials:
-
Cancer cell line of interest
-
17-AAG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with various concentrations of 17-AAG for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
HSP90 ATPase Activity Assay
Objective: To directly measure the inhibitory effect of 17-AAG on the ATP hydrolysis activity of HSP90.
Materials:
-
Recombinant HSP90 protein
-
Assay buffer
-
ATP
-
17-AAG
-
Malachite green reagent (for colorimetric detection of inorganic phosphate)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add recombinant HSP90 to the assay buffer.
-
Add serial dilutions of 17-AAG or a vehicle control.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and add malachite green reagent to detect the amount of inorganic phosphate (B84403) released.
-
Measure the absorbance at 620 nm.
-
Calculate the percent inhibition of ATPase activity compared to the vehicle control.
Conclusion and Future Directions
17-AAG has been a pivotal molecule in the field of cancer therapeutics, validating HSP90 as a viable drug target.[3] While its own clinical development has faced challenges, including formulation issues and modest single-agent efficacy in some settings, the knowledge gained from its study has paved the way for the development of second and third-generation HSP90 inhibitors with improved pharmacological properties.[11] The story of 17-AAG serves as a foundational chapter in the ongoing effort to target molecular chaperones for the treatment of cancer and other diseases.
References
- 1. Phase II Trial of this compound in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase II trial of 17-allylamino, 17-demethoxygeldanamycin (17-AAG, tanespimycin) in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase II Trial of this compound (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Tanespimycin: A Technical Guide to Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanespimycin, also known as 17-AAG (17-N-allylamino-17-demethoxygeldanamycin), is a semi-synthetic derivative of the benzoquinone ansamycin (B12435341) antibiotic geldanamycin.[1] As a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), Tanespimycin has been the subject of extensive research and clinical investigation as an antineoplastic agent.[2][3] HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are integral to oncogenic signaling pathways.[4] By inhibiting the intrinsic ATPase activity of HSP90, Tanespimycin triggers the ubiquitin-proteasome-mediated degradation of these client proteins, leading to cell cycle arrest, apoptosis, and the disruption of tumor growth.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to Tanespimycin.
Chemical Structure and Identification
Tanespimycin is a 19-membered macrocycle derived from geldanamycin, where the methoxy (B1213986) group at the 17-position is replaced by an allylamino group.[5] This modification reduces the hepatotoxicity observed with the parent compound, geldanamycin, while retaining potent HSP90 inhibitory activity.[3]
| Identifier | Value |
| IUPAC Name | [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate[5] |
| Synonyms | 17-AAG, 17-N-Allylamino-17-demethoxygeldanamycin, KOS-953, NSC 330507[5][6] |
| CAS Number | 75747-14-7[5][6] |
| Chemical Formula | C₃₁H₄₃N₃O₈[5][7] |
| Canonical SMILES | CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC[8] |
| InChI Key | AYUNIORJHRXIBJ-TXHRRWQRSA-N[7] |
Physicochemical Properties
The physicochemical properties of Tanespimycin are crucial for its formulation, delivery, and biological activity. A significant challenge in its clinical development has been its poor aqueous solubility.
| Property | Value | Source |
| Molecular Weight | 585.69 g/mol | [5][6][9] |
| Appearance | Purple to purplish-red solid | [6] |
| Melting Point | Not specified | |
| Solubility | DMSO: ≥ 100 mg/mL (170.73 mM) | [10] |
| Ethanol: Soluble to 10 mM | [8] | |
| Water: ~0.01 mg/mL | ||
| Storage | Store at 4°C, protected from light. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. | [6][11] |
| Purity | >98% (Commercially available) | [8] |
Mechanism of Action
Tanespimycin exerts its anticancer effects by inhibiting the molecular chaperone HSP90. The HSP90 chaperone cycle is an ATP-dependent process essential for the proper folding and function of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis.
Mechanism Steps:
-
Binding: Tanespimycin competitively binds to the N-terminal ATP-binding pocket of HSP90.[4] It has a high affinity, with a reported IC₅₀ of 5 nM in cell-free assays, and exhibits a 100-fold higher binding affinity for HSP90 from tumor cells compared to normal cells.[6][10]
-
Inhibition of ATPase Activity: This binding event inhibits the intrinsic ATPase activity of HSP90, which is critical for the conformational changes required to process client proteins.[1][12]
-
Client Protein Destabilization: The stalled chaperone cycle leads to the misfolding and destabilization of HSP90 client proteins.
-
Proteasomal Degradation: The misfolded client proteins are recognized by the cellular machinery and targeted for degradation via the ubiquitin-proteasome pathway.[1]
-
Downstream Effects: The degradation of key oncoproteins (e.g., HER2, AKT, RAF-1, CDK4, mutant p53) disrupts multiple signaling pathways, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Tanespimycin.
Synthesis of Tanespimycin from Geldanamycin
This protocol describes a common laboratory-scale synthesis.[5]
-
Materials:
-
Geldanamycin (GA)
-
Dry Dichloromethane (CH₂Cl₂)
-
Hexane
-
Thin Layer Chromatography (TLC) supplies (e.g., 95:5 CHCl₃:MeOH mobile phase)
-
-
Procedure:
-
Dissolve Geldanamycin (e.g., 100 mg, 0.2 mmol) in dry CH₂Cl₂ (e.g., 2 mL) in a flask.
-
Add 5 equivalents of allylamine dropwise to the flask.
-
Stir the reaction at room temperature under low light conditions.
-
Monitor the reaction progress by TLC until completion (approximately 2 days). The product (Tanespimycin) should have an Rf of approximately 0.21 in a 95:5 CHCl₃:MeOH system.
-
Once complete, precipitate the product by adding hexane. Repeat the precipitation three times.
-
Centrifuge the mixture (e.g., at 2000 x g for 15 minutes) to pellet the product.
-
Evaporate the remaining solvent to yield the final product.
-
HSP90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by HSP90, allowing for the determination of an inhibitor's IC₅₀ value.[6][7]
-
Materials:
-
Purified recombinant human HSP90α
-
Tanespimycin stock solution (in DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (1 mM in Assay Buffer)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of Tanespimycin in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add 20 µL of HSP90 solution (to a final concentration of ~0.5 µ g/well ) to each well except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 200 µM).
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 150 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This assay determines the effect of Tanespimycin on cell proliferation and viability.[6]
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Tanespimycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of Tanespimycin for a specified time (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Western Blot Analysis of Client Protein Degradation
This method assesses the downstream effect of Tanespimycin by measuring the levels of specific HSP90 client proteins.[6][11]
-
Materials:
-
Treated and untreated cell lysates
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: Treat cells with Tanespimycin for a specified time (e.g., 24 hours). Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to an HSP90 client protein or a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.
-
Conclusion
Tanespimycin remains a cornerstone molecule for the study of HSP90 inhibition. Its well-characterized structure, potent biological activity, and the extensive body of research surrounding it provide a valuable platform for drug discovery and cancer biology research. The protocols and data presented in this guide offer a comprehensive resource for professionals seeking to work with and understand this important compound. While its clinical development was halted, the insights gained from Tanespimycin continue to inform the development of next-generation HSP90 inhibitors.
References
- 1. Tanespimycin - Wikipedia [en.wikipedia.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08665J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
17-AAG: A Technical Guide to its Biological Activity and Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-N-allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a derivative of the ansamycin (B12435341) antibiotic geldanamycin.[1] It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[2][3] By inhibiting Hsp90, 17-AAG disrupts multiple oncogenic signaling pathways simultaneously, making it an attractive agent for cancer therapy.[4][5] This technical guide provides an in-depth overview of the biological activity of 17-AAG, its cellular targets, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
17-AAG exerts its biological effects by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90.[3][6] This competitive inhibition of ATP binding locks the Hsp90 chaperone in a conformation that is unable to process its client proteins.[6] Consequently, the client proteins become destabilized, ubiquitinated, and subsequently targeted for degradation by the proteasome.[3][6] This leads to the depletion of key proteins involved in signal transduction, cell cycle regulation, and apoptosis.[3] Interestingly, Hsp90 in tumor cells exists in a high-affinity, activated multi-chaperone complex, which results in a significantly higher binding affinity for 17-AAG compared to Hsp90 in normal cells.[7] This provides a therapeutic window, allowing for selective targeting of cancer cells.
Cellular Targets of 17-AAG
The primary cellular target of 17-AAG is Hsp90. The inhibition of Hsp90 leads to the degradation of a wide array of "client" proteins. These clients are often key drivers of oncogenesis and include:
-
Protein Kinases:
-
Steroid Hormone Receptors:
-
Transcription Factors:
-
Mutant p53[9]
-
Hypoxia-inducible factor 1-alpha (HIF-1α)
-
-
Other Oncogenic Proteins:
Data Presentation: In Vitro Efficacy of 17-AAG
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 17-AAG in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| BT474 | Breast Cancer | 5-6 | [10] |
| SKBR-3 | Breast Cancer | 70 | [11] |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 | [11] |
| LNCaP | Prostate Cancer | 25 | [12] |
| LAPC-4 | Prostate Cancer | 40 | [12] |
| DU-145 | Prostate Cancer | 45 | [12] |
| PC-3 | Prostate Cancer | 25 | [12] |
| SF268 | Glioblastoma | Varies | [13] |
| U87MG | Glioblastoma | Varies | [13] |
| KNS42 | Glioblastoma | Varies | [13] |
| N87 | Gastric Carcinoma | 5-6 | [10] |
| SKOV3 | Ovarian Cancer | 5-6 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Hsp90 chaperone cycle and the mechanism of inhibition by 17-AAG.
Caption: The PI3K/Akt signaling pathway and its disruption by 17-AAG through Hsp90 inhibition.
Caption: The Raf/MEK/ERK (MAPK) signaling pathway and its inhibition by 17-AAG.
Caption: A typical experimental workflow for evaluating the biological activity of 17-AAG.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of 17-AAG and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
17-AAG stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 17-AAG in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of 17-AAG. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the 17-AAG concentration to determine the IC50 value.
Western Blot Analysis for Client Protein Degradation
This protocol is used to assess the effect of 17-AAG on the expression levels of Hsp90 client proteins.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
17-AAG stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, Raf-1, HER2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of 17-AAG for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by 17-AAG.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
17-AAG stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 17-AAG for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add additional 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Conclusion
17-AAG is a potent and selective inhibitor of Hsp90 with significant anti-tumor activity across a range of cancer types. Its ability to simultaneously disrupt multiple oncogenic signaling pathways by promoting the degradation of key client proteins underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the biological activity and cellular effects of 17-AAG and other Hsp90 inhibitors. While 17-AAG itself has faced challenges in clinical development due to factors such as poor solubility and hepatotoxicity, it has paved the way for the development of second and third-generation Hsp90 inhibitors with improved pharmacological properties.[7] The continued study of Hsp90 and its inhibitors remains a promising avenue in the pursuit of novel cancer therapies.
References
- 1. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
Geldanamycin vs. 17-AAG: A Technical Comparison of Two Seminal HSP90 Inhibitors
A Whitepaper for Drug Development Professionals
Executive Summary
Heat Shock Protein 90 (HSP90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are integral to oncogenic signaling pathways. Its inhibition represents a compelling strategy for cancer therapy. Geldanamycin (B1684428), a natural ansamycin (B12435341) antibiotic, was one of the first identified HSP90 inhibitors. However, its clinical development was hampered by significant hepatotoxicity and poor solubility.[1][2][3][4] To overcome these limitations, the semi-synthetic derivative 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin) was developed.[5][6] This document provides an in-depth technical comparison of the structural, physicochemical, and biological properties of Geldanamycin and 17-AAG, offering valuable insights for researchers in oncology and drug development.
Core Structural Differences
The fundamental difference between Geldanamycin and 17-AAG lies at the 17-position of the ansa-macrocyclic ring. In Geldanamycin, this position is occupied by a methoxy (B1213986) group (-OCH3). The development of 17-AAG involved the nucleophilic substitution of this methoxy group with an allylamino group (-NHCH2CH=CH2).[5][7]
This single modification was strategically designed to mitigate the liabilities of the parent compound. The introduction of the allylamino group reduces the electrophilicity of the benzoquinone ring and improves the aqueous solubility of the molecule.[5] These changes collectively contribute to the reduced hepatotoxicity and more favorable pharmacological profile observed with 17-AAG compared to Geldanamycin.[1][5]
Comparative Physicochemical and Pharmacokinetic Data
The structural alteration from Geldanamycin to 17-AAG imparts significant changes in their physicochemical and pharmacokinetic profiles. The following table summarizes key quantitative data for these two compounds.
| Property | Geldanamycin (GM) | This compound (17-AAG) | Key Implications & References |
| Molecular Weight ( g/mol ) | 560.6 | 585.7 | The addition of the allylamino group increases the molecular weight.[8] |
| Aqueous Solubility | Poor | Limited, but improved over Geldanamycin | 17-AAG's improved solubility was a key driver for its development, though it still presents formulation challenges.[2][5][9][10] |
| HSP90 Binding Affinity (Kd) | ~30 nM - 1 µM (Varies with assay conditions) | ~0.4 µM (Filter binding assay); Potency can be 2-fold higher for its hydroquinone (B1673460) metabolite. | Both compounds bind to the N-terminal ATP pocket. Binding affinity can be method-dependent, with some studies showing slow, tight-binding characteristics.[11][12][13] |
| In Vitro Potency (GI50/IC50) | Potent, low nM range | Potent, low nM range (e.g., ~18-410 nM in ovarian cancer lines; ~120 nM mean in NCI-60 panel) | Both exhibit strong anti-proliferative activity in vitro, though potency varies across cell lines.[14][15] |
| Metabolism | Primarily reduction to hydroquinone. | Primarily metabolized by CYP3A4. Its major active metabolite is 17-aminogeldanamycin (17-AG). Reduction to a hydroquinone by NQO1 also occurs and is a more potent form.[16][17][18] | The differing metabolic pathways influence both efficacy and toxicity profiles. NQO1 expression can sensitize tumors to 17-AAG.[18] |
| Key Toxicities | Hepatotoxicity (Dose-limiting) | Hepatotoxicity (Less severe than Geldanamycin), diarrhea, nausea, vomiting. | The reduced hepatotoxicity of 17-AAG was a major clinical advancement over Geldanamycin.[1][2][19][20][21] |
| Clinical Status | Halted due to toxicity.[1][4] | Halted, despite reaching Phase III trials, due to limited efficacy, toxicity, and formulation issues.[5] | 17-AAG's development paved the way for next-generation HSP90 inhibitors. |
Mechanism of Action & Signaling Pathway
Both Geldanamycin and 17-AAG share a common mechanism of action. They are competitive inhibitors that bind to the N-terminal ATP-binding pocket of HSP90.[3][22][23] This binding event prevents the hydrolysis of ATP, which is essential for the chaperone's function. The inhibition of the HSP90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent degradation of a wide array of HSP90 "client" proteins by the proteasome.[15][24] Many of these client proteins are oncoproteins critical for tumor growth and survival, including HER2, Raf-1, and Akt.[25]
Key Experimental Protocols
Protocol: HSP90 Binding Affinity via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[26][27]
-
Objective: To quantify the binding affinity of Geldanamycin or 17-AAG to recombinant human HSP90.
-
Materials:
-
Recombinant full-length human HSP90α.
-
Geldanamycin or 17-AAG stock solution in DMSO.
-
ITC Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Isothermal Titration Calorimeter.
-
-
Methodology:
-
Preparation: Dialyze the HSP90 protein extensively against the ITC buffer. Dissolve the inhibitor in the same buffer to the desired concentration, ensuring the final DMSO concentration is matched between the syringe (ligand) and cell (protein) to minimize heat of dilution artifacts.
-
Loading: Load the protein solution (e.g., 10-20 µM) into the sample cell and the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
-
Data Acquisition: Record the heat change after each injection.
-
-
Data Analysis: Integrate the raw thermal power data to obtain the heat per injection. Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry, and enthalpy of binding.[28][29]
Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[30][31][32]
-
Objective: To determine the concentration of Geldanamycin or 17-AAG that inhibits the growth of a cancer cell line by 50% (GI50).
-
Materials:
-
Cancer cell line (e.g., SK-Br-3, HeLa).
-
Complete cell culture medium.
-
Geldanamycin or 17-AAG.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Geldanamycin or 17-AAG for a specified period (e.g., 72 hours). Include vehicle-only (DMSO) controls.
-
MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[30][33] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control cells, and plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to calculate the GI50 value.
Protocol: Client Protein Degradation via Western Blot
Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate, providing direct evidence of HSP90 inhibition.[34][35]
-
Objective: To visualize the degradation of HSP90 client proteins (e.g., AKT, HER2) in cancer cells following treatment with Geldanamycin or 17-AAG.
-
Materials:
-
Treated cancer cell lysates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[15]
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Primary antibodies (specific for client proteins and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Methodology:
-
Cell Lysis: Treat cells with the inhibitor for a desired time (e.g., 24 hours), then wash with ice-cold PBS and lyse with buffer to extract total protein.[36]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[15]
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).[36]
-
Incubate with a primary antibody that specifically binds to the target client protein.
-
Wash, then incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Apply an ECL substrate, which reacts with HRP to produce light. Capture the chemiluminescent signal with a digital imaging system.[36]
-
-
Data Analysis: Compare the band intensity for the client protein in the treated samples to the untreated control. A decrease in intensity indicates protein degradation. Normalize the target protein bands to the loading control to account for any loading inaccuracies.
Conclusion and Future Perspective
Geldanamycin was a pioneering discovery that established HSP90 as a viable therapeutic target in oncology. However, its unfavorable toxicity profile rendered it unsuitable for clinical use.[4] The semi-synthetic derivative, 17-AAG, represented a significant step forward, demonstrating a similar mechanism of action with a markedly improved safety profile, particularly with respect to hepatotoxicity.[1][5] While 17-AAG ultimately failed to gain regulatory approval due to its own challenges with solubility, formulation, and modest single-agent efficacy, its journey through clinical trials provided invaluable proof-of-concept.[5] The lessons learned from both Geldanamycin and 17-AAG have been instrumental in guiding the design and development of second and third-generation HSP90 inhibitors with more desirable drug-like properties, which continue to be explored in various cancer settings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 4. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tanespimycin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 17-AAG: Significance and symbolism [wisdomlib.org]
- 10. agscientific.com [agscientific.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 20. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibitor geldanamycin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Preliminary in vitro and in vivo Evaluation of the Effect and Action Mechanism of 17-AAG Combined With Azoles Against Azole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Geldanamycin and this compound potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. merckmillipore.com [merckmillipore.com]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. broadpharm.com [broadpharm.com]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. benchchem.com [benchchem.com]
- 36. benchchem.com [benchchem.com]
The Impact of 17-AAG on HSP90 Client Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key signaling molecules, including kinases, transcription factors, and E3 ligases, that are often implicated in the development and progression of cancer. The dependency of cancer cells on a fully functional HSP90 chaperone machinery has made it an attractive target for cancer therapy.
17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, is a potent inhibitor of HSP90.[1] It binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its ATPase activity, which is essential for its chaperone function.[2] This inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[2] The simultaneous degradation of multiple oncoproteins makes 17-AAG a promising anti-cancer agent, and it has been the subject of numerous preclinical and clinical investigations.[1][3]
This technical guide provides a comprehensive overview of the HSP90 client proteins affected by 17-AAG, presenting quantitative data on their degradation, detailed experimental protocols for their analysis, and visualizations of the key signaling pathways and experimental workflows involved.
Data Presentation: Quantitative Effects of 17-AAG on HSP90 Client Protein Levels
The following tables summarize the quantitative and semi-quantitative data from various studies on the degradation of HSP90 client proteins following treatment with 17-AAG. The data is primarily derived from Western blot analyses.
Table 1: Kinases
| Client Protein | Cell Line(s) | 17-AAG Concentration | Treatment Time | Observed Effect | Reference(s) |
| AKT (Protein Kinase B) | A673, A4573 | 0.25 µmol/L | 24 and 72 h | Degradation and decreased phosphorylation | [1] |
| LNCaP | 1 µM | 24 h | Decreased protein levels | [4] | |
| Myogenic cells | 0.5, 1, 2.5, 5 µM | 24 h | Dose-dependent decrease in total and phosphorylated Akt | [5] | |
| MCF-7 | 3 µM | 48 h | Depletion of total-Akt | [6] | |
| c-Raf | MCF-7 | 3 µM | 48 h | Depletion of c-Raf | [6] |
| CDK4 | HCT116 | Concentration-dependent | 72 h | Depletion | [2] |
| IGF1R | A673, A4573 | 0.25 µmol/L | 24 and 72 h | Degradation (more sensitive in A673) | [1] |
| c-Kit | A673, A4573 | 0.25 µmol/L | 24 and 72 h | Degradation (more sensitive in A673) | [1] |
| HER2 (ErbB2) | Prostate cancer cell lines | Not specified | Not specified | Decreased levels | [4] |
| MCF-7 | Not specified | Not specified | Degradation | [7] | |
| mTOR | A673, A4573 | 0.25 µmol/L | 24 and 72 h | Decreased phosphorylation | [1] |
| MAPK42/44 (ERK1/2) | A673, A4573 | 0.25 µmol/L | 24 and 72 h | Decreased phosphorylation | [1] |
| IMR-32, SK-N-SH | Not specified | Not specified | Decreased EGF- or FBS-induced ERK phosphorylation | [8] | |
| p-GSK3β Ser9 | Splenic lymphocytes (MRL/lpr mice) | Not specified | Not specified | Decreased expression | [9] |
Table 2: Transcription Factors and Other Proteins
| Client Protein | Cell Line(s) | 17-AAG Concentration | Treatment Time | Observed Effect | Reference(s) |
| Androgen Receptor (AR) | Prostate cancer cell lines | Not specified | Not specified | Decreased levels | [4] |
| Oct4 | IMR-32 | Not specified | 24 and 48 h | Significant down-regulation (0.6 and 0.4 fold-change) | [10] |
| SK-N-SH | Not specified | 24 and 48 h | Down-regulation | [10] | |
| HMGA1 | IMR-32 | Not specified | 24 and 48 h | Significant down-regulation (0.8 and 0.6 fold-change) | [10] |
| SK-N-SH | Not specified | 24 and 48 h | Down-regulation | [10] | |
| FABP5 | IMR-32 | Not specified | 24 and 48 h | Significant down-regulation (0.3 and 0.4 fold-change) | [10] |
| SK-N-SH | Not specified | 24 and 48 h | Down-regulation | [10] | |
| MYCN | SK-N-SH | Not specified | 24 and 48 h | Down-regulation | [10] |
| IMR-32 | Not specified | 48 h | Up-regulation (1.4 fold-change) | [10] | |
| Prohibitin (PHB) | SK-N-SH | Not specified | 24 and 48 h | Down-regulation | [10] |
| IMR-32 | Not specified | 48 h | Up-regulation (1.9 fold-change) | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol outlines the general steps for assessing the levels of HSP90 client proteins in cell lysates following treatment with 17-AAG.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., MCF-7, LNCaP, A673) in the appropriate growth medium and conditions.
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 17-AAG (e.g., 0.1 µM to 5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4][5][6]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel to separate the proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the HSP90 client protein of interest overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software to determine the relative decrease in client protein levels.
Protocol 2: Immunoprecipitation (IP) of HSP90-Client Protein Complexes
This protocol is used to assess the physical interaction between HSP90 and its client proteins and how this interaction is disrupted by 17-AAG.[1]
1. Cell Culture and Treatment:
-
Culture and treat cells with 17-AAG as described in Protocol 1.
2. Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
3. Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
4. Immunoprecipitation:
-
Add a primary antibody against HSP90 or the specific client protein to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the immune complexes and incubate for 2-4 hours at 4°C.
5. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
6. Elution:
-
Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
7. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for both HSP90 and the client protein of interest to observe their co-immunoprecipitation.
Signaling Pathways and Experimental Workflows
Mechanism of 17-AAG Action and Client Protein Degradation
The following diagram illustrates the mechanism by which 17-AAG inhibits HSP90 and leads to the degradation of its client proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
17-AAG (Tanespimycin): A Technical Guide to Preclinical Cancer Model Studies
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a derivative of the natural product geldanamycin.[1] It is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation.[2][3] By inhibiting HSP90, 17-AAG leads to the degradation of these oncogenic client proteins, disrupting multiple signaling pathways simultaneously.[2][4] This unique mechanism of action has made 17-AAG a subject of extensive preclinical research across a wide range of human cancers.[2][5] Although its clinical development has been hampered by poor water solubility and hepatotoxicity, the preclinical data for 17-AAG established a crucial foundation for the development of second-generation HSP90 inhibitors.[2][6] This guide provides an in-depth technical overview of the preclinical studies of 17-AAG in various cancer models, detailing its mechanism, efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
17-AAG exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of HSP90.[4][7] This competitive inhibition disrupts the chaperone's intrinsic ATPase activity, which is critical for its function.[4][8] Consequently, HSP90 is locked in a conformation that is targeted by the ubiquitin-proteasome pathway, leading to the degradation of its client proteins.[4][7] Many of these client proteins are key drivers of oncogenesis, including HER2, AKT, Raf-1, CDK4, mutant p53, and EGFR.[4][9][10] The simultaneous degradation of multiple oncoproteins makes HSP90 inhibition an attractive therapeutic strategy.[2] A common pharmacodynamic marker for HSP90 inhibition is the compensatory induction of HSP70.[4][8]
Preclinical In Vitro Studies
17-AAG has demonstrated significant anti-proliferative and cytotoxic effects across a broad spectrum of human cancer cell lines. In vitro studies are fundamental for determining the drug's potency (IC50), cellular effects, and mechanism of action at the cellular level.
Data Presentation: In Vitro Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 values for 17-AAG vary depending on the cancer cell line and the specific experimental conditions used.
| Cancer Type | Cell Line | IC50 Value (nM) | Reference |
| Breast Cancer | SKBR-3 (HER2+) | 70 | [11] |
| JIMT-1 (HER2+, Trastuzumab-resistant) | 10 | [11] | |
| BT474 (HER2+) | 5-6 | ||
| Ovarian Cancer | A2780 | 18.3 | [6] |
| CH1 | 410.1 | [6] | |
| Glioblastoma | N/A | General activity reported | [12] |
| Gallbladder Cancer | G-415, GB-d1 | Potent activity reported | [9] |
| Lung Cancer | H3122 (EML4-ALK) | High sensitivity reported | [13] |
| General Panel | NCI-60 Cell Line Panel | ~120 (Mean) | [14] |
Note: IC50 values can differ between studies due to variations in assay methodology and duration of drug exposure.
Cellular Effects
Preclinical in vitro studies have consistently shown that 17-AAG induces several key anti-cancer effects:
-
Inhibition of Cell Proliferation and Viability: Treatment with 17-AAG leads to a significant reduction in the proliferation and viability of cancer cells, as measured by assays like MTS or MTT.[7][9]
-
Induction of Apoptosis: 17-AAG promotes programmed cell death.[9][15] In some models, the induction of apoptosis is dependent on the expression of pro-apoptotic proteins like BAX.[4][8]
-
Cell Cycle Arrest: The compound can cause cells to arrest in specific phases of the cell cycle, most commonly the G2/M phase, preventing cell division.[5][9]
-
Inhibition of Migration: 17-AAG has been shown to reduce the migratory capacity of cancer cells.[7][9]
Experimental Protocols
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of 17-AAG concentrations (e.g., 0.1 nM to 1000 µM) for a specified duration (e.g., 24, 48, or 72 hours).[15] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Preclinical In Vivo Studies
The efficacy of 17-AAG has been validated in various animal models, primarily using human tumor xenografts in immunocompromised mice. These studies are critical for evaluating anti-tumor activity, toxicity, and pharmacodynamics in a whole-organism context.
Data Presentation: In Vivo Efficacy in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Key Outcome | Pharmacodynamic Marker | Reference |
| Gallbladder Cancer (G-415 xenograft) | NOD-SCID Mice | 25 mg/kg, i.p., daily, 5 days/week for 4 weeks | 69.6% reduction in tumor size | Marked decrease in p-AKT | [5][9] |
| Breast Cancer (MDA-MB-231SA) | Nude Mice | Not specified | Significantly reduced tumor growth in mammary fat pad | Not specified | [1] |
| Human Ovarian Cancer (A2780 & CH1 xenografts) | N/A | 80 mg/kg, i.p. (single dose) | Tumor growth inhibition | Reversible changes in biomarkers in tumor and PBLs | [6] |
| Colon Cancer (HCT116 xenograft) | Athymic Mice | 80 mg/kg, i.p., daily for 5 days | Significant reduction in mean tumor volume | Depletion of CRAF, CDK4; Induction of HSP72 | [8] |
| Prostate Cancer | N/A | Not specified | Growth inhibition of androgen-sensitive and -insensitive tumors | Down-regulation of HER2, HER3, AR | [16] |
Experimental Protocols
This protocol outlines the key steps for evaluating the in vivo efficacy of 17-AAG in a subcutaneous tumor model.
-
Cell Preparation: Harvest cancer cells (e.g., 2 x 106 G-415 cells) from culture, wash with PBS, and resuspend in a suitable medium (e.g., Matrigel) for injection.[9]
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor dimensions using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average volume (e.g., 50-100 mm³), randomize the mice into treatment and control (vehicle) groups.[9]
-
Treatment Administration: Administer 17-AAG via the desired route (e.g., intraperitoneal injection, i.p.) according to the specified dose and schedule.[5][9] The control group receives the vehicle solution.
-
Data Collection: Continue to measure tumor volumes and body weights throughout the study to assess efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers). Compare tumor growth between the treated and control groups.
References
- 1. clltopics.org [clltopics.org]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase II Trial of this compound (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Early Clinical Trial Results for 17-AAG: A Technical Guide
This technical guide provides an in-depth analysis of the early clinical trial results for 17-allylamino-17-demethoxygeldanamycin (17-AAG), a first-in-class inhibitor of Heat Shock Protein 90 (HSP90). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Executive Summary
17-AAG, a derivative of geldanamycin, functions by inhibiting the chaperone protein HSP90, leading to the degradation of numerous client proteins essential for tumor cell growth and survival. Early phase I and II clinical trials have established the safety, tolerability, and pharmacokinetic profile of 17-AAG across various dosing schedules and patient populations. The maximum tolerated dose (MTD) was found to be highly schedule-dependent, with intermittent dosing schedules demonstrating lower toxicity. Pharmacodynamic studies have confirmed target engagement through the induction of HSP70 and the down-regulation of HSP90 client proteins such as Akt and Raf-1. While objective responses were limited in these early single-agent trials, the data provided a crucial foundation for further development of HSP90 inhibitors.
Data Presentation
The following tables summarize the quantitative data from key early clinical trials of 17-AAG.
Table 1: Summary of Phase I Dose-Escalation Trials for 17-AAG
| Dosing Schedule | Number of Patients | Starting Dose (mg/m²) | Maximum Tolerated Dose (MTD) (mg/m²) | Dose-Limiting Toxicities (DLTs) | Reference |
| Daily x 5, every 21 days | 54 | 5 | 56 | Hepatic toxicity (transaminitis) | [1][2] |
| Daily x 3, every 14 days | 54 | - | 112 | Not specified | [1][2] |
| Twice weekly (d1, 4, 8, 11), every 21 days | 54 | - | 220 | Not specified | [1][2] |
| Twice weekly x 3 weeks, every 4 weeks | 43 | 100 | 175-200 | Not specified | [3] |
| Twice weekly x 2 weeks, every 3 weeks | 43 | 150 | 250 | Not specified | [3] |
| Weekly x 3, every 4 weeks | 45 | 10 | 295 | Grade 3 pancreatitis, Grade 3 fatigue | [4][5] |
| Twice weekly for 2 of 3 weeks | 13 | 150 | 220 | Grade 3 elevated ALT | [6] |
Table 2: Pharmacokinetic Parameters of 17-AAG in Early Clinical Trials
| Parameter | Value | Dosing Schedule | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.1 µmol/L | Daily x 5, every 21 days | [1] |
| Linearity of Assay | 0.1 - 25.6 µmol/L | Daily x 5, every 21 days | [1] |
| Protein Binding | >90% | Weekly x 3, every 4 weeks | [4][5] |
| Metabolite | 17-amino-17-demethoxygeldanamycin (17-AG) | Multiple | [1][4] |
| Excretion | Primarily hepatic and biliary | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the early clinical trials of 17-AAG are provided below.
Drug Formulation and Administration
17-AAG was supplied by the Cancer Therapy Evaluation Program, National Cancer Institute, in sterile vials containing 50 mg of 17-AAG in 2 mL of DMSO.[1] For administration, the 17-AAG/DMSO concentrate was thawed and diluted with an egg phospholipid diluent (EPL) to a final concentration of 1 mg/mL.[1] This solution was then administered as an intravenous infusion over a period of 1 to 1.5 hours.[1]
Pharmacokinetic Analysis via High-Performance Liquid Chromatography (HPLC)
-
Blood samples were collected in heparinized tubes at specified time points before, during, and after the 17-AAG infusion (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6-8, 24, and 48 hours post-infusion).[1]
-
Plasma was separated by centrifugation and stored at -80°C until analysis.[1]
-
For analysis, plasma samples were subjected to solid-phase extraction.[1]
-
Instrumentation : High-Performance Liquid Chromatography system with UV or mass spectrometry detection.
-
Column : Reversed-phase C18 column.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 25 mM sodium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Detection : UV detection at a wavelength of approximately 334 nm for 17-AAG and its active metabolite, 17-AG.[1]
-
Quantitation : Plasma concentrations of 17-AAG and 17-AG were determined by comparing their peak areas to a standard curve. The lower limit of quantitation was typically around 0.1 µmol/L.[1]
Pharmacodynamic Analysis via Western Blot
-
Whole blood was collected in heparinized tubes.
-
PBMCs were isolated using Ficoll-Paque density gradient centrifugation.
-
Isolated PBMCs were washed and cell pellets were stored at -80°C.
-
PBMC pellets were lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The total protein concentration in the lysates was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for the proteins of interest (e.g., HSP70, HSP90, Akt, Raf-1) overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action of 17-AAG via HSP90 inhibition.
Experimental Workflow
Caption: A representative workflow for a Phase I dose-escalation trial of 17-AAG.
References
- 1. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Trial of this compound in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the novel antitumor agent 17-(allylamino)-17-demethoxygeldanamycin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 17-AAG
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG) is a derivative of the natural product geldanamycin, and a first-in-class inhibitor of Heat Shock Protein 90 (HSP90) to enter clinical trials.[1] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell proliferation and survival.[1] By binding to the N-terminal ATP-binding domain of HSP90, 17-AAG inhibits its chaperone function, leading to the proteasomal degradation of oncogenic client proteins such as HER-2/neu, Raf-1, and Akt.[2][3] This unique mechanism of action, targeting multiple oncogenic pathways simultaneously, has made 17-AAG a compound of significant interest in oncology.[1][4]
Despite its promising preclinical activity, the clinical development of 17-AAG has been hampered by its poor aqueous solubility, necessitating complex formulations and leading to challenges in achieving optimal therapeutic exposures.[5][6] A thorough understanding of its pharmacokinetics (PK) and bioavailability is therefore critical for its continued investigation and the development of next-generation HSP90 inhibitors. This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of 17-AAG, summarizing key data from preclinical and clinical studies, detailing experimental protocols, and visualizing relevant biological pathways.
Pharmacokinetics of 17-AAG
The pharmacokinetic profile of 17-AAG has been characterized in various preclinical models and human clinical trials. A consistent finding is its conversion to an active metabolite, 17-amino-17-demethoxygeldanamycin (17-AG), which is as potent as the parent compound.[2][7]
Preclinical Pharmacokinetics
In preclinical studies, 17-AAG has been shown to distribute widely into tissues and undergo extensive metabolism.[2] Studies in tumor-bearing mice have provided valuable insights into its disposition and pharmacodynamic effects.
Table 1: Pharmacokinetic Parameters of 17-AAG in Mice Bearing Human Ovarian Cancer Xenografts
| Parameter | A2780 Xenograft | CH1 Xenograft |
| 17-AAG | ||
| Peak Plasma Concentration | ~4 µmol/L | ~3 µmol/L |
| Peak Tumor Concentration | 15.6 µmol/L | 16.5 µmol/L |
| 17-AG (Active Metabolite) | ||
| Peak Plasma Concentration | ~0.5 µmol/L | ~0.5 µmol/L |
| Peak Tumor Concentration | ~2 µmol/L | ~2.5 µmol/L |
| Data from a single 80 mg/kg intraperitoneal dose.[8] |
Clinical Pharmacokinetics
Multiple Phase I clinical trials have evaluated the pharmacokinetics of 17-AAG in patients with advanced cancers, exploring various dosing schedules. These studies have consistently shown linear pharmacokinetics over the dose ranges tested.[2][9]
Table 2: Pharmacokinetic Parameters of 17-AAG in Adult Cancer Patients (Single Agent IV Infusion)
| Dose (mg/m²) | Cmax (µg/L) | AUC (µg·h/L) | Clearance (L/h) | Half-life (h) | Study |
| 450 (weekly) | 8,998 ± 2,881 | - | 32.2 ± 15.3 | - | Goetz et al.[9] |
| 295 (weekly x 3) | - | - | - | - | Ramanathan et al.[2] |
Table 3: Pharmacokinetic Parameters of 17-AAG in Pediatric Cancer Patients (Twice Weekly IV Infusion)
| Parameter | Value (Mean ± SD) |
| Clearance | 21.6 ± 6.21 L/h/m² |
| Half-life | 2.6 ± 0.95 h |
| Data from escalating doses between 150 and 360 mg/m².[10] |
Bioavailability and Formulation Development
A major challenge in the clinical development of 17-AAG is its poor aqueous solubility (approximately 0.01 mg/mL), which limits its oral bioavailability and necessitates the use of formulations containing solubilizing agents like DMSO and Cremophor EL.[5][11] These excipients can be associated with toxicities, including hypersensitivity reactions.[5]
To address these limitations, several strategies have been explored:
-
Cremophor-Free Formulations: Polymeric micelles, such as those made from poly(ethylene oxide)-b-poly(D,L-lactide) (PEO-b-PDLLA), have been developed to encapsulate 17-AAG, increasing its solubility by 150-fold and improving its pharmacokinetic profile in rats.[5]
-
Prodrugs: IPI-504, the hydroquinone (B1673460) hydrochloride salt of 17-AAG, was developed as a highly soluble prodrug.[6][12] IPI-504 interconverts with 17-AAG in vivo and has shown efficacy in preclinical models.[6]
-
Analog Development: 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin) is a water-soluble analog of 17-AAG with greater oral bioavailability that has also been investigated.[13]
Metabolism of 17-AAG
17-AAG is extensively metabolized, primarily in the liver.[2] The main metabolic pathway involves the conversion of the 17-allylamino group to an amino group, forming the active metabolite 17-AG.[2][7] Both 17-AAG and bortezomib (B1684674) are metabolized by the cytochrome P450 3A4 enzyme, suggesting a potential for drug-drug interactions.[14] In plasma, both 17-AAG and 17-AG are highly protein-bound (>90%).[2][15]
Signaling Pathways and Experimental Workflows
HSP90 Signaling Pathway
17-AAG exerts its anticancer effects by inhibiting HSP90, which leads to the degradation of numerous client proteins involved in cell growth, survival, and angiogenesis.[3][4][16]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 5. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically-based pharmacokinetics and molecular pharmacodynamics of 17-(allylamino)-17-demethoxygeldanamycin and its active metabolite in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Antiangiogenic properties of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin: an orally bioavailable heat shock protein 90 modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Dose Escalation of the Heat Shock Protein Inhibitor 17-AAG in Combination with Bortezomib in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Inhibition of Heat Shock Protein 90 by 17-AAG Reduces Inflammation via P2X7 Receptor/NLRP3 Inflammasome Pathway and Increases Neurogenesis After Subarachnoid Hemorrhage in Mice [frontiersin.org]
An In-depth Technical Guide to 17-Allylamino-17-demethoxygeldanamycin (Tanespimycin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin (B1681923), is a derivative of the natural product geldanamycin (B1684428) and a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation.[1][4][5] By inhibiting Hsp90, 17-AAG leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[1][6] This technical guide provides a comprehensive review of the preclinical and clinical literature on 17-AAG, focusing on its mechanism of action, pharmacokinetic profile, and therapeutic potential. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important investigational anticancer agent.
Mechanism of Action
17-AAG binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting the binding of ATP.[7] This locks the chaperone in a conformation that is targeted for ubiquitination and subsequent degradation by the proteasome. The client proteins that rely on Hsp90 for their proper folding and stability are consequently destabilized and degraded.[1][7] This disruption of the Hsp90 chaperone cycle affects a wide range of oncoproteins, including HER2, Raf-1, Akt, mutant p53, and steroid hormone receptors.[4]
The inhibition of Hsp90 by 17-AAG triggers a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[8][9] The simultaneous impact on multiple oncogenic pathways makes Hsp90 an attractive target for cancer therapy, and 17-AAG was one of the first Hsp90 inhibitors to enter clinical trials.[5][8]
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic effects of 17-AAG have been evaluated in numerous cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values from selected studies.
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| HCT116 BAX +/- | Colon Cancer | SRB | GI50 | 41.3 nM | [10] |
| HCT116 BAX -/- | Colon Cancer | SRB | GI50 | 32.3 nM | [10] |
| G-415 | Gallbladder Cancer | MTS | IC50 | ~10-20 µM (at 24h) | [8][9] |
| GB-d1 | Gallbladder Cancer | MTS | IC50 | ~10-20 µM (at 24h) | [8][9] |
| MCF-7 | Breast Cancer | WST-1 | - | 52% reduction in cell number at 3 µM (48h) | [11] |
| SKOV-3 | Ovarian Cancer | - | IC50 | Not specified | [12] |
| CH1 | Ovarian Cancer | - | IC50 | Not specified | [12] |
Pharmacokinetics
Pharmacokinetic parameters of 17-AAG and its active metabolite, 17-amino-17-demethoxygeldanamycin (17-AG), have been determined in both preclinical and clinical settings.
Table 2.1: Pharmacokinetics in Humans
| Parameter | Dose | Formulation | Value | Reference |
| t1/2 | 275-340 mg/m² | Suspension & Cremophor-based | 3-4 h | [13] |
| CLT | 275-340 mg/m² | Suspension & Cremophor-based | 12.76 - 17.28 L/h/m² | [13] |
| Vz | 275-340 mg/m² | Suspension & Cremophor-based | 69.54 - 78.51 L/m² | [13] |
| Cmax (at 340 mg/m²) | 340 mg/m² | Suspension | 17% lower than injection | [13] |
| AUC of 17-AG to 17-AAG | 275 mg/m² | - | ~60% | [13] |
| AUC of 17-AG to 17-AAG | 340 mg/m² | - | 93% - 117% | [13] |
Table 2.2: Pharmacokinetics in Dogs
| Parameter | Single Dose | Value | Reference |
| Cmax | 50-250 mg/m² | 1405 ± 686 to 9439 ± 991 ng/mL | [14] |
| AUC 0-8h | 50-250 mg/m² | 1483 ± 694 to 11,902 ± 1962 µg/mL*h | [14] |
Table 2.3: Pharmacokinetics in Mice
| Parameter | Value | Reference |
| Intrinsic Clearance (Liver) - 17AAG | 4.93 ml/hr | [15] |
| Intrinsic Clearance (Liver) - 17AG | 3.34 ml/hr | [15] |
| Vascular-interstitial permeability-surface area product - 17AAG | 0.23 ml/hr | [15] |
| Vascular-interstitial permeability-surface area product - 17AG | 0.26 ml/hr | [15] |
Clinical Trial Efficacy
17-AAG has been evaluated in several clinical trials, both as a single agent and in combination with other therapies.
| Cancer Type | Phase | Treatment | Response Rate | Clinical Benefit Rate | Median PFS | Median OS | Reference |
| HER2+ Metastatic Breast Cancer | II | 17-AAG (450 mg/m²) + Trastuzumab | 22% | 59% | 6 months | 17 months | [16][17] |
| Hormone-Refractory Metastatic Prostate Cancer | II | 17-AAG (300 mg/m²) | No PSA response | - | - | - | [18] |
| Advanced Cancer (Solid Tumors) | I | Dose escalation | Stable disease in 7 of 11 evaluable patients | - | - | - | [13] |
| Relapsed/Refractory Multiple Myeloma | I/II | 17-AAG + Bortezomib | 13-48% | - | - | - | [19] |
Experimental Protocols
Hsp90 ATPase Activity Assay
This assay measures the enzymatic activity of Hsp90 and its inhibition by compounds like 17-AAG.
Materials:
-
Purified recombinant human Hsp90α
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution (1 mM)
-
Malachite Green Reagent
-
17-AAG stock solution (in DMSO)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of 17-AAG in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add 20 µL of Hsp90 solution (final concentration ~0.5 µ g/well ) to each well except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 200 µM).
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 150 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.[20]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of 17-AAG on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-AAG stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of 17-AAG for the desired time (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.[20][21]
Western Blot Analysis for Client Protein Degradation
This method is used to detect the degradation of Hsp90 client proteins following treatment with 17-AAG.
Materials:
-
Cancer cell line
-
17-AAG
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of 17-AAG for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7][20]
Signaling Pathways Affected by 17-AAG
The inhibition of Hsp90 by 17-AAG impacts multiple signaling pathways crucial for cancer cell survival and proliferation. A simplified representation of these interactions is provided below.
Conclusion
This compound (tanespimycin) is a well-characterized Hsp90 inhibitor with demonstrated preclinical and clinical activity against a range of cancers. Its mechanism of action, involving the simultaneous disruption of multiple oncogenic signaling pathways, provides a strong rationale for its use in cancer therapy. While challenges such as formulation and the development of resistance remain, 17-AAG has paved the way for the development of a new class of anticancer agents. Further research into combination therapies and the identification of predictive biomarkers will be crucial for optimizing the clinical application of Hsp90 inhibitors. Despite the discontinuation of its development by Bristol-Myers Squibb in 2010, the extensive research on tanespimycin continues to provide valuable insights for the ongoing development of other Hsp90 inhibitors.[22]
References
- 1. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tanespimycin pharmacokinetics: a randomized dose-escalation crossover phase 1 study of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, Dose-Proportionality, and Tolerability of Intravenous Tanespimycin (17-AAG) in Single and Multiple Doses in Dogs: A Potential Novel Treatment for Canine Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiologically-based pharmacokinetics and molecular pharmacodynamics of 17-(allylamino)-17-demethoxygeldanamycin and its active metabolite in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Phase II Trial of this compound (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Tanespimycin - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 17-AAG Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, 17-AAG disrupts its chaperone function, leading to the destabilization and subsequent proteasomal degradation of numerous client proteins.[3][4] Many of these client proteins are oncoproteins critical for tumor cell growth, proliferation, and survival, making 17-AAG a compound of significant interest in cancer research.[4][5] Inhibition of HSP90 by 17-AAG results in cell cycle arrest, induction of apoptosis, and the inhibition of tumor growth.[4][6] A key pharmacodynamic biomarker of 17-AAG activity is the induction of Heat Shock Protein 70 (HSP70).[3][7] These application notes provide detailed protocols for treating cultured cells with 17-AAG and assessing its biological effects.
Mechanism of Action
17-AAG competitively inhibits the ATPase activity of HSP90, a molecular chaperone essential for the stability and function of a wide range of client proteins.[3][4] In cancer cells, many of these client proteins are overexpressed or mutated, driving oncogenesis. The inhibition of HSP90 by 17-AAG leads to the ubiquitination and proteasomal degradation of these client proteins, which include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, Raf-1), and transcription factors.[4][8] This disruption of multiple signaling pathways culminates in the induction of apoptosis and cell cycle arrest.[6][9]
Figure 1: 17-AAG inhibits HSP90, leading to client protein degradation and apoptosis.
Data Presentation: Efficacy of 17-AAG
The cytotoxic and anti-proliferative activity of 17-AAG is cell-line dependent. The following table provides representative quantitative data for 17-AAG across various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Incubation Time | Reference |
| BT474 | Breast Carcinoma | HSP90 Binding | 5-6 nM | N/A | [8] |
| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | Growth Arrest | 25-45 nM | N/A | [8] |
| HCT116 BAX +/- | Colon Cancer | SRB Assay | 41.3 nM (± 2.3 SEM) | 96 hours | [3] |
| HCT116 BAX -/- | Colon Cancer | SRB Assay | 32.3 nM (± 1.3 SEM) | 96 hours | [3] |
| G-415 | Gallbladder Cancer | MTS Assay | Significant viability reduction at 12 µM | 24, 48, 72 hours | [9] |
| GB-d1 | Gallbladder Cancer | MTS Assay | Significant viability reduction at 12 µM | 24, 48, 72 hours | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | IC50: 10.76 µM (24h), 3.55 µM (48h), 1.22 µM (72h) | 24, 48, 72 hours | [10] |
Note: IC50 values can vary depending on the experimental conditions, such as the specific cell line, incubation time, and the assay used.[11]
Experimental Protocols
General Cell Treatment Workflow
The following diagram outlines a general workflow for treating cultured cells with 17-AAG and performing downstream analysis.
Figure 2: A generalized workflow for in vitro experiments involving 17-AAG.
Protocol for Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of 17-AAG by measuring the metabolic activity of cells.[12][13]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-AAG (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[11][13]
-
Treatment: Prepare serial dilutions of 17-AAG in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include untreated and vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol for Western Blot Analysis of HSP70 Induction and Client Protein Degradation
This protocol is used to detect changes in protein expression levels following 17-AAG treatment. A hallmark of HSP90 inhibition is the induction of HSP70 and the degradation of client proteins like AKT.[3][7]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-AAG
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSP70, anti-AKT, anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of 17-AAG for the desired duration (e.g., 24 hours).[9]
-
Cell Lysate Preparation: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against HSP70, AKT, or a loading control) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]
Protocol for Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V.[9]
Materials:
-
Cancer cell line of interest
-
17-AAG
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with 17-AAG for the desired time (e.g., 24, 48, or 72 hours).[9]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-fluorophore conjugate and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Troubleshooting and Considerations
-
Solubility: 17-AAG has low water solubility; a stock solution in DMSO is recommended. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically <0.1%).[2]
-
Cell Line Variability: The sensitivity of different cell lines to 17-AAG can vary significantly. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.[14]
-
Biomarker Confirmation: The induction of HSP70 is a reliable biomarker for HSP90 inhibition. Always include a western blot for HSP70 to confirm target engagement.[3]
-
Mode of Cell Death: 17-AAG can induce both apoptosis and necrosis. The expression of pro-apoptotic proteins like BAX can influence the mode of cell death.[3][15] Consider using multiple assays to characterize the cellular response fully.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of 17-AAG Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Western blot analysis to investigate the effects of the Hsp90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG). This document includes an overview of the mechanism of action, detailed experimental protocols, and expected outcomes on key signaling pathways.
Introduction
17-AAG is a derivative of geldanamycin (B1684428) that binds to the N-terminal ATP-binding domain of Heat Shock Protein 90 (Hsp90), inhibiting its chaperone function.[1] This inhibition leads to the ubiquitin-dependent proteasomal degradation of Hsp90 client proteins, many of which are crucial for tumor growth and survival, including kinases involved in signal transduction pathways.[1][2] Consequently, 17-AAG treatment can result in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][3] Western blotting is a critical technique to elucidate the molecular effects of 17-AAG by quantifying the degradation of specific Hsp90 client proteins and the activation state of downstream signaling pathways.[3]
Mechanism of Action of 17-AAG
17-AAG disrupts the Hsp90 chaperone cycle, which is essential for the conformational maturation, stability, and function of a wide array of client proteins.[2] Many of these client proteins are oncoproteins or key signaling molecules, such as Akt, c-Raf, and HER2.[4][5] By inhibiting Hsp90, 17-AAG leads to the misfolding and subsequent degradation of these client proteins.[1] This targeted degradation makes 17-AAG a subject of interest in cancer therapy. A common cellular response to Hsp90 inhibition is the induction of a heat shock response, often indicated by the upregulation of Hsp70.[6][7]
Key Signaling Pathways Affected
The primary signaling cascades impacted by 17-AAG treatment are the PI3K/Akt and MAPK/ERK pathways, both of which are critical for cell proliferation and survival.
-
PI3K/Akt Pathway: Akt (Protein Kinase B) is a well-established Hsp90 client protein.[8][9] Treatment with 17-AAG leads to the degradation of total Akt, resulting in the downregulation of this signaling pathway.[4][5]
-
MAPK/ERK Pathway: Key components of this pathway, such as c-Raf, are also Hsp90 client proteins.[4] Inhibition of Hsp90 by 17-AAG can lead to decreased levels of c-Raf and subsequently reduced phosphorylation of downstream effectors like ERK.[3][10]
Quantitative Data on Protein Expression Changes
The following tables summarize the quantitative changes in protein expression observed in various cancer cell lines after treatment with 17-AAG, as determined by Western blot analysis.
Table 1: Downregulation of Hsp90 Client Proteins after 17-AAG Treatment
| Cell Line | Protein | Treatment Conditions | Fold Change vs. Control | Reference |
| IMR-32 (Neuroblastoma) | Oct4 | 0.5 µM, 24h | 0.6 | [3] |
| IMR-32 (Neuroblastoma) | Oct4 | 0.5 µM, 48h | 0.4 | [3] |
| IMR-32 (Neuroblastoma) | HMGA1 | 0.5 µM, 24h | 0.8 | [3] |
| IMR-32 (Neuroblastoma) | HMGA1 | 0.5 µM, 48h | 0.6 | [3] |
| IMR-32 (Neuroblastoma) | FABP5 | 0.5 µM, 24h | 0.3 | [3] |
| IMR-32 (Neuroblastoma) | FABP5 | 0.5 µM, 48h | 0.4 | [3] |
| MCF-7 (Breast Cancer) | Total-Akt | 3 µM, 48h | Depleted | [4] |
| MCF-7 (Breast Cancer) | c-Raf | 3 µM, 48h | Depleted | [4] |
| LNCaP (Prostate Cancer) | Akt (pan) | 1 µM, 24h | Decreased | [5] |
| Gallbladder Cancer Cells | EGFR | 12 µM, 24h | Reduced | [11] |
| Gallbladder Cancer Cells | AKT | 12 µM, 24h | Reduced | [11] |
| Gallbladder Cancer Cells | Phospho-AKT | 12 µM, 24h | Reduced | [11] |
| Gallbladder Cancer Cells | Cyclin B1 | 12 µM, 24h | Reduced | [11] |
| Gallbladder Cancer Cells | Phospho-ERK | 12 µM, 24h | Reduced | [11] |
| Gallbladder Cancer Cells | Cyclin D1 | 12 µM, 24h | Reduced | [11] |
| Tumor Biopsies | CDK4 | 320-450 mg/m², 24h | Depleted in 8 of 9 patients | [6] |
| Tumor Biopsies | c-RAF-1 | 320-450 mg/m², 24h | Depleted in 4 of 6 patients | [6] |
Table 2: Upregulation of Proteins after 17-AAG Treatment
| Cell Line | Protein | Treatment Conditions | Fold Change vs. Control | Reference |
| IMR-32 (Neuroblastoma) | MYCN | 0.5 µM, 48h | 1.4 | [3] |
| IMR-32 (Neuroblastoma) | PHB | 0.5 µM, 48h | 1.9 | [3] |
| Tumor Biopsies | Hsp70 | 320-450 mg/m², 24h | Induced in 8 of 9 patients | [6] |
Experimental Protocols
This section provides a detailed methodology for the treatment of cells with 17-AAG and subsequent analysis by Western blot.
1. Cell Culture and 17-AAG Treatment
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates or 100 mm dishes to achieve 60-70% confluency at the time of treatment.[11]
-
17-AAG Preparation: Prepare a stock solution of 17-AAG in DMSO (e.g., 1 mM).[5] Store aliquots at -20°C and protect from light.[5]
-
Treatment: Dilute the 17-AAG stock solution in fresh cell culture medium to the desired final concentration. Typical working concentrations range from 0.1 µM to 10 µM for 4 to 48 hours, depending on the cell line and experimental goals.[4][5][8] Include a vehicle control (DMSO) at the same concentration as in the highest 17-AAG dose.[12]
-
Incubation: Remove the old medium from the cells and replace it with the 17-AAG-containing medium. Incubate the cells for the desired duration.[12]
2. Cell Lysis and Protein Extraction
This protocol is for adherent cells.
-
Washing: After treatment, place the culture dish on ice and aspirate the medium. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each dish (e.g., 0.5 mL for a 60 mm dish). A common choice is RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Scraping and Collection: Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Agitate the lysate for 30 minutes at 4°C.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.
3. Protein Quantification
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.
4. Sample Preparation for SDS-PAGE
-
Dilution: Based on the protein quantification results, dilute the lysates with Laemmli sample buffer (e.g., to a final concentration of 1x). Ensure all samples have the same final protein concentration (e.g., 20-50 µg per lane).[12][13]
-
Denaturation: Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Centrifugation: Briefly centrifuge the samples to collect the contents at the bottom of the tube.[13]
5. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.[14]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]
6. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-Akt, anti-c-Raf, anti-p-ERK, anti-Hsp70) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[13]
-
Washing: Repeat the washing steps with TBST.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate and incubate the membrane with it. Capture the chemiluminescent signal using an imaging system.[12]
-
Stripping and Re-probing: To detect multiple proteins on the same membrane, the membrane can be stripped of the initial antibodies and re-probed with different primary antibodies (e.g., for total protein levels or a loading control like β-actin or GAPDH).[12]
Visualizations
Caption: 17-AAG inhibits Hsp90, leading to the degradation of client proteins like Akt and c-Raf.
References
- 1. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 11. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of 17-AAG in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[1][4][5] By inhibiting HSP90, 17-AAG leads to the degradation of these client proteins, making it a compelling candidate for cancer therapy.[1][4] These application notes provide a comprehensive overview of the in vivo administration of 17-AAG in mouse models, including dosing, formulation, and experimental protocols, to guide researchers in their preclinical studies.
Data Presentation: Summary of In Vivo Dosing Regimens
The following tables summarize quantitative data from various studies on the in vivo use of 17-AAG in different mouse models.
Table 1: 17-AAG Dosing in Cancer Mouse Models
| Mouse Model | Tumor Type | 17-AAG Dose & Route | Dosing Schedule | Key Findings |
| Athymic Nude Mice | Human Colon Cancer Xenograft (HCT116) | 80 mg/kg, Intraperitoneal (i.p.) | Daily for 5 days, repeated on days 7-11 and 14 | Significant reduction in tumor volume.[4] |
| NOD-SCID Mice | Gallbladder Cancer Xenograft (G-415) | 25 mg/kg, i.p. | Daily for 5 days per week for 4 weeks | 69.6% reduction in average tumor size and 64.9% reduction in tumor weight.[6] |
| Athymic Nude Mice | Prostate Cancer Xenograft | 60 mg/kg, Tail Vein Injection | Not specified | Dose-dependent inhibition of tumor growth without toxicity.[2] |
| Nude Mice | Breast Cancer Xenograft (BT474) | 45 mg/kg, i.p. | Single dose | Time-dependent decrease in tumor client proteins (pAKT, HER-2).[5] |
Table 2: 17-AAG Dosing in Other Disease Models
| Mouse Model | Disease Model | 17-AAG Dose & Route | Dosing Schedule | Key Findings |
| MRL/lpr Mice | Systemic Lupus Erythematosus (SLE) | 50 mg/kg, i.p. | 3 times per week for 7 consecutive weeks | Inhibited activation and proliferation of T lymphocytes and downregulated the AKT/GSK3β signaling pathway.[7] |
| JNPL3 Mice | Tauopathy (FTLD) | 5, 25 mg/kg, i.p. | Thrice weekly for 3 months | A high dose tended to decrease neurofibrillary tangles in male mice.[8] |
| Tg2576 Mice | Alzheimer's Disease | 5, 25 mg/kg, i.p. | Thrice weekly for 3 months | No significant effect on amyloid plaques.[8] |
| SBMA Transgenic Mice | Spinal and Bulbar Muscular Atrophy | Not specified | Not specified | Ameliorated motor impairments without detectable toxicity by reducing mutant androgen receptor.[3] |
Table 3: Observed Toxicities of 17-AAG in Animals
| Animal Model | Formulation/Dose | Observed Toxicities |
| Rats | Geldanamycin > 5 mg/kg | Generally toxic, leading to death.[1] |
| Rats & Dogs | Single dose of micro dispersed 17-AAG up to 25 mg/kg | Tolerated.[1] |
| Rats | MTD (daily for 5 days) of micro dispersed 17-AAG: 25 mg/kg/day | Hepatotoxicity, renal failure, gastrointestinal issues.[1] |
| Dogs | MTD (daily for 5 days) of micro dispersed 17-AAG: 7.5 mg/kg/day | Hepatotoxicity, renal failure, gastrointestinal issues.[1] |
| Rats | Lyophilized 17-AAG up to 30 mg/kg (daily or twice daily) | Tolerated.[1] |
| Dogs | Lyophilized 17-AAG at 10 mg/kg/day | Tolerated.[1] |
| Humans (Clinical Trial) | 80 mg/m² daily for 5 days | Reversible grade ≥3 hepatotoxicity.[9] |
Experimental Protocols
Protocol 1: Preparation and Administration of 17-AAG for In Vivo Studies
This protocol provides a general guideline for the preparation and administration of 17-AAG to mice via intraperitoneal injection.
Materials:
-
17-AAG (Tanespimycin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or Normal Saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 25-27 gauge)[10]
-
Vortex mixer
-
Animal scale
Procedure:
-
Formulation of 17-AAG:
-
17-AAG is poorly soluble in aqueous solutions. A common method for in vivo use is to first dissolve it in an organic solvent like DMSO, which can then be further diluted.[1][8]
-
Stock Solution Preparation: Prepare a stock solution of 17-AAG in 100% DMSO. For example, a 50 mg/ml stock solution can be prepared.[8] Store aliquots in the dark at -20°C for up to 3 months.[1]
-
Working Solution Preparation: On the day of injection, thaw a stock solution aliquot. Dilute the stock solution with a sterile vehicle such as PBS or normal saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically ≤10%) to avoid toxicity.
-
Example Calculation: To prepare a 5 mg/ml working solution for a 25 mg/kg dose in a 20g mouse (requiring 0.5 mg in 0.1 ml), you would dilute the 50 mg/ml stock 1:10 in sterile PBS.
-
-
Dose Calculation:
-
Weigh each mouse accurately before administration.
-
Calculate the required volume of the 17-AAG working solution based on the mouse's weight and the target dose.
-
Formula: Injection Volume (ml) = (Dose (mg/kg) x Mouse Weight (kg)) / Concentration of Working Solution (mg/ml)
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a commonly used route for 17-AAG administration in mice.[4][6][7][8]
-
Procedure:
-
Properly restrain the mouse.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[10]
-
The recommended injection volume for an i.p. injection in an adult mouse is typically less than 2-3 ml.[10]
-
Inject the calculated volume of the 17-AAG solution.
-
Monitor the mouse for any immediate adverse reactions.
-
-
-
Control Group:
-
The control group should receive an equivalent volume of the vehicle (e.g., DMSO diluted in PBS at the same concentration as the treatment group).[7]
-
Protocol 2: Xenograft Tumor Model and Efficacy Study
This protocol outlines the establishment of a subcutaneous xenograft tumor model and the subsequent evaluation of 17-AAG's anti-tumor efficacy.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (25-27 gauge)
-
Calipers
-
17-AAG and vehicle solutions (prepared as in Protocol 1)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in sterile PBS (or a PBS:Matrigel mixture) at a concentration of approximately 2 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Inject 100-200 µL of the cell suspension (containing 2-4 million cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation and Monitoring:
-
When tumors reach a predetermined average volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[6]
-
Administer 17-AAG or vehicle to the respective groups according to the chosen dosing schedule (see Table 1 for examples).
-
Continue to monitor tumor growth and body weight throughout the study.
-
Observe the mice for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as Western blotting to assess the levels of HSP90 client proteins or immunohistochemistry for proliferation markers like Ki67.[6]
-
Visualization of Mechanisms and Workflows
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of 17-AAG as an HSP90 inhibitor, leading to the degradation of client proteins and the inhibition of downstream signaling pathways such as the PI3K/AKT pathway.
Caption: Mechanism of 17-AAG action via HSP90 inhibition.
Experimental Workflow Diagram
This diagram outlines the typical workflow for an in vivo efficacy study of 17-AAG in a mouse xenograft model.
Caption: Workflow for a 17-AAG mouse xenograft study.
References
- 1. agscientific.com [agscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 17-AAG, an Hsp90 inhibitor, ameliorates polyglutamine-mediated motor neuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for 17-AAG in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 17-Allylamino-17-demethoxygeldanamycin (17-AAG), a potent inhibitor of Heat Shock Protein 90 (HSP90), in various in vitro assays.
Introduction
17-AAG is a semi-synthetic derivative of geldanamycin (B1684428) that binds to the ATP-binding pocket of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.[1][2] Inhibition of HSP90 by 17-AAG leads to the proteasomal degradation of these client proteins, making it a valuable tool for studying cancer biology and a potential anti-cancer therapeutic.[3] This document outlines the necessary procedures for preparing 17-AAG solutions and utilizing them in common cell-based assays.
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 585.7 g/mol | [2] |
| Molecular Formula | C₃₁H₄₃N₃O₈ | [2] |
| Purity | >98% | [2] |
| Solubility | ||
| DMSO | >10 mM, up to 150 mg/mL | [2][4][5][6] |
| Ethanol | 5 mg/mL | [2] |
| Water | Insoluble (estimated 20-50 µM) | [2][6] |
Recommended Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C (desiccated, protected from light) | 24 months | [2] |
| Stock Solution (in DMSO) | -20°C (aliquoted, protected from light) | Up to 3 months | [1][2] |
| Stock Solution (in solvent) | -80°C | 1 year | [6] |
In Vitro Assay Parameters
| Assay Type | Cell Line | IC₅₀ / Working Concentration | Incubation Time | Reference |
| HSP90 Inhibition | BT474 (breast cancer) | 6 nM | - | [4] |
| HER-2-overexpressing cancer cells | 5-6 nM | - | [6] | |
| Cell Viability | HT29 (colon adenocarcinoma) | 0.2 µM | 24h treatment + 48h culture | [4] |
| HCT116 (colon adenocarcinoma) | 0.8 µM | 24h treatment + 48h culture | [4] | |
| KM12 (colon adenocarcinoma) | 0.9 µM | 24h treatment + 48h culture | [4] | |
| HCT15 (colon adenocarcinoma) | 46 µM | 24h treatment + 48h culture | [4] | |
| LNCaP, LAPC-4, DU-145, PC-3 (prostate cancer) | 25-45 nM | - | [6] | |
| IMR-32, SK-N-SH (neuroblastoma) | 0.5 - 1 µM | 72 - 96 hours | [7][8] | |
| General Use | Various | 0.1 - 1 µM | 4 - 24 hours | [2] |
Signaling Pathway
17-AAG inhibits HSP90, leading to the destabilization and subsequent degradation of its client proteins, many of which are key components of oncogenic signaling pathways.
Figure 1: 17-AAG inhibits HSP90, leading to client protein degradation and apoptosis.
Experimental Workflow
A typical workflow for in vitro experiments using 17-AAG involves preparing the compound, treating cells, and then performing various downstream assays to assess its effects.
Figure 2: General experimental workflow for in vitro studies with 17-AAG.
Experimental Protocols
Protocol 1: Preparation of 17-AAG Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 17-AAG in DMSO.
Materials:
-
17-AAG powder (lyophilized)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the lyophilized 17-AAG powder and DMSO to room temperature.
-
To prepare a 1 mM stock from 500 µg of 17-AAG, reconstitute it in 853.7 µl of DMSO.[2] For a 10 mM stock solution, calculate the required volume of DMSO based on the mass of 17-AAG and its molecular weight (585.7 g/mol ).
-
Example Calculation for 1 mg of 17-AAG:
-
Moles = 1 mg / 585.7 g/mol = 1.707 µmol
-
Volume for 10 mM = 1.707 µmol / 10 mmol/L = 0.1707 mL = 170.7 µL of DMSO
-
-
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming at 37°C or sonication can aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to a year.[2][6]
Protocol 2: Cell Viability (MTT/WST-1) Assay
This protocol outlines the procedure for determining the effect of 17-AAG on cell viability using a tetrazolium-based colorimetric assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-AAG stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000 to 10,000 cells per well in 100 µL of complete medium.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of 17-AAG in complete medium from the stock solution to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar). A vehicle control (medium with the same percentage of DMSO used for the highest 17-AAG concentration) must be included.
-
Remove the medium from the wells and add 100 µL of the prepared 17-AAG dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4][7]
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[9]
-
-
For WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.[9][10]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of HSP90 Client Proteins
This protocol details the detection of changes in HSP90 client protein levels following 17-AAG treatment.
Materials:
-
Cells treated with 17-AAG and control cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., HER2, Akt, Raf-1, CDK4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with 17-AAG for the desired time (e.g., 24 hours), wash the cells twice with ice-cold PBS.[11][12]
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane again as in step 11.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control to quantify the changes in client protein expression.[14]
References
- 1. agscientific.com [agscientific.com]
- 2. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. 17-AAG | HSP90 Inhibitors: R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 8. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of 17-AAG IC50 in Cancer Cell Lines
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a derivative of the ansamycin (B12435341) antibiotic Geldanamycin.[1] It functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[2][3] Many of these client proteins are oncoproteins that are critical for tumor progression. By inhibiting Hsp90, 17-AAG leads to the proteasomal degradation of these client proteins, making it a promising agent in cancer therapy.[3] These application notes provide a detailed overview of 17-AAG's mechanism of action, a summary of its inhibitory concentrations in various cancer cell lines, and comprehensive protocols for determining its half-maximal inhibitory concentration (IC50).
Mechanism of Action of 17-AAG
17-AAG selectively binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[2][3] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding of client proteins, which are subsequently targeted for degradation via the ubiquitin-proteasome pathway.[2][3] Key oncogenic client proteins affected by 17-AAG include receptor tyrosine kinases (e.g., HER2/ErbB2), signaling kinases (e.g., Akt, Raf-1), and steroid hormone receptors (e.g., androgen receptor).[4][5][6] The simultaneous downregulation of these multiple signaling pathways can result in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[4][7]
Data Presentation: 17-AAG IC50 Values in Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell viability. The potency of 17-AAG varies across different cancer cell lines, often depending on their reliance on Hsp90 client proteins for survival. The table below summarizes reported IC50 values for 17-AAG.
| Cell Line | Cancer Type | IC50 Value (nM) |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10[1][8] |
| BT474 | Breast Cancer | 5 - 6[1][4] |
| SKBR-3 | Breast Cancer | 5 - 70[1][4][8] |
| LNCaP | Prostate Cancer | 25 - 45[4][9] |
| PC-3 | Prostate Cancer | 25[9] |
| LAPC-4 | Prostate Cancer | 40[9] |
| DU-145 | Prostate Cancer | 45[9] |
| N87 | Gastric Cancer | 5 - 6[4] |
| SKOV3 | Ovarian Cancer | 5 - 6[4] |
| Ba/F3 (BCR-ABL WT) | Pro-B Cell Leukemia | 5200[4] |
| Ba/F3 (BCR-ABL T315I) | Pro-B Cell Leukemia | 2300[4] |
Note: IC50 values can vary based on experimental conditions, including incubation time and the specific viability assay used.
Experimental Protocols
Determining the IC50 value is a critical step in preclinical drug evaluation. The following section provides a general workflow and detailed protocols for two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
General Experimental Workflow
The process of determining an IC50 value follows a standardized workflow, from initial cell culture to final data analysis and calculation.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
17-AAG (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11][12]
-
Include wells for blank controls (medium only).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a series of 17-AAG dilutions in complete culture medium from your DMSO stock. A common approach is to perform 2-fold or 3-fold serial dilutions.[13]
-
Include a vehicle control containing the same concentration of DMSO as the highest 17-AAG concentration.[12]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each 17-AAG concentration relative to the vehicle control (defined as 100% viability).[15]
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percent viability against the logarithm of the 17-AAG concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[11]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[17] The assay is based on the luciferase reaction, which generates a luminescent signal proportional to the amount of ATP and, therefore, the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (opaque-walled 96-well plates are recommended for luminescence)
-
17-AAG (stock solution in DMSO)
-
CellTiter-Glo® 2.0 Reagent (or similar)[17]
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[18]
-
After the desired incubation period with 17-AAG, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15][18]
-
-
Signal Generation and Measurement:
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium + reagent) from all other readings.
-
Calculate the percentage of cell viability for each 17-AAG concentration relative to the vehicle control (100% viability).
-
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the 17-AAG concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT Assay and Determination of IC50 [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 18. benchchem.com [benchchem.com]
Application Notes: Quantifying Apoptosis Induced by the HSP90 Inhibitor 17-AAG
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key regulators of cell growth, survival, and signaling.[2] In cancer cells, where HSP90 is often overexpressed, its inhibition by 17-AAG leads to the ubiquitin-proteasome-mediated degradation of oncogenic client proteins such as Akt, c-Raf-1, and STAT3.[1][2] This disruption of critical survival pathways ultimately triggers programmed cell death, or apoptosis.[1][3] Consequently, 17-AAG is a subject of significant interest in cancer therapy.
The assessment of apoptosis is a critical step in evaluating the efficacy of 17-AAG and other potential anticancer agents. This document provides detailed protocols for quantifying apoptosis in cancer cell lines following treatment with 17-AAG, focusing on three widely-used methods: Annexin V/Propidium Iodide (PI) staining for flow cytometry, colorimetric caspase-3 activity assays, and Western blot analysis of key apoptotic markers.
Mechanism of 17-AAG-Induced Apoptosis
17-AAG induces apoptosis primarily through the intrinsic or mitochondrial pathway.[1][2] By inhibiting HSP90, 17-AAG causes the degradation of survival-promoting kinases like Akt and c-Raf.[2] This destabilization can lead to the activation of pro-apoptotic BCL-2 family members like BAX.[1][2] BAX activation triggers the release of cytochrome c from the mitochondria into the cytosol.[2][3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.[3] Active caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3.[3] Caspase-3 is the primary executioner caspase, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][4] Some studies also suggest that 17-AAG can induce apoptosis through endoplasmic reticulum (ER) stress, potentially involving the PERK/eIF2α pathway.[5][6]
Quantitative Data on 17-AAG Induced Apoptosis
The apoptotic effect of 17-AAG is both dose- and cell-line-dependent. The following table summarizes quantitative data from studies on breast cancer cell lines.
| Cell Line | 17-AAG Concentration (µM) | Treatment Duration | Apoptotic Cells (%) |
| MCF-7 | 10 | 48 hours | 24.41 ± 1.95 |
| 15 | 48 hours | 27.31 ± 1.70 | |
| 20 | 48 hours | 40.90 ± 2.86 | |
| MDA-MB-231 | 10 | 48 hours | 12.49 ± 1.11 |
| 15 | 48 hours | 32.09 ± 0.97 | |
| 20 | 48 hours | 39.46 ± 1.96 | |
| Data derived from a study on breast cancer cells and presented as mean ± standard deviation.[5] |
Experimental Design and Protocols
A typical workflow for assessing apoptosis after 17-AAG treatment involves cell culture, drug exposure, and subsequent analysis using various assays to detect different apoptotic events.
Protocol 1: Apoptosis Detection by Annexin V-FITC/PI Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7][8]
Materials:
-
17-AAG (in DMSO)
-
Cell culture medium, FBS, and appropriate supplements
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit with PI (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
17-AAG Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of 17-AAG. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate cells for the desired time period (e.g., 48 hours).[3]
-
Cell Harvesting:
-
Suspension Cells: Transfer cells directly to centrifuge tubes.
-
Adherent Cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.[9]
-
Staining:
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
-
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of executioner caspase-3 by measuring the cleavage of a specific colorimetric substrate.[11][12]
Materials:
-
Treated cell samples (from Protocol 1, steps 1-4)
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, 2X reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Assay Reaction:
-
Load 50-100 µg of protein from each sample into a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer to each sample.
-
Add 5 µL of the DEVD-pNA (4 mM) substrate.[12]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[11][12] The absorbance is directly proportional to the level of caspase-3 activity.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins in the apoptotic pathway, such as the cleavage of caspases and PARP.[13]
Materials:
-
Treated cell samples (from Protocol 1, steps 1-4)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse harvested cell pellets in ice-cold RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies that can detect both the full-length (pro-form) and cleaved (active) forms of proteins like caspase-3 and PARP.[13][14] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
References
- 1. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. citeab.com [citeab.com]
Application Notes and Protocols for Determining Cell Viability Following 17-AAG Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the cytotoxic and cytostatic effects of the Hsp90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG), on cancer cell lines. The primary methods outlined are the MTT and CellTiter-Glo® assays, two widely accepted techniques for determining cell viability. This document includes comprehensive experimental workflows, data presentation guidelines, and a visual representation of the key signaling pathway affected by 17-AAG.
Introduction
17-AAG is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] By inhibiting Hsp90, 17-AAG leads to the degradation of these client proteins, many of which are oncoproteins, thereby disrupting multiple signaling pathways essential for tumor cell survival.[3][4] This targeted mechanism makes 17-AAG a compound of significant interest in cancer research and drug development.[1][5] Accurate and reproducible methods for quantifying the effect of 17-AAG on cell viability are paramount for preclinical studies. This protocol details the use of colorimetric (MTT) and luminescent (CellTiter-Glo®) assays to determine the dose-dependent effects of 17-AAG.
Mechanism of Action: Hsp90 Inhibition
17-AAG binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[4] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[4] Key client proteins include kinases and transcription factors such as AKT, Raf, and steroid hormone receptors, which are often dysregulated in cancer.[6][7][8] The depletion of these proteins simultaneously blocks multiple oncogenic signaling pathways, resulting in cell cycle arrest and apoptosis.[3][4][9]
Figure 1: Signaling pathway of Hsp90 inhibition by 17-AAG.
Experimental Protocols
The following protocols are generalized for adherent cancer cell lines. Optimization of cell seeding density, 17-AAG concentrations, and incubation times may be necessary for specific cell lines.
General Experimental Workflow
Figure 2: General experimental workflow for 17-AAG treatment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[10]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
17-AAG stock solution (10 mM in DMSO, stored at -20°C)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Include wells with media only for blank controls.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
17-AAG Treatment:
-
Prepare serial dilutions of 17-AAG in complete growth medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest 17-AAG concentration.
-
Carefully remove the medium from the wells and add 100 µL of the 17-AAG dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[11] The luminescent signal is proportional to the number of viable cells.[12]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
17-AAG stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Include wells with media only for background controls.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
17-AAG Treatment:
-
Prepare and add serial dilutions of 17-AAG and vehicle control as described in the MTT protocol.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Measurement:
-
Record the luminescence using a luminometer.
-
Data Presentation and Analysis
Quantitative data should be summarized for clear comparison. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Calculation of Percent Viability:
Percent Viability = [(Absorbance or Luminescence of Treated Sample - Blank) / (Absorbance or Luminescence of Vehicle Control - Blank)] x 100
The results should be presented in a dose-response curve, plotting percent viability against the log of the 17-AAG concentration. The IC₅₀ value (the concentration of drug that inhibits 50% of cell viability) can be determined from this curve using non-linear regression analysis.
Table 1: Example Data for 17-AAG Treatment of HCT116 Cells (48h)
| 17-AAG Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |
| Vehicle Control (0) | 1.254 | 0.082 | 100.0 |
| 0.01 | 1.198 | 0.075 | 95.5 |
| 0.05 | 0.982 | 0.061 | 78.3 |
| 0.1 | 0.753 | 0.049 | 60.0 |
| 0.5 | 0.315 | 0.033 | 25.1 |
| 1 | 0.157 | 0.021 | 12.5 |
| 5 | 0.089 | 0.015 | 7.1 |
| 10 | 0.075 | 0.011 | 6.0 |
Table 2: Comparison of IC₅₀ Values for 17-AAG in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| HCT116 | MTT | 48 | 0.21 |
| MCF-7 | MTT | 48 | 0.35 |
| SK-N-SH | Proliferation Assay | 72 | ~0.5[5] |
| IMR-32 | Proliferation Assay | 72 | ~1.0[5] |
| H446 | MTT | 48 | 12.61 mg/L (~21.5 µM)[9] |
Conclusion
The protocols described provide robust and reproducible methods for evaluating the efficacy of 17-AAG in cancer cell lines. The choice between the MTT and CellTiter-Glo® assay will depend on the available equipment and specific experimental needs. The MTT assay is a cost-effective colorimetric method, while the CellTiter-Glo® assay offers higher sensitivity and a simpler "add-mix-measure" format.[11] Consistent application of these protocols will yield reliable data for dose-response analysis and the determination of IC₅₀ values, which are critical for the preclinical assessment of Hsp90 inhibitors like 17-AAG.
References
- 1. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 9. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ulab360.com [ulab360.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Tanespimycin: Application Notes and Protocols for Inducing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tanespimycin (B1681923) (also known as 17-AAG) for inducing the degradation of target proteins through the inhibition of Heat Shock Protein 90 (Hsp90). Detailed protocols for key experiments are provided to facilitate the investigation of tanespimycin's effects in cancer research and drug development.
Introduction
Tanespimycin is a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell growth and survival.[1][2][3] By binding to the N-terminal ATP-binding pocket of Hsp90, tanespimycin inhibits its chaperone activity, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[3][4] This targeted protein degradation disrupts multiple oncogenic signaling pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4]
Mechanism of Action
Tanespimycin's primary mechanism of action involves the direct inhibition of Hsp90's intrinsic ATPase activity, which is essential for its chaperone function.[3][4] This inhibition disrupts the Hsp90 chaperone cycle, preventing the proper folding and maturation of client proteins. Consequently, these client proteins become destabilized and are targeted for degradation by the ubiquitin-proteasome system.[3][4] A hallmark of Hsp90 inhibition is the concurrent induction of heat shock proteins, such as Hsp72, as part of a cellular stress response.[3][4] The degradation of key oncogenic client proteins, such as HER2, Akt, and Raf-1, underlies the anti-cancer activity of tanespimycin.[5][6]
Downstream Signaling Pathways Affected
The degradation of Hsp90 client proteins by tanespimycin has profound effects on downstream signaling pathways that are frequently dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: Akt, a key serine/threonine kinase in this pathway, is a well-established Hsp90 client.[6] Tanespimycin-induced degradation of Akt leads to the downregulation of downstream effectors like mTOR, which controls protein synthesis and cell growth.[7][8][9]
-
Raf/MEK/ERK Pathway: Raf-1 (CRAF) is another critical Hsp90 client protein.[4] Its degradation by tanespimycin disrupts the Raf/MEK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of tanespimycin in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| LNCaP | Prostate Cancer | 25 | [10] |
| PC-3 | Prostate Cancer | 25 | [10] |
| LAPC-4 | Prostate Cancer | 40 | [10] |
| DU-145 | Prostate Cancer | 45 | [10] |
| MCF7 | Breast Cancer | 15 | [10] |
| HCT116 BAX +/− | Colon Cancer | 45.2 | [4] |
| HCT116 BAX −/− | Colon Cancer | 41.8 | [4] |
| A549 | Lung Cancer | 0.303 | [6] |
| IST-MEL1 | Melanoma | 0.407 | [6] |
| NCI-SNU-1 | Gastric Cancer | 2.07 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of tanespimycin.
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to determine the effect of tanespimycin on the expression levels of Hsp90 client proteins.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Tanespimycin (17-AAG)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf-1, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of tanespimycin for a specified time (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Immunoblotting:
-
Detection: Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.[11] A decrease in the band intensity of the client protein and an increase in Hsp72 in tanespimycin-treated samples compared to the control indicates Hsp90 inhibition.
Protocol 2: Cell Viability Assay (MTT/SRB)
This protocol measures the cytotoxic and cytostatic effects of tanespimycin.
Materials:
-
Cancer cell lines
-
96-well microtiter plates
-
Tanespimycin
-
MTT (3-[4,5-Dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates (e.g., 1.6 x 10³ cells/well) and allow them to attach for 36 hours.[4]
-
Treatment: Add a range of concentrations of tanespimycin to quadruplicate wells for an exposure period of 72-96 hours.[4][11]
-
Staining:
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
For SRB assay: Fix the cells and stain with SRB solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT).[11]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 or IC50 value.[4]
Protocol 3: Immunoprecipitation (IP) for Hsp90-Client Protein Interaction
This protocol is used to assess the disruption of the interaction between Hsp90 and its client proteins by tanespimycin.
Materials:
-
Treated and untreated cell lysates
-
IP lysis buffer
-
Primary antibody against Hsp90 or a client protein
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates from tanespimycin-treated and control cells.
-
Immunoprecipitation:
-
Incubate the lysates with the primary antibody (e.g., anti-Hsp90) overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for both Hsp90 and the client protein of interest. A decrease in the co-immunoprecipitated client protein in the tanespimycin-treated sample indicates disruption of the interaction.
Conclusion
Tanespimycin is a valuable research tool for studying the role of Hsp90 and its client proteins in various cellular processes, particularly in the context of cancer. The protocols and information provided here offer a solid foundation for researchers to investigate the potent protein degradation-inducing and anti-cancer activities of this Hsp90 inhibitor. Careful experimental design and data interpretation are crucial for advancing our understanding of Hsp90-targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Using 17-AAG to Unravel the Function of HSP90: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to HSP90 and the Role of 17-AAG
Heat shock protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular homeostasis.[1][2] It is involved in the folding, stabilization, activation, and assembly of a wide array of client proteins, many of which are key components of signal transduction pathways that regulate cell proliferation, survival, and differentiation.[1][3][4] In cancerous cells, HSP90 is often overexpressed and is essential for the stability and function of numerous oncoproteins, including mutated p53, Akt, Raf-1, and ErbB2.[4][5] This reliance of cancer cells on HSP90 makes it an attractive target for therapeutic intervention.[2][6]
17-Allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent and specific inhibitor of HSP90.[6] It binds to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its ATPase activity.[7][8][9] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[7][8][10] By promoting the degradation of oncoproteins, 17-AAG can induce cell cycle arrest, apoptosis, and inhibit tumor growth, making it a valuable tool for studying HSP90 function and a promising anti-cancer agent.[7][8][9]
Application Notes
17-AAG serves as a powerful chemical probe to investigate the diverse functions of HSP90 in various cellular processes. Its utility extends across basic research and drug development, enabling researchers to:
-
Identify and Validate HSP90 Client Proteins: By treating cells with 17-AAG and observing the subsequent degradation of specific proteins via techniques like Western blotting, researchers can identify novel client proteins of HSP90.
-
Elucidate Signaling Pathways: Inhibition of HSP90 by 17-AAG disrupts multiple signaling pathways simultaneously.[3] This allows for the study of the complex interplay between different signaling cascades and the central role of HSP90 in their regulation.
-
Investigate Cancer Biology: Given the dependence of many oncoproteins on HSP90, 17-AAG is widely used to study the molecular mechanisms underlying cancer cell proliferation, survival, and resistance to therapy.[6][7]
-
Assess Therapeutic Potential: As a drug candidate, 17-AAG and its analogs have been evaluated in numerous preclinical and clinical trials, providing insights into the therapeutic efficacy and potential toxicities of targeting HSP90 in cancer.[2][6][11]
Quantitative Data: 17-AAG IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 17-AAG for inhibiting cell proliferation in a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 25 | [12][13] |
| PC-3 | Prostate Cancer | 25 | [12][13] |
| DU-145 | Prostate Cancer | 45 | [12][13] |
| MCF-7 | Breast Cancer | ~70 (antiproliferative) | [14] |
| SKBR-3 | Breast Cancer | 70 | [14] |
| JIMT-1 | Breast Cancer | 10 | [14] |
| H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | [15] |
| H1437 | Lung Adenocarcinoma | 1.258 - 6.555 | [15] |
| H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | [15] |
| HCC827 | Lung Adenocarcinoma | 26.255 - 87.733 | [15] |
| H2009 | Lung Adenocarcinoma | 26.255 - 87.733 | [15] |
| Calu-3 | Lung Adenocarcinoma | 26.255 - 87.733 | [15] |
| Various Glioma Cell Lines | Glioblastoma | 50 - 500 | [5] |
| H446 | Small Cell Lung Cancer | 12.61 mg/L (at 48h) | [9] |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing 17-AAG to study HSP90 function.
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol allows for the detection of changes in the protein levels of known or putative HSP90 clients following 17-AAG treatment. A decrease in the level of a specific protein upon treatment suggests it is an HSP90 client.
Materials:
-
17-AAG (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Akt, Raf-1, ErbB2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of 17-AAG (e.g., 0.1-1 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).[16]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each plate and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.[17][18]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[18]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.[19]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[20]
-
Analysis: Quantify the band intensities and normalize them to the loading control. Compare the protein levels in 17-AAG-treated samples to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Study HSP90-Client Protein Interactions
This protocol is used to investigate the physical interaction between HSP90 and its client proteins. A reduction in the co-immunoprecipitated client protein upon 17-AAG treatment indicates that the drug disrupts their interaction.
Materials:
-
17-AAG (stock solution in DMSO)
-
Cell culture medium and supplements
-
PBS
-
Co-IP lysis buffer (non-denaturing) with protease inhibitors
-
Primary antibody against HSP90 or the client protein for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with 17-AAG or vehicle as described in Protocol 1. Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-HSP90) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the client protein and HSP90.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of 17-AAG on cell proliferation and viability.
Materials:
-
17-AAG (stock solution in DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[20]
-
Treatment: Treat the cells with a serial dilution of 17-AAG for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.[20]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[20]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results and determine the IC50 value of 17-AAG.[20]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of 17-AAG in studying HSP90 function.
Caption: Mechanism of HSP90 inhibition by 17-AAG, leading to client protein degradation.
Caption: Experimental workflow for studying HSP90 function using 17-AAG.
Caption: Inhibition of the PI3K/Akt signaling pathway by 17-AAG through HSP90.
References
- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worthington-biochem.com [worthington-biochem.com]
- 6. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 17. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: 17-AAG in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the synergistic effects of the Hsp90 inhibitor, 17-AAG (Tanespimycin), in combination with conventional chemotherapy agents. The following sections offer insights into the mechanisms of synergy, quantitative data from preclinical studies, and step-by-step protocols for key in vitro assays.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation.[1][2] Inhibition of Hsp90 by agents like 17-AAG leads to the proteasomal degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[2] This pleiotropic effect makes Hsp90 inhibitors attractive candidates for combination therapies, as they can potentially sensitize cancer cells to the cytotoxic effects of other chemotherapy drugs and overcome resistance mechanisms.[3] This document focuses on the preclinical evaluation of 17-AAG in combination with taxanes, platinum-based agents, and antimetabolites.
Application Note 1: 17-AAG in Combination with Paclitaxel (B517696) for Ovarian Cancer
Background: The combination of 17-AAG and paclitaxel has demonstrated significant synergy in ovarian cancer cell lines, particularly those with high levels of activated Akt and overexpression of the Hsp90 client protein ERBB2 (Her2).[4][5] Activation of the PI3K/Akt pathway is a known mechanism of resistance to paclitaxel.[4] By degrading key components of this pathway, 17-AAG can restore sensitivity to paclitaxel-induced apoptosis.[4][5]
Mechanism of Synergy: 17-AAG binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function.[2] This leads to the degradation of client proteins critical for the PI3K/Akt survival pathway, such as ERBB2 and Akt itself.[4] The downregulation of these pro-survival signals lowers the threshold for apoptosis, thereby enhancing the cytotoxic effects of paclitaxel, which primarily acts by stabilizing microtubules and inducing mitotic arrest.
Quantitative Data Summary
The following table summarizes the synergistic effects of 17-AAG and paclitaxel on the SKOV-3 human ovarian cancer cell line, which overexpresses ERBB2 and has constitutively active Akt.[4][5]
| Parameter | 17-AAG (alone) | Paclitaxel (alone) | Combination | Cell Line | Reference |
| IC50 | 80 nM | 50 nM | - | SKOV-3 | [5] |
| Combination Index (CI) at ED50 | - | - | 0.53 - 0.62 | SKOV-3 | [4][5] |
| Apoptosis (Detached Cells at 24h) | ~9% | ~9% | ~50% | SKOV-3 | [5] |
Note: The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Application Note 2: 17-AAG in Combination with Platinum Agents (Cisplatin)
Background: Cisplatin (B142131) is a cornerstone of treatment for many solid tumors, including lung and esophageal cancers.[6] It exerts its cytotoxic effect primarily by forming DNA adducts, which triggers DNA damage response (DDR) pathways and ultimately apoptosis.[6] However, cancer cells can develop resistance. Hsp90 inhibition by 17-AAG can counteract this resistance by degrading key proteins involved in cell survival and DNA repair pathways.[6]
Mechanism of Synergy: 17-AAG has been shown to synergize with cisplatin in cisplatin-resistant esophageal squamous cell carcinoma cell lines.[6] The mechanism involves the downregulation of Hsp90 client proteins like phosphorylated Akt and the X-linked inhibitor of apoptosis protein (XIAP).[6] The reduction of these anti-apoptotic factors enhances cisplatin-induced cell death. Furthermore, Hsp90 is known to chaperone several proteins in the DNA damage response (DDR) network. Its inhibition can impair the cell's ability to repair cisplatin-induced DNA damage, leading to increased cytotoxicity.
Quantitative Data Summary
The following table summarizes data on the combination of 17-AAG and cisplatin in lung and esophageal cancer cell lines.
| Parameter | 17-AAG (alone) | Cisplatin (alone) | Combination | Cell Line | Reference |
| IC50 (48h) | 222 nM | - | - | A549 (Lung) | [7] |
| Apoptosis (48h) | 11.9% (Control) vs 46.3% (400 nM 17-AAG) | - | Synergistic increase | A549 (Lung) | [7] |
| Effect on Growth | Growth Inhibition | Growth Inhibition | Synergistic Inhibition | KYSE30, KYSE150 (Esophageal) | [6] |
| Apoptosis Induction | - | - | Cleavage of PARP and Caspase-3 | KYSE30, KYSE150 (Esophageal) | [6] |
Application Note 3: 17-AAG in Combination with Gemcitabine (B846) for Pancreatic Cancer
Background: Gemcitabine is a standard-of-care antimetabolite for pancreatic cancer, but its efficacy is often limited by resistance. Gemcitabine-induced DNA damage activates the DNA damage checkpoint kinase, Chk1, a client protein of Hsp90.[8][9] This activation allows cells to repair the damage and survive.
Mechanism of Synergy: Preclinical studies suggest that 17-AAG-mediated degradation of Chk1 abrogates the S-phase checkpoint, preventing DNA repair and enhancing the cytotoxicity of gemcitabine.[9] By disrupting the stability of Chk1, 17-AAG causes cells with gemcitabine-induced DNA damage to proceed through the cell cycle without proper repair, leading to mitotic catastrophe and apoptosis. However, it is noteworthy that clinical trials of this combination in metastatic pancreatic cancer did not show a significant survival benefit, suggesting that targeting Chk1 alone may not be sufficient to overcome gemcitabine resistance in all clinical contexts.[8][10]
Quantitative Data Summary
The following table summarizes data for Hsp90 inhibitors in pancreatic cancer cell lines.
| Parameter | Hsp90 Inhibitor | Effect | Cell Line | Reference |
| IC50 | 17-AAG, 17-DMAG | < 1 µM | Gemcitabine-resistant patient-derived lines (5061, 5072, 5156) | [11] |
| Client Protein Downregulation | 17-AAG, 17-DMAG | EGFR, IGF-1R, Akt, MAPK | Gemcitabine-resistant patient-derived lines | [11] |
| Apoptosis | 17-AAG, 17-DMAG | Increased Annexin V staining, Caspase-3/PARP cleavage | Gemcitabine-resistant patient-derived lines | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of 17-AAG and a combination agent on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SKOV-3, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
17-AAG and chemotherapy agent (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight (~16-24 hours) at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 17-AAG and the partner chemotherapy agent in complete medium.
-
For combination studies, prepare solutions with a constant ratio of the two drugs (e.g., based on the ratio of their individual IC50 values).
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium (or medium with vehicle control).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot dose-response curves and determine IC50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is recommended). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Cells treated as described in the viability assay (6-well plate format is recommended).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Treat cells in 6-well plates with 17-AAG, the partner drug, or the combination for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium. Combine all cells from each treatment condition.
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice by resuspending the pellet in 1 mL of cold PBS and centrifuging again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
-
Protocol 3: Western Blotting for Hsp90 Client Proteins
This protocol is for detecting changes in the expression levels of key proteins in signaling pathways affected by 17-AAG.
Materials:
-
Cells treated as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERBB2, anti-PARP, anti-cleaved Caspase-3, anti-Chk1, anti-Hsp70).
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After drug treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to the loading control, to quantify changes in protein expression. An increase in Hsp70 is a reliable biomarker of Hsp90 inhibition. A decrease in client proteins (e.g., Akt, ERBB2, Chk1) and an increase in apoptosis markers (cleaved PARP, cleaved Caspase-3) would be expected.
-
References
- 1. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potentiation of paclitaxel activity by the HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin in human ovarian carcinoma cell lines with high levels of activated AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The HSP90 inhibitor 17-N-allylamino-17-demethoxy geldanamycin (17-AAG) synergizes with cisplatin and induces apoptosis in cisplatin-resistant esophageal squamous cell carcinoma cell lines via the Akt/XIAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of 17-AAG on the proliferation and apoptosis of human lung cancer A549 and H446 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II trial of gemcitabine and tanespimycin (17AAG) in metastatic pancreatic cancer: a Mayo Clinic Phase II Consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II Trial of Gemcitabine and Tanespimycin (17AAG) in Metastatic Pancreatic Cancer: A Mayo Clinic Phase II Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HSP90 is a promising target in gemcitabine and 5-fluorouracil resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 17-AAG Efficacy in Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4] Hsp90 is a highly conserved molecular chaperone crucial for the stability and function of numerous "client proteins," many of which are oncoproteins that drive tumor progression.[5][6][7] These client proteins are involved in essential cellular processes such as cell proliferation, survival, and angiogenesis.[5][7][8] By inhibiting the ATPase activity of Hsp90, 17-AAG disrupts the chaperone cycle, leading to the ubiquitin-proteasomal degradation of these client proteins.[2][3] This pleiotropic effect on multiple oncogenic signaling pathways makes Hsp90 an attractive target for cancer therapy, and 17-AAG has been extensively evaluated in preclinical xenograft models.[1][3][9]
This document provides a detailed protocol for assessing the efficacy of 17-AAG in tumor xenografts, covering in vivo experimental design, and ex vivo analysis of pharmacodynamic markers.
Hsp90 Chaperone Cycle and Mechanism of 17-AAG Action
Hsp90 functions as a dimer, and its chaperone activity is dependent on an ATP-driven cycle of conformational changes. This cycle involves the binding of ATP and various co-chaperones, which facilitate the proper folding and maturation of client proteins. 17-AAG competitively binds to the N-terminal ATP-binding pocket of Hsp90, locking the chaperone in a conformation that is targeted for degradation, subsequently leading to the degradation of its client proteins.[2]
Key Signaling Pathways Affected by 17-AAG
By promoting the degradation of its client proteins, 17-AAG simultaneously impacts multiple signaling pathways critical for tumor cell proliferation and survival.[7] Key pathways affected include the PI3K/AKT and MAPK/ERK pathways.
Experimental Workflow for Assessing 17-AAG Efficacy
A typical workflow for evaluating the in vivo efficacy of 17-AAG involves tumor cell implantation, treatment administration, monitoring of tumor growth, and subsequent ex vivo analysis of harvested tumors.
Data Presentation
Table 1: In Vivo Efficacy of 17-AAG in Various Xenograft Models
| Cancer Type | Cell Line | 17-AAG Dose and Schedule | Route | Tumor Growth Inhibition | Reference(s) |
| Prostate | DU-145 | 50 mg/kg, twice weekly | Intratumoral | Significant decrease in tumor size and growth rate | [10] |
| Prostate | LuCaP35 | Not specified | IP | ~3-fold smaller tumor volume vs. vehicle | [8] |
| Pancreatic | Mia Paca-2 | Not specified | Not specified | ~70% inhibition (in combination with sulforaphane) | [11] |
| Gallbladder | G-415 | 25 mg/kg, daily, 5 days/week for 4 weeks | IP | 69.6% reduction in tumor size | [12] |
| Breast | HER2+ models | 450 mg/m² weekly (in combination with Trastuzumab) | IV | Objective responses observed | [13] |
| Lung | H460 (NSCLC) | Not specified | IV/Intratumoral | Significant tumor growth inhibition | [14] |
| Colon | HCT116 | 80 mg/kg, daily for 5 days | IP | Significant reduction in mean tumor volume | [3] |
Table 2: Pharmacodynamic Effects of 17-AAG on Key Biomarkers
| Analysis | Biomarker | Observed Effect | Reference(s) |
| Western Blot | p-Akt | Decreased phosphorylation | [12] |
| Akt | Degradation | [11] | |
| Raf-1 | Downregulation | [11] | |
| HER2 | Degradation | ||
| AR | Degradation | ||
| IHC | Ki-67 | Decreased expression | [12][14] |
| Cleaved Caspase-3 | Increased expression | ||
| TUNEL Assay | Apoptotic Index | Increased number of TUNEL-positive cells | [10][11] |
Experimental Protocols
In Vivo Xenograft Study
-
Cell Culture and Implantation:
-
Culture cancer cells under appropriate conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare 17-AAG in a suitable vehicle (e.g., DMSO/Cremophor/saline).
-
Administer 17-AAG or vehicle via the desired route (e.g., intraperitoneal, intravenous, or intratumoral) according to the chosen dose and schedule (see Table 1).
-
-
Endpoint and Tumor Harvest:
-
Continue treatment and monitoring until a predefined endpoint (e.g., tumor volume reaches a specific size, or after a set duration).
-
Euthanize mice and excise tumors.
-
Divide the tumor tissue for different analyses: snap-freeze a portion in liquid nitrogen for Western blot and fix the remaining portion in 10% neutral buffered formalin for IHC.
-
Western Blot Analysis of Hsp90 Client Proteins
-
Protein Extraction from Xenograft Tissue:
-
Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice, followed by centrifugation to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against Hsp90 client proteins (e.g., p-Akt, Akt, Raf-1, HER2) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Immunohistochemistry (IHC)
-
Tissue Processing and Sectioning:
-
Process formalin-fixed tumors and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with normal serum.
-
Incubate with primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB chromogen.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Quantify the percentage of positively stained cells in multiple fields of view.
-
TUNEL Assay for Apoptosis Detection
-
Tissue Preparation:
-
Use paraffin-embedded tissue sections and deparaffinize/rehydrate as for IHC.
-
-
Permeabilization:
-
Incubate sections with Proteinase K to permeabilize the tissue.
-
-
TUNEL Reaction:
-
Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP at 37°C in a humidified chamber.[15]
-
-
Detection and Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-AAG | Hsp90 | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Therapeutic effects of radiolabeled this compound on human H460 nonsmall-cell lung carcinoma xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
17-AAG solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, 17-AAG (Tanespimycin).
Frequently Asked Questions (FAQs)
Q1: What is 17-AAG and what is its mechanism of action?
17-allylamino-17-demethoxygeldanamycin (17-AAG) is a semi-synthetic derivative of geldanamycin (B1684428) that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.[2][3] 17-AAG binds to the ATP-binding pocket in the N-terminus of Hsp90, which inhibits its chaperone activity.[2][4] This leads to the proteasomal degradation of Hsp90 client proteins, including Akt, HER2, and Raf-1, thereby disrupting multiple oncogenic signaling pathways.[1][2]
Q2: What are the main challenges associated with the use of 17-AAG in research?
The primary challenge in working with 17-AAG is its poor aqueous solubility, which can complicate the preparation of stock solutions and lead to precipitation in aqueous buffers and cell culture media.[3][5][6] This limited water solubility has also been a significant hurdle for its clinical development.[3][6] Additionally, its stability in solution and potential for hepatotoxicity are important considerations for in vivo studies.[3][4]
Q3: What are the recommended storage conditions for 17-AAG?
For long-term storage, 17-AAG should be stored as a lyophilized powder at -20°C, protected from light, and desiccated.[1] Under these conditions, it is stable for up to 24 months.[1] Once reconstituted in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to one month.[1][7] It is recommended to use the solution within 3 months to prevent loss of potency.[1]
Troubleshooting Guide
Issue: My 17-AAG is not dissolving.
-
Problem: 17-AAG has very low solubility in aqueous solutions.
-
Solution:
-
Use an appropriate organic solvent. DMSO is the most common and effective solvent for preparing high-concentration stock solutions of 17-AAG.[1][2][7] Ethanol can also be used, but the solubility is significantly lower.[1]
-
Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and absorbed moisture can reduce the solubility of 17-AAG.[7][8]
-
Gentle warming and sonication may aid dissolution. If the compound is slow to dissolve, gentle warming (e.g., to 37°C) or brief sonication can be applied.
-
Issue: I am observing precipitation after adding my 17-AAG stock solution to cell culture media.
-
Problem: The high concentration of 17-AAG in the DMSO stock can cause it to precipitate when diluted into the aqueous environment of the cell culture medium.
-
Solution:
-
Minimize the final DMSO concentration. Aim for a final DMSO concentration of 0.5% or less in your culture medium, as higher concentrations can be toxic to cells.
-
Pre-dilute the stock solution. Before adding to the final culture volume, you can perform a serial dilution of your high-concentration stock in culture medium.
-
Add the 17-AAG solution to the media with gentle mixing. Pipette the 17-AAG solution directly into the medium while gently swirling the plate or tube to ensure rapid and even dispersion.
-
Consider using a formulation to enhance solubility. For persistent precipitation issues, especially in in vivo studies, consider using a solubilizing agent or a specialized formulation.
-
Issue: I am seeing inconsistent results in my experiments.
-
Problem: Inconsistent results can arise from degradation of 17-AAG in stock solutions or improper storage.
-
Solution:
-
Aliquot stock solutions. To avoid multiple freeze-thaw cycles which can degrade the compound, prepare single-use aliquots of your stock solution.[1]
-
Protect from light. 17-AAG is light-sensitive. Store stock solutions and handle them in a way that minimizes light exposure.[1]
-
Use freshly prepared dilutions. For your experiments, use freshly prepared dilutions from your stock solution.
-
Data Presentation
Table 1: Solubility of 17-AAG in Various Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | 150 mg/mL | [1] |
| DMSO | 117 mg/mL (~199.76 mM) | [7] |
| DMSO | 100 mg/mL (~170.73 mM) | [7] |
| DMSO | 50 mg/mL | [1] |
| DMSO | 10 mg/mL | [2] |
| DMSO | 5.86 mg/mL (10 mM) | [9] |
| Ethanol | 5 mg/mL | [1] |
| Water | ~0.01 mg/mL (Estimated 20-50 µM) | [1][5] |
Table 2: Formulations to Enhance 17-AAG Solubility
| Formulation | Key Components | Effect on Solubility | Reference |
| Cremophor-based | Ethanol, Cremophor EL, PEG400 | Used for in vivo studies, but can cause hypersensitivity. | [5] |
| PEO-b-PDLLA Micelles | Poly(ethylene oxide)-b-poly(D,L-lactide) | 150-fold increase in solubility over 17-AAG alone. | [5] |
| β-cyclodextrin complex | β-cyclodextrin | Enhances cytotoxicity and drug delivery in breast cancer cells. | [10] |
| Hydroxypropyl-β-cyclodextrin complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 33-fold enhancement in water solubility. | [11] |
| Hydroquinone (B1673460) form (IPI-504) | 17-AAG hydroquinone hydrochloride | Highly soluble derivative with favorable pharmaceutical properties. | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 17-AAG Stock Solution in DMSO
-
Materials:
-
17-AAG (lyophilized powder, MW: 585.7 g/mol )
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of 17-AAG and DMSO. For a 10 mM stock solution, you will need 5.86 mg of 17-AAG per 1 mL of DMSO.[9] For a 1 mM stock from 500 µg of 17-AAG, reconstitute in 853.7 µl of DMSO.[1]
-
Weigh the 17-AAG powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex briefly and/or gently warm to 37°C to facilitate dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
17-AAG stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 17-AAG in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of 17-AAG. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Signaling pathway of Hsp90 inhibition by 17-AAG.
Caption: Experimental workflow for an in vitro cell viability assay.
References
- 1. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 2. agscientific.com [agscientific.com]
- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 5. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 17-AAG | Hsp90 | Tocris Bioscience [tocris.com]
- 10. Comparison of Inhibitory Effects of 17-AAG Nanoparticles and Free 17-AAG on HSP90 Gene Expression in Breast Cancer [journal.waocp.org]
- 11. Encapsulation of the HSP-90 Chaperone Inhibitor 17-AAG in Stable Liposome Allow Increasing the Therapeutic Index as Assessed, in vitro, on Leishmania (L) amazonensis Amastigotes-Hosted in Mouse CBA Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Technical Support Center: Overcoming 17-AAG Resistance in Glioblastoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming 17-AAG resistance in glioblastoma cells.
Frequently Asked Questions (FAQs)
General
-
What is 17-AAG and how does it work in glioblastoma? 17-AAG (17-allylamino-17-demethoxygeldanamycin), also known as tanespimycin, is an inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of many proteins, known as client proteins, that are often deregulated in glioblastoma (GBM) and drive tumor growth.[3][4] These client proteins include EGFR, PDGFR, and Akt.[3] By inhibiting HSP90, 17-AAG leads to the degradation of these client proteins, thereby targeting multiple oncogenic signaling pathways simultaneously.[3][4][5] This multi-targeted approach makes it a promising therapeutic candidate for a complex disease like GBM.[3]
-
What are the known mechanisms of acquired resistance to 17-AAG in glioblastoma cells? Acquired resistance to 17-AAG in glioblastoma can arise from several mechanisms:
-
Low NAD(P)H/quinone oxidoreductase 1 (NQO1) activity: NQO1 is an enzyme that metabolizes 17-AAG into its active form.[1][2] Reduced NQO1 expression or the presence of an inactive polymorphic form (NQO1*2) can lead to high levels of resistance.[1][2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump 17-AAG out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Alterations in HSP90 or co-chaperones: Increased expression of HSP90, HSP72, and HSP27 has been observed in cells continuously exposed to 17-AAG, although these levels may return to baseline after drug withdrawal.[1]
-
-
Is 17-AAG effective against glioma stem cells? Yes, studies have shown that 17-AAG can inhibit the growth of tumorigenic glioma stem cells in vitro.[3][5]
Troubleshooting Guide
-
My glioblastoma cell line is showing high intrinsic resistance to 17-AAG. What could be the reason? High intrinsic resistance to 17-AAG could be due to:
-
Low basal NQO1 expression: Some glioblastoma cell lines naturally have low levels of NQO1, which is required for the bioactivation of 17-AAG.[1]
-
High basal expression of ABC transporters: Pre-existing high levels of drug efflux pumps like ABCB1 can prevent 17-AAG from reaching its target.[6][7]
-
Genetic background of the cells: The specific mutations and activated pathways in your cell line (e.g., PTEN, p53, EGFR status) can influence sensitivity, although 17-AAG has been shown to be effective across various genetic backgrounds.[5]
-
-
My cells developed resistance to 17-AAG over time. How can I confirm the mechanism of resistance? To investigate the mechanism of acquired resistance, you can perform the following experiments:
-
NQO1 activity and expression analysis: Compare NQO1 protein levels and enzymatic activity between your resistant and parental cell lines using Western blot and NQO1 activity assays.[1]
-
ABC transporter expression analysis: Use qPCR or Western blot to check for the overexpression of ABC transporters like ABCB1.[8][9]
-
Cross-resistance profiling: Test the sensitivity of your resistant cells to other HSP90 inhibitors. Resistance to other ansamycin (B12435341) benzoquinones but not to structurally unrelated HSP90 inhibitors (e.g., radicicol, BIIB021, NVP-AUY922) would point towards an NQO1-mediated mechanism.[1][2]
-
-
How can I overcome 17-AAG resistance in my glioblastoma cell line? Several strategies can be employed to overcome 17-AAG resistance:
-
Use of second-generation HSP90 inhibitors: Structurally unrelated HSP90 inhibitors that do not require NQO1 for activation and are not substrates for ABC transporters can be effective in 17-AAG-resistant cells.[1][2] Examples include NVP-AUY922 and BIIB021.[1]
-
Combination therapy:
-
With EGFR inhibitors: For glioblastoma with EGFR mutations, combining 17-AAG with an EGFR inhibitor like gefitinib (B1684475) (Iressa) can have a synergistic effect.[1]
-
With radiation: 17-AAG has been shown to act as a radiosensitizer in glioma cells both in vitro and in vivo.[3][5][10]
-
With other chemotherapeutic agents: Combining 17-AAG with agents that target different pathways may help overcome resistance. However, studies have shown that 17-AAG does not synergize with temozolomide (B1682018) (TMZ).[3][5][10]
-
-
Quantitative Data Summary
Table 1: IC50 Values of 17-AAG in Human Glioma Cell Lines
| Cell Line | PTEN Status | p53 Status | EGFR Status | 17-AAG IC50 (µM) | Reference |
| A172 | Wild-type | Mutant | Low | ~0.1 | [5] |
| U87 | Mutant | Wild-type | Low | ~0.05 | [5] |
| LN827 | Mutant | Wild-type | Low | ~0.1 | [5] |
| LN428 | Wild-type | Mutant | Low | ~0.2 | [5] |
| U118 | Mutant | Mutant | Low | ~0.1 | [5] |
| U373 | Mutant | Mutant | High | ~0.2 | [5] |
| U343 | Wild-type | Mutant | High | ~0.5 | [5] |
| U138 | Mutant | Mutant | Low | ~0.2 | [5] |
| T98G | Mutant | Mutant | Low | ~0.5 | [5] |
| U87-EGFRvIII | Mutant | Wild-type | High | ~0.05 | [5] |
| Non-tumorigenic (Balb/c3T3) | - | - | - | 1.5 | [5] |
Table 2: Resistance Indices (RI) in 17-AAG-Resistant Glioblastoma Cell Lines
| Parental Cell Line | Resistant Cell Line | Resistance Index (RI = IC50 resistant / IC50 parental) | Time to Develop Resistance (weeks) | Reference |
| SF268 | SF268-RA12 | 20 | 8 | [1] |
| U87MG | U87MG-RA3 | 137 | 2 | [1] |
| KNS42 | KNS42-RA1 | 25 | 4 | [1] |
| SF188 | SF188-RA2 | 33 | 4 | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 17-AAG on glioblastoma cells.
-
Materials:
-
Glioblastoma cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
17-AAG stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[11]
-
Prepare serial dilutions of 17-AAG in complete medium.
-
Remove the medium from the wells and add 100 µL of the 17-AAG dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[12]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the no-treatment control.
-
2. Western Blot for HSP70 and Akt
This protocol is for assessing the pharmacodynamic effects of 17-AAG by measuring the induction of HSP70 and the degradation of the HSP90 client protein Akt.
-
Materials:
-
Glioblastoma cells treated with 17-AAG
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HSP70, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Visualizations
Caption: Mechanisms of 17-AAG action and resistance in glioblastoma.
Caption: A logical workflow for troubleshooting 17-AAG resistance.
Caption: Signaling pathways affected by HSP90 inhibition with 17-AAG.
References
- 1. Acquired resistance to this compound (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to this compound (17-AAG, tanespimycin) in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Natural Products Targeting Hsp90 for a Concurrent Strategy in Glioblastoma and Neurodegeneration [mdpi.com]
- 5. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. proceedings.science [proceedings.science]
- 8. Expression of ABCB1, ABCC1 and 3 and ABCG2 in glioblastoma and their relevance in relation to clinical survival surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigenetic modulation of the drug resistance genes MGMT, ABCB1 and ABCG2 in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assessment [bio-protocol.org]
- 12. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: 17-AAG Preclinical Toxicity & Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, 17-AAG (Tanespimycin), in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities of 17-AAG observed in preclinical animal models?
A1: The most consistently reported dose-limiting toxicities for 17-AAG in preclinical studies are hepatotoxicity (liver damage) and gallbladder toxicity.[1][2] Other significant toxicities include renal failure and gastrointestinal issues, such as emesis and diarrhea.[2] The severity of these toxicities is often dependent on the dose and the dosing schedule.[3]
Q2: What is the general toxicity profile of 17-AAG in different animal models?
A2: Preclinical toxicology studies have been conducted in various species, primarily rats, dogs, and mice. In rats, doses of the parent compound, geldanamycin (B1684428), exceeding 5 mg/kg were generally lethal.[2] For 17-AAG, a single dose of a microdispersed formulation could be administered up to 25 mg/kg in both rats and dogs.[2] However, with daily administration for 5 days, the maximum tolerated dose (MTD) was 25 mg/kg/day for rats and 7.5 mg/kg/day for dogs.[2] A lyophilized formulation of 17-AAG was tolerated in rats at doses up to 30 mg/kg when given daily or twice daily, and at 10 mg/kg/day in dogs.[2]
Q3: How does the formulation of 17-AAG impact its toxicity profile?
A3: The formulation of 17-AAG significantly influences its toxicity due to its poor water solubility.[4][5]
-
DMSO (Dimethyl sulfoxide): While commonly used to dissolve 17-AAG, DMSO itself can cause adverse effects, including irritation, inflammation, and intravascular thrombosis at the injection site.[1] Some clinical trial data suggests that nausea observed in patients may be partly attributable to the DMSO-based formulation.[3]
-
Cremophor EL: This solubilizing agent can induce hypersensitivity reactions and anaphylaxis, often requiring pretreatment with steroids and antihistamines.[1][6]
-
Micellar Formulations (e.g., PEO-b-PDLLA): Novel formulations using polymeric micelles have been developed to avoid the toxicities associated with conventional solvents. These formulations have been shown to be well-tolerated in rats, with no observable acute signs of toxicity or mortality compared to significant mortality with a Cremophor EL-based formulation.[4]
Q4: Is 17-AAG selectively toxic to cancer cells over normal cells?
A4: 17-AAG is believed to exhibit some selectivity for cancer cells. This is partly because Hsp90 in tumor cells is thought to exist in a high-affinity complex, making it more sensitive to inhibitors.[7][8] However, the extent of this selectivity is a subject of ongoing research. While some studies suggest that 17-AAG has little toxicity toward normal cells at concentrations that inhibit cancer cell proliferation, other studies with the parent compound, geldanamycin, showed strong toxicity toward normal cells.[9] The radiosensitizing effects of 17-AAG have also been shown to be limited to transformed cells, suggesting a differential cytotoxic effect.[10]
Q5: What are the known off-target effects or unexpected side effects of 17-AAG in preclinical studies?
A5: Beyond the primary dose-limiting toxicities, other side effects have been noted. In clinical trials, which can reflect preclinical findings, fatigue and myalgias (muscle pains) were common.[3] In some animal studies, reversible visual disorders have been associated with certain Hsp90 inhibitors, although this was not reported for 17-AAG.[11] It is important to monitor for a broad range of clinical signs in animal studies.
Troubleshooting Guides
Problem 1: Unexpectedly high mortality in an in vivo mouse study.
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve 17-AAG, particularly DMSO, can contribute to mortality, especially with repeated injections.[1] Undiluted DMSO can cause severe local tissue damage.[1]
-
Troubleshooting Step:
-
Review the concentration and volume of DMSO being administered. Ensure it is within recommended limits for the animal model.
-
Consider alternative, less toxic formulations, such as those using Cremophor EL (with appropriate precautions for hypersensitivity) or polymeric micelles.[1][4]
-
Run a vehicle-only control group to assess the toxicity of the solvent alone.
-
-
-
Possible Cause 2: Dose and Schedule. The dose of 17-AAG may be too high for the chosen strain, age, or health status of the mice. Continuous daily dosing can be more toxic than intermittent schedules.[3]
-
Troubleshooting Step:
-
Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific experimental setup.
-
Consider less frequent dosing schedules (e.g., thrice weekly instead of daily) which have been used in some studies.[1]
-
-
Problem 2: Inconsistent or no inhibition of Hsp90 client proteins in vitro.
-
Possible Cause 1: Drug Inactivity. Improper storage or handling of 17-AAG can lead to its degradation.
-
Possible Cause 2: Cell Line Resistance. Different cell lines exhibit varying sensitivity to 17-AAG.
Problem 3: Significant weight loss and signs of distress in treated animals.
-
Possible Cause: Gastrointestinal and/or Hepatic Toxicity. Weight loss is a common sign of systemic toxicity, which for 17-AAG is often linked to its effects on the GI tract and liver.[2][14]
-
Troubleshooting Step:
-
Monitor animal body weight daily.
-
At the end of the study, perform histopathological analysis of the liver, gallbladder, and gastrointestinal tract to assess for tissue damage.
-
Collect blood samples for clinical chemistry analysis to measure liver enzymes (e.g., ALT, AST), which are indicators of hepatotoxicity.[12][15]
-
If toxicity is severe, reduce the dose or use an intermittent dosing schedule.
-
-
Data Presentation
Table 1: In Vivo Toxicity of 17-AAG in Preclinical Models
| Species | Formulation | Dosing Schedule | Maximum Tolerated Dose (MTD) / Observed Dose | Dose-Limiting Toxicities | Reference |
| Rat | Microdispersed | Single Dose | Up to 25 mg/kg | - | [2] |
| Rat | Microdispersed | Daily for 5 days | 25 mg/kg/day | Hepatotoxicity, Renal Failure, GI Toxicity | [2] |
| Rat | Lyophilized | Daily or Twice Daily | Up to 30 mg/kg | Hepatotoxicity, Renal Failure, GI Toxicity | [2] |
| Dog | Microdispersed | Single Dose | Up to 25 mg/kg | - | [2] |
| Dog | Microdispersed | Daily for 5 days | 7.5 mg/kg/day | Hepatotoxicity, Gallbladder Toxicity, Renal Failure, GI Toxicity | [2] |
| Dog | Lyophilized | Daily | 10 mg/kg/day | Hepatotoxicity, Gallbladder Toxicity, Renal Failure, GI Toxicity | [2] |
| Mouse | DMSO | Thrice weekly for 3 months | 25 mg/kg | Potential mortality (confounded by DMSO) | [1] |
| Mouse | - | Daily for 5 days/week for 4 weeks | 25 mg/kg | Reduced tumor size, specific toxicities not detailed | [13] |
Table 2: In Vitro Cytotoxicity of 17-AAG in Selected Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Effect | Reference |
| H446 | Small Cell Lung Cancer | MTT | 1.25–20 mg/l (24-48h) | Inhibition of proliferation, apoptosis, G2/M arrest | [16] |
| T47D | Breast Cancer | MTT | Not specified | Enhanced cytotoxicity with β-cyclodextrin complex | [5] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Proliferation/Viability | 0.5 and 1 µM (72-96h) | Inhibition of proliferation and viability, increased apoptosis | [17] |
| SK-N-SH | Neuroblastoma (non-MYCN amplified) | Proliferation/Viability | 0.5 and 1 µM (72-96h) | More potent anti-tumor activity than in IMR-32 | [17] |
| G-415, GB-d1 | Gallbladder Cancer | MTS | Increasing concentrations (24-72h) | Significant reduction in cell viability | [13] |
| HCT116 | Colon Carcinoma | Not specified | Pharmacologically relevant concentrations | Cytostatic antiproliferative effect, BAX-dependent apoptosis | [18] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxic effects of 17-AAG on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 17-AAG in the appropriate cell culture medium. Remove the old medium from the wells and add the 17-AAG dilutions. Include a vehicle-only control (e.g., DMSO diluted to the highest concentration used in the drug-treated wells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol allows for the assessment of 17-AAG's on-target effect by measuring the degradation of known Hsp90 client proteins.
-
Cell Treatment and Lysis: Treat cells with various concentrations of 17-AAG for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER-2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10][13] Also, include an antibody for Hsp70 to confirm the heat shock response.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualization
Caption: Mechanism of 17-AAG action leading to client protein degradation and Hsp70 induction.
Caption: General workflow for a preclinical in vivo toxicity study of 17-AAG.
References
- 1. Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Inhibitory Effects of 17-AAG Nanoparticles and Free 17-AAG on HSP90 Gene Expression in Breast Cancer [journal.waocp.org]
- 6. pnas.org [pnas.org]
- 7. Targeting Hsp90 in Cancer for 25 Years: Failure of Previous Clinical Trials and New Hope for Future Therapeutics [mdpi.com]
- 8. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Geldanamycin and this compound potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical toxicity of a geldanamycin analog, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), in rats and dogs: potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 18. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 17-AAG Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using the Hsp90 inhibitor, 17-AAG (Tanespimycin), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 17-AAG and what is its mechanism of action?
17-AAG (17-allylamino-17-demethoxygeldanamycin) is a semi-synthetic derivative of geldanamycin (B1684428) that acts as a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90).[1][2]
Mechanism of Action: Hsp90 is a molecular chaperone essential for the stability, proper folding, and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival.[3] These client proteins include oncogenic kinases (e.g., ErbB2, Raf-1, Akt), mutated tumor suppressors (e.g., mutant p53), and cell cycle regulators.[4][5] 17-AAG binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its intrinsic ATPase activity.[4][6] This inhibition disrupts the chaperone function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[4][6] This multi-client degradation simultaneously disrupts several key signaling pathways that drive tumor proliferation and survival.[5][7]
Q2: What is a typical starting concentration for 17-AAG in cell culture?
The effective concentration of 17-AAG is highly cell-line dependent, with IC50 (50% inhibitory concentration) values typically ranging from the low nanomolar (nM) to the low micromolar (µM) range.[8][9] For initial experiments, a broad dose-response curve is recommended.
-
Typical Working Concentration: 0.1 µM to 1 µM.[1]
-
Initial Range-Finding Study: It is advisable to test a wide range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) to determine the sensitivity of your specific cell line.
The table below summarizes reported IC50 values for various cancer cell lines, which can serve as a guide for selecting a starting concentration range.
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Citation |
| JIMT-1 | Breast Cancer | 5 days | 10 nM | [8] |
| SKBR-3 | Breast Cancer | 5 days | 70 nM | [8] |
| MCF-7 | Breast Cancer | Not Specified | 5.2 nM | [5] |
| U87MG | Glioblastoma | 4 days | ~50 - 500 nM | [9] |
| SF268 | Glioblastoma | 4 days | ~50 - 500 nM | [9] |
| LNCaP | Prostate Cancer | Not Specified | ~200 nM | [1][11] |
| KYSE-180 | Esophageal Squamous | 72 hours | ~100 nM | [10] |
Q3: How do I prepare and store a 17-AAG stock solution?
17-AAG has poor aqueous solubility and must be dissolved in an organic solvent, typically Dimethyl Sulfoxide (DMSO), to prepare a concentrated stock solution.[1][12]
| Parameter | Recommendation | Citation |
| Solvent | DMSO | [1][5] |
| High Stock Concentration | 50-150 mg/mL in fresh DMSO | [1][12] |
| Working Stock Example | For a 1 mM stock, reconstitute 500 µg in 853.7 µl DMSO. | [1] |
| Storage | Store lyophilized or in solution at -20°C, desiccated and protected from light. | [1][5] |
| Stability | Lyophilized form is stable for 24 months. Once in solution, use within 3 months. | [1] |
| Handling | Aliquot the stock solution to avoid multiple freeze-thaw cycles. | [1] |
Important: When preparing your final working concentrations in cell culture media, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.1% - 0.5%). Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: How can I confirm that 17-AAG is active in my cells?
The most reliable method to confirm 17-AAG activity is to measure the degradation of known Hsp90 client proteins and the induction of heat shock response proteins via Western blotting.
-
Degradation of Hsp90 Client Proteins: Treatment with an effective dose of 17-AAG should lead to a noticeable decrease in the protein levels of key Hsp90 clients such as Akt, Raf-1, HER2/ErbB2, or CDK4.[4][13]
-
Induction of Hsp70/Hsp72: Inhibition of Hsp90 often triggers a heat shock response, leading to the compensatory upregulation of other heat shock proteins, most notably Hsp70 or Hsp72.[4] This induction serves as a robust biomarker for Hsp90 inhibition.[4]
A successful experiment will show a dose-dependent decrease in client protein levels and a concurrent increase in Hsp70/Hsp72 levels after 24-48 hours of treatment.[9][13]
Troubleshooting Guide
Q: I'm observing high levels of cell death, even at low 17-AAG concentrations. What should I do?
Possible Causes:
-
High Cell Line Sensitivity: Some cell lines are exceptionally sensitive to Hsp90 inhibition.
-
Prolonged Exposure: The cytotoxic effects of 17-AAG are time and dose-dependent.
-
Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high.
-
Compound Instability: The 17-AAG stock solution may have degraded.
Solutions:
-
Perform a Time-Course Experiment: Test the same concentration over shorter durations (e.g., 4, 8, 12, 24 hours) to find a time point where target protein degradation is visible with minimal cell death.
-
Reduce Concentration Range: Perform a new dose-response experiment using a lower concentration range (e.g., 1 nM to 100 nM).
-
Check Vehicle Control: Ensure that cells treated with the vehicle (DMSO) alone show no signs of toxicity. The final DMSO concentration should ideally be below 0.1%.
-
Prepare Fresh Stock: If the stock solution is old or has been freeze-thawed multiple times, prepare a fresh solution from lyophilized powder.[1]
Q: I'm not seeing any effect on cell viability or degradation of my target protein. What's wrong?
Possible Causes:
-
Insufficient Concentration or Duration: The dose or treatment time may be too low to have a measurable effect.
-
Cell Line Resistance: The cell line may be inherently resistant to 17-AAG.
-
Inactive Compound: The 17-AAG may have degraded.
-
Target Protein is Not an Hsp90 Client: The protein you are monitoring may not be dependent on Hsp90 for its stability.
Solutions:
-
Increase Concentration and Duration: Escalate the doses (e.g., up to 5-10 µM) and extend the treatment time (e.g., to 48 or 72 hours).[10][13]
-
Use a Positive Control Cell Line: Test your 17-AAG stock on a cell line known to be sensitive (e.g., SKBR-3 or MCF-7) to confirm the compound is active.[8]
-
Verify Target Engagement: Perform a Western blot for canonical Hsp90 clients (Akt, Raf-1) and check for the induction of Hsp70 to confirm that Hsp90 is being successfully inhibited.[4] If these biomarkers show a response but your protein of interest does not, it may not be an Hsp90 client.
Experimental Protocols
Protocol 1: Determining the IC50 of 17-AAG using an MTT Assay
This protocol outlines the steps to determine the concentration of 17-AAG that inhibits cell viability by 50%.[14][15]
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
17-AAG stock solution (e.g., 1 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
DMSO
-
Microplate reader (absorbance at 490-570 nm).[14]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[14]
-
Drug Preparation: Prepare serial dilutions of 17-AAG in complete medium from your stock solution. A common dilution series for an initial experiment might be: 5 µM, 1 µM, 500 nM, 100 nM, 50 nM, 10 nM, 1 nM, and 0 nM (vehicle control).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared 17-AAG dilutions. Include wells for a vehicle control (medium + DMSO) and a blank control (medium only).[16] Incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14] Living cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[14]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100[17]
-
-
Plot the % Viability against the log of the 17-AAG concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.[17]
-
Protocol 2: Validating 17-AAG Activity via Western Blotting
This protocol confirms 17-AAG's mechanism of action by observing its effect on Hsp90 client and marker proteins.
Materials:
-
6-well cell culture plates
-
17-AAG stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-Akt, anti-Raf-1, anti-Hsp70, anti-Actin (or other loading control).
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with increasing concentrations of 17-AAG (e.g., 0, 50 nM, 200 nM, 1 µM) for 24-48 hours.[1][13]
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[18] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Use antibodies against an Hsp90 client (Akt), an induction marker (Hsp70), and a loading control (Actin).[4][13]
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities. Effective 17-AAG treatment should show a decrease in Akt levels and an increase in Hsp70 levels compared to the untreated control, while the loading control (Actin) should remain constant.[13]
References
- 1. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 2. 17-AAG | Hsp90 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. 17-AAG [sigmaaldrich.com]
- 6. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-AAG, an Hsp90 inhibitor, causes kinetochore defects: a novel mechanism by which 17-AAG inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worthington-biochem.com [worthington-biochem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Hsp90 Inhibitor, 17-AAG, Prevents the Ligand-Independent Nuclear Localization of Androgen Receptor in Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Tanespimycin
Welcome to the technical support center for Tanespimycin (17-AAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with Tanespimycin in a question-and-answer format.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q1: My IC50 value for Tanespimycin varies significantly between experiments. What are the potential causes and how can I troubleshoot this?
A1: Variation in IC50 values is a common issue that can arise from several factors, ranging from procedural inconsistencies to biological variables.
Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Compound Solubility & Stability | Tanespimycin has poor aqueous solubility.[1][2] Ensure complete solubilization in a suitable solvent like DMSO before preparing serial dilutions.[3] Prepare fresh dilutions for each experiment as Tanespimycin can be unstable in aqueous media. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[4] |
| Cell-Based Factors | Cell Line Integrity: Use cell lines from a reputable source and limit the passage number to prevent genetic drift. Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment.[5] Growth Phase: Always use cells in the exponential growth phase for your assays to ensure uniform metabolic activity.[5] |
| Assay Protocol Variations | Incubation Time: Use a consistent incubation time for all experiments, as the effects of Tanespimycin are time-dependent. Reagent Quality: Ensure all reagents, including cell culture media and assay components (e.g., MTT, SRB), are of high quality and not expired. |
| Vehicle Control | The solvent used to dissolve Tanespimycin (e.g., DMSO) can have minor effects on cell growth. Include a vehicle control with the same final concentration of the solvent used in the highest Tanespimycin concentration wells.[5] |
Issue 2: Reduced or No Effect on HSP90 Client Protein Degradation
Q2: I'm not observing the expected degradation of HSP90 client proteins (e.g., HER2, AKT, C-RAF) in my Western blot analysis after Tanespimycin treatment. What could be the reason?
A2: The lack of client protein degradation is a critical issue that can point to problems with the compound's activity, the experimental setup, or the biological context of the cells being used.
Troubleshooting Lack of Client Protein Degradation
| Potential Cause | Recommended Solution |
| Insufficient Drug Concentration or Incubation Time | The degradation of client proteins is both dose- and time-dependent.[6] Perform a time-course (e.g., 8, 16, 24 hours) and dose-response experiment to determine the optimal conditions for your specific cell line.[5] |
| Induction of Heat Shock Response | Tanespimycin treatment can induce a heat shock response, leading to the upregulation of cytoprotective chaperones like HSP70 and HSP27, which can counteract the effects of HSP90 inhibition.[2][7][8][9] Verify the induction of HSP70 by Western blot as a positive control for target engagement. |
| Cell Line-Specific Resistance | Some cell lines may exhibit intrinsic or acquired resistance to Tanespimycin.[6][9] This can be due to various factors, including the expression of drug efflux pumps or mutations in HSP90. |
| Poor Antibody Quality or Western Blot Protocol | Use a validated, high-affinity antibody specific for your protein of interest. Ensure your Western blot protocol is optimized, including protein extraction, loading amounts, transfer conditions, and antibody concentrations.[5] |
| NQO1 Enzyme Activity | The enzyme NQO1 can metabolize Tanespimycin. Variations in NQO1 expression and activity across different cell lines can influence the drug's efficacy.[6][10] |
Data Presentation
Tanespimycin IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of Tanespimycin in different cancer cell lines, providing a reference for its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Carcinoma | 5-6 | [3][11] |
| N87 | Gastric Carcinoma | 5-6 | [11] |
| SKOV3 | Ovarian Cancer | 5-6 | [11] |
| SKBR3 | Breast Carcinoma | 5-6 | [11] |
| LNCaP | Prostate Cancer | 25 | [4][11] |
| LAPC-4 | Prostate Cancer | 40 | [4] |
| DU-145 | Prostate Cancer | 45 | [4][11] |
| PC-3 | Prostate Cancer | 25 | [4][11] |
Tanespimycin Solubility
| Solvent | Max Concentration | Notes |
| DMSO | 50 mg/mL (85.37 mM) | Ultrasonic treatment may be needed.[12] |
| 10% DMSO in 90% corn oil | ≥ 5 mg/mL (8.54 mM) | Clear solution.[12] |
| 10% DMSO in 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.62 mg/mL (2.77 mM) | Clear solution.[12] |
| 15% Cremophor EL in 85% Saline | 5 mg/mL (8.54 mM) | Suspended solution, may require ultrasonic treatment.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining cell viability after Tanespimycin treatment using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of Tanespimycin in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 72 hours).[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of HSP90 Client Proteins
This protocol describes the detection of HSP90 client protein degradation following Tanespimycin treatment.
-
Cell Treatment and Lysis: Treat cells with varying concentrations of Tanespimycin for a specified time (e.g., 24 hours). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[7][13]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against the client protein of interest (and HSP70 as a positive control) overnight at 4°C.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
Visualizations
Tanespimycin Mechanism of Action
References
- 1. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleck.co.jp [selleck.co.jp]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
How to minimize off-target effects of 17-AAG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, 17-AAG (Tanespimycin).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 17-AAG?
17-AAG is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, which is crucial for its chaperone function.[3][4] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of Hsp90 "client" proteins by the proteasome.[3][4][5] Many of these client proteins are oncoproteins critical for cancer cell proliferation, survival, and signaling.[1][5][6]
Q2: What are the known off-target effects and toxicities associated with 17-AAG?
The primary toxicities observed with 17-AAG in preclinical and clinical studies include hepatotoxicity (liver damage), renal failure, and gastrointestinal issues such as nausea, vomiting, and diarrhea.[1][7] These toxicities are often dose-limiting. While 17-AAG is designed to target Hsp90, its effects on a wide array of client proteins can be considered both on-target (for cancer-related proteins) and off-target (for proteins in normal cells), contributing to its toxicity profile. Direct, Hsp90-independent off-target effects are not as well-characterized, with most of the observed effects being downstream consequences of Hsp90 inhibition.
Q3: How can I minimize the off-target effects of 17-AAG in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental results. Here are several strategies:
-
Dose Optimization: Use the lowest effective concentration of 17-AAG that elicits the desired on-target effect. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
-
Intermittent Dosing: In vivo studies have shown that intermittent dosing schedules can be less toxic than continuous daily administration.[7]
-
Use of Structurally Different Inhibitors: To confirm that an observed phenotype is due to Hsp90 inhibition and not an off-target effect of 17-AAG, consider using a structurally unrelated Hsp90 inhibitor.
-
Nanoparticle Formulations: Encapsulating 17-AAG in nanoparticles can improve its solubility, stability, and therapeutic index by enabling more targeted delivery to tumor tissues and reducing systemic exposure.[1]
-
Combination Therapy: Combining 17-AAG with other therapeutic agents can allow for lower, less toxic doses of 17-AAG while achieving a synergistic effect.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity in non-cancerous cell lines.
Possible Cause: The concentration of 17-AAG may be too high, leading to widespread inhibition of Hsp90 in normal cells and subsequent toxicity.
Solution:
-
Perform a Dose-Response Curve: Determine the IC50 value of 17-AAG in your non-cancerous cell line and compare it to the IC50 in your cancer cell line of interest.
-
Optimize Concentration: Use a concentration of 17-AAG that is effective in your cancer cell line but has minimal impact on the viability of the non-cancerous control cells.
-
Reduce Exposure Time: Limit the duration of 17-AAG treatment to the minimum time required to observe the desired on-target effect.
Problem 2: Inconsistent results in cell-based assays.
Possible Cause: 17-AAG is known for its poor water solubility and stability, which can lead to variability in experimental results.
Solution:
-
Proper Solubilization: Dissolve 17-AAG in a suitable solvent like DMSO at a high concentration to create a stock solution. Further dilute the stock solution in culture medium immediately before use.
-
Fresh Preparations: Prepare fresh dilutions of 17-AAG for each experiment to avoid degradation.
-
Light Protection: Protect 17-AAG solutions from light to prevent photodegradation.
-
Use of Nanoparticle Formulations: Consider using or preparing a nanoparticle formulation of 17-AAG to improve its solubility and stability in aqueous solutions.
Quantitative Data
The following tables summarize key quantitative data for 17-AAG.
Table 1: In Vitro Cytotoxicity of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 5-6 | [8] |
| SKBR-3 | Breast Cancer | 70 | [9] |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 | [9] |
| H1975 | Lung Adenocarcinoma | 1.258 | [10] |
| H1437 | Lung Adenocarcinoma | 6.555 | [10] |
| HCC827 | Lung Adenocarcinoma | 26.255 | [10] |
| A673 | Ewing Sarcoma | ~250 | [4] |
| A4573 | Ewing Sarcoma | >1000 | [4] |
Table 2: Dose-Limiting Toxicities (DLTs) of 17-AAG in Clinical Trials
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities |
| Daily x 5 days, every 21 days | 56 mg/m² | Hepatotoxicity |
| Daily x 3 days, every 14 days | 112 mg/m² | Not specified |
| Twice weekly (days 1, 4, 8, 11), every 21 days | 220 mg/m² | Not specified |
| Twice weekly x 3 weeks, every 4 weeks | 175-200 mg/m² | Thrombocytopenia, Abdominal Pain |
| Twice weekly x 2 weeks, every 3 weeks | 200 mg/m² | Headache, Nausea/Vomiting |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of 17-AAG on cultured cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
17-AAG stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 17-AAG in complete culture medium. Replace the existing medium with the 17-AAG dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest 17-AAG concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: After incubation, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to confirm the on-target activity of 17-AAG by observing the degradation of known Hsp90 client proteins (e.g., Akt, Raf-1, HER2).
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
17-AAG stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the client protein of interest and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 17-AAG for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation.
Visualizations
Caption: On-Target Effect of 17-AAG on the HSP90 Chaperone Cycle and Downstream Signaling.
Caption: A typical experimental workflow for evaluating the effects of 17-AAG.
Caption: Logical relationship of strategies to minimize 17-AAG off-target effects.
References
- 1. The Hsp90 Inhibitor, 17-AAG, Prevents the Ligand-Independent Nuclear Localization of Androgen Receptor in Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crossfire-oncology.com [crossfire-oncology.com]
- 6. Preparation of Poly-Lactic-Co-Glycolic Acid Nanoparticles in a Dry Powder Formulation for Pulmonary Antigen Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
17-AAG Technical Support Center: Troubleshooting Stability and Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the Hsp90 inhibitor, 17-AAG (Tanespimycin). Addressing the compound's inherent stability and solubility challenges, this guide offers practical solutions and detailed protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 17-AAG solution precipitating in aqueous buffers or cell culture media?
A1: 17-AAG is a hydrophobic molecule with poor water solubility (approximately 20-50 μM).[1] Precipitation is a common issue when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous environment. This rapid change in solvent polarity causes the drug to fall out of solution.
Q2: What is the recommended solvent for preparing a 17-AAG stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of 17-AAG.[1][2] It is soluble in DMSO at concentrations as high as 150 mg/mL.[1] For cellular assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.
Q3: How can I prevent 17-AAG from precipitating when preparing my working solution in cell culture medium?
A3: To prevent precipitation, a stepwise dilution approach is recommended. Instead of diluting your concentrated DMSO stock directly into the medium, perform an intermediate dilution in your cell culture medium. Additionally, pre-warming both the drug solution and the medium to 37°C can aid in solubility. Gentle mixing upon dilution is also critical. For particularly challenging situations, the use of solubilizing agents or specialized formulations may be necessary.
Q4: What are the recommended storage conditions for 17-AAG?
A4: Lyophilized 17-AAG powder should be stored at -20°C, desiccated, and protected from light, where it is stable for up to 24 months.[1] Once dissolved in a solvent like DMSO, the stock solution should also be stored at -20°C and is typically stable for up to 3 months.[1][3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Q5: Is 17-AAG stable at different pH values?
A5: While specific degradation kinetics across a wide pH range are not extensively published, it is known that the hydroquinone (B1673460) form of 17-AAG (17AAGH₂) is susceptible to oxidation, a process that can be influenced by pH. Low pH conditions have been used in clinical formulations to inhibit the oxidation of 17AAGH₂.[4] For general laboratory use, it is recommended to prepare fresh dilutions in neutral pH buffers or media immediately before use. For long-term storage of aqueous formulations, a stability study at the intended pH is recommended.
Troubleshooting Guides
Issue 1: Visible Precipitation in Cell Culture Wells
-
Symptoms:
-
Cloudiness or visible particulate matter in the wells after adding 17-AAG.
-
Inconsistent or non-reproducible results in cell-based assays.
-
-
Possible Causes:
-
The final concentration of 17-AAG exceeds its aqueous solubility limit.
-
Rapid dilution of the concentrated DMSO stock into the aqueous medium.
-
Low temperature of the medium or drug solution during preparation.
-
-
Solutions:
-
Optimize Dilution Protocol:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution in DMSO to get closer to the final desired concentration.
-
Pre-warm the cell culture medium to 37°C.
-
Add the final DMSO-diluted 17-AAG to the pre-warmed medium with gentle mixing.
-
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your culture is below 0.5%.
-
Use of Serum: If compatible with your experimental design, the presence of serum in the culture medium can help to solubilize hydrophobic compounds like 17-AAG.
-
Issue 2: Inconsistent Efficacy in In Vitro Assays
-
Symptoms:
-
High variability in experimental results between replicates or different experiments.
-
Loss of drug activity over the course of a long-term experiment.
-
-
Possible Causes:
-
Degradation of 17-AAG in the working solution.
-
Precipitation of the compound over time, reducing the effective concentration.
-
Adsorption of the compound to plasticware.
-
-
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of 17-AAG from a frozen stock solution immediately before each experiment.
-
Conduct a Time-Course Stability Check: If your experiment runs for an extended period (e.g., >24 hours), consider analyzing the concentration of 17-AAG in the medium at the beginning and end of the experiment using HPLC to check for degradation or precipitation.
-
Consider Alternative Formulations: For longer-term studies, using a solubilizing agent or a stabilized formulation, such as encapsulation in micelles or liposomes, could be beneficial.[3]
-
Data Summary
Table 1: Solubility of 17-AAG in Common Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | 150 mg/mL | [1] |
| Ethanol | 5 mg/mL | [1] |
| Water | ~20-50 µM | [1] |
Table 2: Recommended Storage and Stability of 17-AAG
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C (desiccated, protected from light) | 24 months | [1] |
| In DMSO | -20°C | Up to 3 months (aliquoted) | [1][3] |
Experimental Protocols
Protocol 1: Preparation of 17-AAG Working Solution for Cell Culture
-
Prepare Stock Solution:
-
Allow the lyophilized 17-AAG vial to warm to room temperature.
-
Dissolve the 17-AAG powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Prepare Intermediate Dilution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution in DMSO to achieve a concentration 1000x higher than your final desired concentration in the cell culture medium.
-
-
Prepare Final Working Solution:
-
Pre-warm your cell culture medium (with or without serum) to 37°C.
-
Add the appropriate volume of the intermediate DMSO dilution to the pre-warmed medium (e.g., 1 µL into 1 mL for a 1:1000 dilution).
-
Mix immediately by gently pipetting up and down or swirling the flask.
-
Visually inspect for any signs of precipitation before adding to the cells.
-
Protocol 2: Stability Assessment of 17-AAG in Solution by HPLC
This protocol outlines a general procedure for assessing the stability of 17-AAG in a specific solvent or buffer. A validated stability-indicating HPLC method is crucial for accurate results.
-
Preparation of Stability Samples:
-
Prepare a solution of 17-AAG in the solvent of interest at a known concentration.
-
Aliquot the solution into several vials for analysis at different time points and storage conditions (e.g., room temperature, 4°C, -20°C).
-
Include control samples stored at -80°C, where degradation is assumed to be minimal.
-
-
HPLC Analysis:
-
At each designated time point, analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions can be found in the literature, often utilizing a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water with an acidic modifier.[5]
-
The detection wavelength is typically set around 270 nm.[4]
-
-
Data Analysis:
-
Calculate the percentage of 17-AAG remaining at each time point relative to the initial concentration (time zero).
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for preparing 17-AAG working solution.
Caption: Mechanism of action of 17-AAG.
References
- 1. agscientific.com [agscientific.com]
- 2. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 3. Encapsulation of the HSP-90 Chaperone Inhibitor 17-AAG in Stable Liposome Allow Increasing the Therapeutic Index as Assessed, in vitro, on Leishmania (L) amazonensis Amastigotes-Hosted in Mouse CBA Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid and sensitive high-performance liquid chromatography-mass spectroscopy assay for determination of 17-(allylamino)-17-demethoxygeldanamycin and 17-(amino)-17-demethoxygeldanamycin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hepatotoxicity of Geldanamycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the hepatotoxicity associated with geldanamycin (B1684428) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hepatotoxicity for geldanamycin and its derivatives?
A1: The primary mechanism of hepatotoxicity for geldanamycin and its derivatives is linked to the benzoquinone moiety within their structure.[1][2][3] This quinone ring can undergo redox cycling, a process catalyzed by enzymes such as NADPH-cytochrome P450 reductase, which is abundant in the liver.[1][2][4] This cycling generates reactive oxygen species (ROS), including superoxide (B77818) radicals, which lead to oxidative stress and cellular damage in hepatocytes.[1][3][5]
Q2: How do derivatives like 17-AAG and 17-DMAG differ from geldanamycin in terms of hepatotoxicity?
A2: Derivatives such as 17-allylamino-17-demethoxygeldanamycin (17-AAG) and 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) were specifically synthesized to reduce the hepatotoxicity of the parent compound, geldanamycin.[1][6][7] Generally, 17-AAG is considered less hepatotoxic than geldanamycin.[1][2] The substitution at the C-17 position with an amine group alters the electronic properties of the benzoquinone ring, which can influence the rate of redox cycling and ROS production.[2] While designed to be less toxic, these derivatives can still exhibit dose-limiting hepatotoxicity.[8][9]
Q3: What is the role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in the activity and toxicity of geldanamycin derivatives?
A3: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in the metabolism of geldanamycin derivatives. It catalyzes a two-electron reduction of the quinone moiety to a hydroquinone (B1673460).[10][11] This hydroquinone form is often more stable and can have a higher binding affinity for Hsp90, thus enhancing the anti-cancer activity of the compound.[11] In tumor cells with high NQO1 expression, this bioactivation can lead to increased potency.[12] The role of NQO1 in hepatotoxicity is complex; by bypassing the one-electron reduction that generates semiquinones and superoxide radicals, it can be considered a detoxification pathway. However, the resulting hydroquinone can also undergo auto-oxidation, contributing to oxidative stress under certain conditions.
Q4: What are some strategies to mitigate the hepatotoxicity of geldanamycin derivatives in our experiments?
A4: Several strategies can be employed to mitigate hepatotoxicity:
-
Chemical Modification: Synthesizing new derivatives with modifications at the C-17 and C-19 positions can reduce toxicity. For instance, substitutions at the C-19 position have been shown to decrease reactivity with thiols and lower the rate of redox cycling.
-
Use of Antioxidants: Co-administration of antioxidants could potentially counteract the ROS-induced damage.
-
Dose and Schedule Optimization: As seen in clinical trials with 17-AAG, modifying the dosing schedule from daily to intermittent or weekly administration can help manage liver toxicity.[8][9]
-
Targeted Delivery: Developing drug delivery systems that specifically target tumor tissues can reduce systemic exposure and, consequently, liver damage.
-
Monitoring Liver Function: In preclinical animal studies, regular monitoring of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) is crucial for early detection of liver injury.[11]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Action |
| High levels of cytotoxicity in primary hepatocytes or HepG2 cells at low concentrations of a new geldanamycin derivative. | The derivative may be highly susceptible to one-electron reduction, leading to excessive ROS production. | 1. Perform a DCFH-DA assay to quantify intracellular ROS levels. 2. Consider co-incubation with an antioxidant (e.g., N-acetylcysteine) to determine if toxicity is ROS-mediated. 3. Evaluate the compound's reduction potential and compare it to less toxic derivatives. |
| Inconsistent results in cell viability assays (e.g., MTT assay). | 1. Variability in cell seeding density. 2. Interference of the compound with the MTT reagent. 3. Precipitation of the compound in the culture medium. | 1. Ensure a consistent number of viable cells are seeded in each well. 2. Run a control with the compound and MTT reagent in cell-free wells to check for direct reduction of MTT. 3. Check the solubility of your compound in the final assay concentration and consider using a different solvent or a lower concentration. |
| Elevated ALT/AST levels in animal models, but no significant tumor regression. | The therapeutic window of the derivative may be too narrow, with hepatotoxicity occurring at or below the effective anti-tumor concentration. | 1. Re-evaluate the dosing schedule (e.g., less frequent administration). 2. Consider synthesizing derivatives with modifications aimed at reducing hepatotoxicity while retaining Hsp90 inhibitory activity. 3. Explore combination therapies that may allow for a lower, less toxic dose of the geldanamycin derivative. |
Data Presentation
Table 1: Physicochemical and Toxicological Properties of Geldanamycin and Derivatives
| Compound | Half-Wave One-Electron Reduction Potential (E1/2) vs. Ag/AgCl | Superoxide Formation Rate | Cytotoxicity in Primary Rat Hepatocytes |
| Geldanamycin (GM) | -0.37 V | Low | High |
| 17-AAG | -0.13 V | Medium | Medium |
| 17-DMAG | -0.015 V | High | Low |
Data compiled from literature.[10][13] The cytotoxicity is inversely correlated with the E1/2 and superoxide formation rate in this specific study, suggesting a complex relationship between these parameters and the ultimate cellular outcome.
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is for assessing the cytotoxic effects of geldanamycin derivatives on adherent cell lines (e.g., HepG2).
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Hepatocyte cell line (e.g., HepG2)
-
Complete culture medium
-
Geldanamycin derivative stock solution
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the geldanamycin derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol allows for the quantification of intracellular ROS levels in response to treatment with geldanamycin derivatives.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete culture medium
-
96-well black, clear-bottom plates
-
Hepatocyte cell line (e.g., HepG2)
-
Geldanamycin derivative stock solution
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of the geldanamycin derivative diluted in culture medium to the wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader. Measurements can be taken kinetically over time or at a fixed endpoint.
-
ROS levels are expressed as the fold change in fluorescence intensity relative to the vehicle-treated control.
In Vitro Measurement of Alanine Aminotransferase (ALT) Activity
This protocol describes the measurement of ALT released into the cell culture medium as an indicator of hepatocyte damage.
Materials:
-
Commercially available ALT activity assay kit
-
Cell culture supernatant
-
96-well plates
Procedure:
-
Culture hepatocytes with the geldanamycin derivative for the desired period.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the ALT activity assay kit. Typically, this involves: a. Preparing a reaction mixture containing the necessary substrates and enzymes. b. Adding a small volume of the cell culture supernatant to the reaction mixture in a 96-well plate. c. Incubating for a specified time at 37°C. d. Measuring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH-coupled assays) over time using a microplate reader.
-
Calculate the ALT activity based on the rate of absorbance change and a standard curve, if applicable.
Visualizations
Caption: One-electron reduction pathway leading to ROS-mediated hepatotoxicity.
Caption: NQO1-mediated two-electron reduction of geldanamycin derivatives.
Caption: General workflow for in vitro hepatotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. mmpc.org [mmpc.org]
- 4. bioquochem.com [bioquochem.com]
- 5. insphero.com [insphero.com]
- 6. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vitroscient.com [vitroscient.com]
- 10. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. arigobio.com [arigobio.com]
- 13. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibitor geldanamycin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 17-AAG Nanocarrier Delivery Strategies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nanocarrier-based delivery systems for the HSP90 inhibitor, 17-AAG (Tanespimycin).
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, characterization, and evaluation of 17-AAG nanocarriers.
| Problem | Possible Causes | Suggested Solutions |
| Low Drug Loading Efficiency (<70%) | Poor solubility of 17-AAG in the organic solvent used for nanoparticle preparation. [1][2] Instability of 17-AAG during formulation. [3] Suboptimal drug-to-polymer/lipid ratio. | Optimize the solvent system; consider using a co-solvent system. Use a post-loading method where the drug is added to pre-formed nanoparticles to avoid degradation during ionic gelation. [3] Experiment with different drug-to-carrier ratios to find the optimal loading capacity. [4] Incorporate cyclodextrins to form an inclusion complex with 17-AAG, which can improve its solubility and stability. [2][5][6] |
| Nanoparticle Aggregation/Instability | Low zeta potential. Inappropriate storage conditions (temperature, pH). Interaction with components of the biological medium (e.g., serum proteins). [7] | Ensure the zeta potential is sufficiently high (typically > ±20 mV) for good colloidal stability. [3] Optimize storage buffer and temperature. Store at 4°C unless otherwise specified. Incorporate a hydrophilic shell (e.g., PEGylation) to provide steric hindrance and prevent opsonization. [8] Conduct stability studies in relevant biological media (e.g., PBS with serum). [7] |
| High Polydispersity Index (PDI > 0.3) | Inconsistent mixing or energy input during formulation. Aggregation of nanoparticles. Presence of impurities or unreacted components. | Optimize homogenization or sonication parameters (time, power). Purify the nanoparticles effectively using methods like dialysis or centrifugation to remove unencapsulated drug and other reagents. Filter the nanoparticle suspension through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove larger aggregates. |
| Inconsistent In Vitro Drug Release Profile | "Burst release" due to surface-adsorbed drug. Issues with the release testing method (e.g., non-sink conditions, membrane clogging). [9] Degradation of the nanocarrier matrix. | Ensure thorough washing of nanoparticles to remove surface-bound 17-AAG. Use a validated release method like dialysis or sample-and-separate with appropriate sink conditions. [10][11] Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to allow free drug diffusion while retaining nanoparticles. [9] Characterize the stability of the nanocarrier itself under the release conditions. |
| Low Cellular Uptake or Cytotoxicity In Vitro | Negative surface charge of nanoparticles leading to electrostatic repulsion from the cell membrane. Nanoparticle size is too large for efficient endocytosis. Rapid drug efflux from cells. Cell line resistance. [7] | Formulate nanoparticles with a positive zeta potential to enhance interaction with the negatively charged cell membrane. [3] Aim for a particle size below 200 nm for efficient cellular uptake. [3][5][6] Confirm that the observed effect is not due to the blank nanocarrier. [3] Investigate the role of specific endocytic pathways using inhibitors. [12][13] Consider that nanocarriers can help bypass drug efflux mechanisms. [14] |
Frequently Asked Questions (FAQs)
Q1: Why use a nanocarrier for 17-AAG delivery?
A1: 17-AAG is a potent inhibitor of Heat Shock Protein 90 (HSP90), a key molecular chaperone for many oncoproteins. However, its clinical application is limited by poor water solubility, instability, and potential hepatotoxicity.[1][15] Nanocarriers can improve the solubility and stability of 17-AAG, protect it from premature degradation, enable controlled release, and potentially enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[16]
Q2: What are the common types of nanocarriers used for 17-AAG?
A2: Several types of nanocarriers have been investigated for 17-AAG delivery, including:
-
Polymeric Nanoparticles: Often made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or poly-ε-caprolactone, they can encapsulate significant amounts of hydrophobic drugs.[17][18]
-
Liposomes: These are vesicular structures composed of lipid bilayers. They can encapsulate both hydrophilic and hydrophobic drugs and their surface can be easily modified (e.g., with PEG) to improve circulation time.[5][6][19]
-
Polymeric Micelles: These are self-assembling core-shell structures formed from amphiphilic block copolymers, such as PEG-b-PLA.[1][20][21] The hydrophobic core is an excellent reservoir for poorly soluble drugs like 17-AAG.[8]
-
Gold Nanoparticles (AuNPs): These can be functionalized to carry both 17-AAG and other therapeutic agents, such as DNA, to potentially overcome drug resistance.[7]
Q3: How does 17-AAG inhibit the HSP90 pathway?
A3: 17-AAG binds to the N-terminal ATP-binding pocket of HSP90.[22][23] This competitive inhibition prevents ATP from binding, inducing a conformational change in HSP90. This change disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its "client" proteins.[22][23] Many of these client proteins are critical for cancer cell survival and proliferation, including kinases like Akt and transcription factors.[24][25]
Q4: What are the key parameters to characterize for 17-AAG nanocarriers?
A4: The following parameters are critical for ensuring the quality and predicting the performance of your 17-AAG nanoformulation:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Size influences biodistribution and cellular uptake, while a low PDI (<0.3) indicates a homogenous population.
-
Zeta Potential: Also measured by DLS, this indicates the surface charge and is a predictor of colloidal stability.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency (%EE): Quantifies the amount of 17-AAG successfully incorporated into the nanocarriers. This is typically determined by lysing the nanoparticles and measuring the drug content via HPLC.[26]
-
In Vitro Drug Release: Assesses the rate and extent of 17-AAG release from the nanocarrier over time, often under different pH conditions to simulate physiological and tumor microenvironments.[3]
Q5: How do nanocarriers enter cells?
A5: Nanocarriers are primarily internalized by cells through various endocytic pathways.[12] The specific mechanism depends on the nanoparticle's physicochemical properties (size, shape, surface charge) and the cell type.[13][27] Major pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[12][13] After internalization, the nanocarriers are typically trafficked through endosomal and lysosomal compartments, where the acidic environment can trigger drug release.[12]
Data Presentation: Physicochemical Properties of 17-AAG Nanocarriers
The table below summarizes key quantitative data from various studies on 17-AAG nanoformulations for easy comparison.
| Nanocarrier Type | Polymer/Lipid Composition | Average Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Poly-ε-caprolactone | 243.6 | 0.192 | -35 | 0.92 | 97.83 | [17] |
| PEGylated Chitosan NPs | Chitosan, TPP, PEG | 152.3 | 0.18 | +28.6 | - | ~80 | [3] |
| Liposomes | Not specified (complexed with HPβCD) | < 200 | 0.295 | +22.6 | - | 99 | [5][6] |
| Polymeric Micelles | PEG-b-PLA | 30 - 40 | - | - | - | >94 (drug retention) | [20] |
| PLGA Nanoparticles (17-DMAG) | PLGA, PEG 8000, PVA | 297.2 | 0.129 | - | - | 19.35 - 31.60 | [18] |
Experimental Protocols
Protocol: Preparation of 17-AAG-Loaded PLGA Nanoparticles (Solvent Emulsion/Evaporation Method)
This protocol provides a general methodology for fabricating 17-AAG loaded PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
17-AAG
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and 17-AAG (e.g., 10 mg) in an appropriate volume of DCM (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath or homogenizing at high speed. The energy input here is critical for determining the final particle size.
-
Solvent Evaporation: Stir the resulting oil-in-water (o/w) emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated drug.
-
Final Product: Resuspend the final pellet in water or a suitable buffer for characterization or lyophilize for long-term storage (cryoprotectant like trehalose (B1683222) may be needed).
Protocol: In Vitro Drug Release Assay (Dialysis Method)
This protocol outlines how to measure the release of 17-AAG from nanocarriers.
Materials:
-
17-AAG-loaded nanoparticle suspension
-
Dialysis tubing/cassette with an appropriate MWCO (e.g., 12-14 kDa)
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments)
-
Incubator shaker
-
HPLC for drug quantification
Procedure:
-
Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Loading: Pipette a known volume and concentration of the 17-AAG-loaded nanoparticle suspension (e.g., 1 mL) into the dialysis bag/cassette and seal it securely.
-
Release: Place the sealed bag into a larger container with a defined volume of pre-warmed release buffer (e.g., 50 mL) to ensure sink conditions.[9]
-
Incubation: Place the entire setup in an incubator shaker set at 37°C with gentle agitation (e.g., 100 rpm).[9]
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw a sample (e.g., 1 mL) from the release buffer outside the dialysis bag.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.[10]
-
Quantification: Analyze the amount of 17-AAG in the collected samples using a validated HPLC method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles placed inside the dialysis bag.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of 17-AAG formulations on cancer cell lines.[2]
Materials:
-
Complete cell culture medium
-
96-well plates
-
Free 17-AAG, 17-AAG-loaded nanoparticles, and blank nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of free 17-AAG, 17-AAG-loaded nanoparticles, and blank nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Signaling Pathway
Caption: Inhibition of the HSP90 chaperone cycle by 17-AAG.
Experimental Workflow
Caption: Workflow for 17-AAG nanoparticle synthesis and evaluation.
Cellular Uptake Mechanisms
Caption: Major endocytic pathways for nanoparticle cellular uptake.
References
- 1. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Encapsulation of the HSP-90 Chaperone Inhibitor 17-AAG in Stable Liposome Allow Increasing the Therapeutic Index as Assessed, in vitro, on Leishmania (L) amazonensis Amastigotes-Hosted in Mouse CBA Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gold nanoparticles loaded with Cullin-5 DNA increase sensitivity to 17-AAG in Cullin-5 Deficient Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 14. dovepress.com [dovepress.com]
- 15. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Nanocarrier-Assisted Therapeutics Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fabrication of Paclitaxel and 17AAG-loaded Poly-ε-Caprolactone Nanoparticles for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liposomal Formulations: A Recent Update [mdpi.com]
- 20. MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 22. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 24. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 26. Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the 17-AAG-Induced Heat Shock Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the heat shock response (HSR) induced by the Hsp90 inhibitor, 17-AAG (Tanespimycin).
Frequently Asked Questions (FAQs)
Q1: Why does 17-AAG induce a heat shock response?
A1: 17-AAG is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cell signaling and growth. In unstressed cells, Hsp90 is part of a complex that keeps Heat Shock Factor 1 (HSF1), the master regulator of the HSR, in an inactive state.[1][2] When 17-AAG binds to the N-terminal ATP-binding pocket of Hsp90, it disrupts the Hsp90-HSF1 complex.[1][3] This releases HSF1, allowing it to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoters of genes encoding heat shock proteins (HSPs), such as Hsp70 and Hsp27, thereby activating their transcription.[4][5] This induction of HSPs is a cellular defense mechanism against the stress caused by Hsp90 inhibition.[4]
Q2: What are the functional consequences of the 17-AAG-induced heat shock response in cancer therapy?
A2: The induction of HSPs, particularly the anti-apoptotic Hsp70 and Hsp27, can have a cytoprotective effect, leading to chemoresistance and reducing the therapeutic efficacy of 17-AAG.[4][6][7] Elevated levels of these chaperones can interfere with apoptotic pathways and help cancer cells survive the stress induced by Hsp90 inhibition.[4][8] Therefore, mitigating this adaptive heat shock response is a key strategy to enhance the anti-cancer activity of 17-AAG.[9]
Q3: What are the primary strategies to reduce the 17-AAG-induced heat shock response?
A3: The main strategies focus on preventing the activation of HSF1 or inhibiting the function of the induced heat shock proteins. These include:
-
Combination therapy with transcriptional inhibitors: Agents like Actinomycin D can block the transcription of HSPs.[4][6]
-
Combination therapy with HSF1 inhibitors: Small molecules such as quercetin (B1663063) and triptolide (B1683669) can directly inhibit HSF1 activity.[10][11]
-
Combination therapy with Hsp70 inhibitors: Compounds like VER-155008 can be used to counteract the effects of induced Hsp70.[7]
-
Genetic approaches: Silencing HSF1 expression using techniques like shRNA can prevent the induction of the heat shock response.[9]
Troubleshooting Guide
Issue: High levels of Hsp70 are observed following 17-AAG treatment, potentially leading to drug resistance.
| Potential Cause | Suggested Solution |
| HSF1-mediated transcriptional activation of HSP70 gene. | 1. Co-treatment with a transcription inhibitor: Use Actinomycin D in combination with 17-AAG to abrogate the increase in Hsp70 protein levels.[4][6][12] 2. Co-treatment with an HSF1 inhibitor: Introduce an HSF1 inhibitor like quercetin or triptolide to your experimental setup to block HSF1-dependent transcription.[10][11] 3. Genetic knockdown of HSF1: Employ shRNA or siRNA to reduce HSF1 expression, thereby preventing the induction of Hsp70.[9] |
| Insufficient inhibition of Hsp90 leading to a prolonged stress signal. | 1. Optimize 17-AAG concentration and treatment duration: Perform a dose-response and time-course experiment to determine the optimal conditions for Hsp90 inhibition and client protein degradation without inducing an overwhelming heat shock response.[4] 2. Verify Hsp90 client protein degradation: Use Western blotting to confirm the degradation of known Hsp90 client proteins (e.g., CRAF, CDK4, Akt) to ensure 17-AAG is active.[8][13] |
| Off-target effects of 17-AAG. | While 17-AAG is relatively specific for the N-terminal ATP binding domain of Hsp90, consider using a structurally different Hsp90 inhibitor to confirm that the observed heat shock response is a direct result of Hsp90 inhibition.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on combination strategies to reduce the 17-AAG-induced heat shock response.
Table 1: Effect of Combination Therapies on Hsp70 Induction
| Combination Agent | Cell Line | 17-AAG Concentration | Combination Agent Concentration | Fold Induction of Hsp70 mRNA (17-AAG alone) | Fold Induction of Hsp70 mRNA (Combination) | Reference |
| Actinomycin D | MM.1S | 0.5 µM | 0.05 µg/mL | 4-fold | 6-fold | [4][6] |
| Actinomycin D | RPMI-8226 | 0.5 µM | 0.05 µg/mL | 6-fold | 8-fold | [4][6] |
Note: While Actinomycin D increased HSP70 mRNA levels, it abrogated the increase in HSP protein levels, suggesting post-transcriptional regulation or mRNA instability.[4]
Table 2: Effect of Combination Therapies on Cell Viability
| Combination Agent | Cell Line | 17-AAG Concentration | Combination Agent Concentration | % Cell Survival (17-AAG alone) | % Cell Survival (Combination) | Reference |
| VER-155008 | Colon Carcinoma | 0.5 µM | 10 µM | 85% | 30% | [7] |
| Actinomycin D | MM.1S | 0.5 µM | 0.05 µg/mL | >94% | ~62% (significant increase in cell death) | [4] |
| Actinomycin D | RPMI-8226 | 0.5 µM | 0.05 µg/mL | >94% | ~66% (significant increase in cell death) | [4] |
Experimental Protocols
Western Blotting for Heat Shock Proteins
This protocol is for the detection of Hsp70, Hsp90, and HSF1 protein levels.
-
Cell Lysis:
-
Treat cells with 17-AAG and/or the combination agent for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 4-20% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp70, Hsp90, HSF1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for HSP mRNA Levels
This protocol measures the mRNA expression levels of HSP70, HSP27, and HSF1.
-
RNA Extraction:
-
Following cell treatment, extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for HSP70, HSP27, HSF1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations
References
- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of heat shock transcription factors and their roles in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Heat shock response - Wikipedia [en.wikipedia.org]
- 6. Transcription Inhibition of Heat Shock Proteins: A Strategy for Combination of 17-allylamino-17-demethoxygeldanamycin and Actinomycin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Heat Shock Response and Small Molecule Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting HSF1 sensitizes cancer cells to HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET Monitoring the Induction of HSF1/HSP70 Expression Following 17-AAG Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Inhibition of heat shock protein 90 function by 17-allylamino-17-demethoxy-geldanamycin in Hodgkin's lymphoma cells down-regulates Akt kinase, dephosphorylates extracellular signal-regulated kinase, and induces cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
17-AAG vs. Geldanamycin: A Comparative Guide to Hsp90 Inhibition in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent Heat shock protein 90 (Hsp90) inhibitors, geldanamycin (B1684428) and its derivative, 17-allylamino-17-demethoxygeldanamycin (17-AAG or tanespimycin), in cancer cells. This analysis is supported by experimental data on their cytotoxic and apoptotic effects, and their impact on Hsp90 client proteins. Detailed methodologies for key experiments are also provided to facilitate the design and interpretation of research in this area.
Executive Summary
Geldanamycin, a natural benzoquinone ansamycin, was one of the first identified inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1] While a potent anti-cancer agent, its clinical utility has been limited by significant hepatotoxicity and poor solubility.[2][3] 17-AAG was developed as a derivative of geldanamycin to address these limitations, exhibiting reduced toxicity while retaining potent Hsp90 inhibitory activity.[2][4] Both compounds share the same primary mechanism of action: they bind to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins and subsequent cell cycle arrest and apoptosis.[1][5]
This guide will delve into the quantitative differences in their efficacy, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data comparing the efficacy of geldanamycin and 17-AAG in various cancer cell lines. It is important to note that the data is compiled from different studies, and therefore, experimental conditions may vary.
Table 1: Comparative Cytotoxicity (IC50 Values) of Geldanamycin and 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | Geldanamycin IC50 (nM) | 17-AAG IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer (HER2+) | - | 70 | [5] |
| JIMT-1 | Breast Cancer (HER2+, Trastuzumab-resistant) | - | 10 | [5] |
| BT-474 | Breast Cancer (HER2+) | - | 5-6 | [5] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | - | Data Varies | [5] |
| HL-60/Bcr-Abl | Leukemia | Potent (exact value not specified) | Potent (exact value not specified) | [4] |
| K562 | Leukemia | Potent (exact value not specified) | Potent (exact value not specified) | [4] |
| HeLa | Cervical Cancer | Cytotoxic (exact value not specified) | Cytotoxic (exact value not specified) | [1] |
| SiHa | Cervical Cancer | Cytotoxic (exact value not specified) | Cytotoxic (exact value not specified) | [1] |
Table 2: Comparative Apoptosis Induction by Geldanamycin and 17-AAG in Gallbladder Cancer (GBC) Cell Lines
| Cell Line | Treatment | Concentration | % Apoptotic Cells (72h) | Reference |
| G-415 | Control | - | 2.2% | |
| Geldanamycin | 12 µM | 12.7% | ||
| Geldanamycin | 20 µM | 26.0% | ||
| 17-AAG | 12 µM | 18.7% | ||
| 17-AAG | 20 µM | 20.7% | ||
| GB-d1 | Control | - | 7.5% | |
| Geldanamycin | 12 µM | 43.2% (72h) | ||
| Geldanamycin | 20 µM | 39.7% (72h) | ||
| 17-AAG | 12 µM | 69.9% (72h) | ||
| 17-AAG | 20 µM | 97.4% (72h) |
Signaling Pathway and Mechanism of Action
Both geldanamycin and 17-AAG competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, preventing the proper folding and maturation of its "client" proteins. These client proteins include many key regulators of cell growth, proliferation, and survival, such as HER2, Akt, and Raf-1. The misfolded client proteins are subsequently targeted for degradation via the ubiquitin-proteasome pathway, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.[1][5]
Caption: Mechanism of Hsp90 inhibition by geldanamycin and 17-AAG.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and assist in the design of future studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Geldanamycin and 17-AAG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of geldanamycin and 17-AAG in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Geldanamycin and 17-AAG
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with geldanamycin or 17-AAG at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with inhibitors.
Materials:
-
Cancer cell lines
-
Geldanamycin and 17-AAG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with geldanamycin or 17-AAG. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in client protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the efficacy of Hsp90 inhibitors.
Caption: A typical experimental workflow for comparing Hsp90 inhibitors.
Conclusion
17-AAG represents a significant improvement over its parent compound, geldanamycin, primarily due to its reduced hepatotoxicity and better solubility profile, which translates to a more favorable therapeutic index.[2][3] While both compounds effectively inhibit Hsp90 and induce cancer cell death, the available data suggests that their potency can be cell-line dependent. For researchers and drug development professionals, 17-AAG has served as a crucial tool and a benchmark for the development of next-generation Hsp90 inhibitors. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and comparison of these and other novel anti-cancer agents targeting the Hsp90 chaperone machinery.
References
- 1. Geldanamycin and this compound potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy | MDPI [mdpi.com]
- 3. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycin and its analogue this compound lowers Bcr-Abl levels and induces apoptosis and differentiation of Bcr-Abl-positive human leukemic blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to HSP90 Inhibitors: 17-AAG vs. Next-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has long been an attractive target in oncology due to its critical role in the folding, stability, and function of numerous oncoproteins.[1] Inhibition of HSP90's ATPase activity leads to the degradation of these "client" proteins, disrupting multiple oncogenic signaling pathways simultaneously.[1][2] 17-Allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, was a pioneering HSP90 inhibitor that provided crucial proof-of-concept.[3] However, its clinical development has been hampered by limitations such as poor solubility, hepatotoxicity, and modest efficacy.[4][5] This has spurred the development of second-generation HSP90 inhibitors designed to overcome these challenges, offering improved pharmacological properties and potentially greater therapeutic windows.[3][6]
This guide provides an objective comparison of 17-AAG with several next-generation HSP90 inhibitors, supported by preclinical data.
Quantitative Comparison of HSP90 Inhibitors
The following tables summarize the in vitro potency of 17-AAG compared to a selection of second-generation HSP90 inhibitors across various cancer cell lines. These data highlight the generally increased potency of the newer agents.
Table 1: Comparison of IC50 Values for Cell Proliferation
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| 17-AAG | NCI-H1975 | Non-Small Cell Lung Cancer | 20 - 3,500 | [7] |
| H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | [8] | |
| SCLC Cell Lines (Average) | Small Cell Lung Cancer | 16,000 | [4] | |
| Ganetespib (B611964) (STA-9090) | NCI-H1975 | Non-Small Cell Lung Cancer | 2 - 30 | [7] |
| SCLC Cell Lines (Average) | Small Cell Lung Cancer | 31 | [4] | |
| Luminespib (NVP-AUY922) | Colon Cancer Cell Lines | Colorectal Cancer | Varies | [9] |
| Alvespimycin (B136294) (17-DMAG) | SKBR3 | Breast Cancer | 29 | [10] |
| SKOV3 | Ovarian Cancer | 32 | [10] | |
| IPI-504 (Retaspimycin) | H1437 | Lung Adenocarcinoma | 3.473 | [8] |
Note: IC50 values can vary significantly based on the specific cancer cell line, assay conditions, and duration of exposure.
Table 2: Comparison of Biochemical Potency
| Inhibitor | Assay | Potency (nM) | Reference(s) |
| 17-AAG | Hsp90 ATPase Inhibition (IC50) | ~5 | [11] |
| Hsp90 Binding Affinity (EC50) | 119 | [10] | |
| Alvespimycin (17-DMAG) | Hsp90 ATPase Inhibition (IC50) | 62 ± 29 | [11] |
| Hsp90 Binding Affinity (EC50) | 62 | [10] |
Key Preclinical Differences and Advancements
Second-generation HSP90 inhibitors have been engineered to address the shortcomings of 17-AAG.
-
Potency: As evidenced in the tables above, newer inhibitors like ganetespib and alvespimycin consistently demonstrate superior potency to 17-AAG across a wide range of cancer cell lines.[4][7][10] This increased potency is often attributed to higher binding affinity for HSP90 and more effective disruption of the HSP90-co-chaperone interactions.[4]
-
Solubility and Formulation: A major hurdle for 17-AAG was its poor aqueous solubility, complicating its formulation for clinical use.[3] Second-generation inhibitors, such as the hydroquinone (B1673460) hydrochloride salt of 17-AAG (IPI-504) and alvespimycin, were specifically designed to have improved water solubility.[11][12]
-
Toxicity Profile: First-generation HSP90 inhibitors, including 17-AAG, have been associated with significant off-target toxicities, notably hepatotoxicity.[5][6] Ganetespib, with its distinct triazolone-containing structure, was developed to mitigate these effects and has shown a more favorable safety profile in preclinical studies.[4][5]
-
Pharmacokinetics: Ganetespib has demonstrated preferential accumulation and a longer half-life in tumor tissue compared to plasma and normal tissues, which could support less frequent dosing schedules and improve the therapeutic index.[5][7]
Signaling Pathways and Mechanism of Action
HSP90 inhibitors exert their anti-cancer effects by binding to the N-terminal ATP-binding pocket of HSP90, which inhibits its ATPase activity.[1] This disrupts the chaperone's ability to stabilize its client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This results in the simultaneous downregulation of multiple critical oncogenic signaling pathways.
Below are diagrams illustrating the mechanism of HSP90 inhibition and its effect on key signaling pathways.
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP-90 Inhibitor Ganetespib is Synergistic with Doxorubicin in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 7. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating HSP90 Target Engagement of 17-AAG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods to validate the target engagement of 17-allylamino-17-demethoxygeldanamycin (17-AAG), a potent inhibitor of Heat Shock Protein 90 (HSP90). Objective comparisons with alternative HSP90 inhibitors are presented, supported by experimental data, to aid in the selection of appropriate validation strategies in cancer research and drug development.
Introduction to HSP90 and 17-AAG
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and signaling.[1][2][3] Inhibition of HSP90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[3][4] This makes HSP90 an attractive therapeutic target in oncology.
17-AAG (Tanespimycin) is a derivative of the natural product geldanamycin (B1684428) and a well-characterized HSP90 inhibitor that binds to the N-terminal ATP-binding pocket of HSP90.[5][6][7] Validating that 17-AAG effectively engages with its target, HSP90, within a cellular context is a critical step in preclinical and clinical studies. This guide outlines and compares several robust methods for this purpose.
Comparison of Target Engagement Validation Methods
Several orthogonal assays can be employed to confirm the interaction of 17-AAG with HSP90 and its functional consequences. The following table summarizes key quantitative data for these methods, comparing 17-AAG with other notable HSP90 inhibitors.
| Assay | Parameter | 17-AAG | Geldanamycin | Radicicol | PU-H71 | NVP-AUY922 |
| HSP90 ATPase Inhibition | IC50 | ~4.8 µM (yeast HSP90)[8] | ~4.8 µM (yeast HSP90)[8] | ~0.9 µM (yeast HSP90)[8] | Not widely reported | Not widely reported |
| Cell Proliferation Inhibition | GI50 / IC50 | 31 nM (SKBr3, Her2 degradation)[9] | 13 nM (average across 60 cell lines) | Not widely reported | 110.1 nM (BCR-ABL Ba/F3)[10] | 1.472 - 1740.91 nM (Lung Adenocarcinoma cell lines) |
| Client Protein Degradation | Effective Concentration | 0.1-1 µM for significant degradation of clients like Akt, c-Raf, HER2[11] | Similar to 17-AAG | Not widely reported | Dose-dependent degradation of JAK2[10] | Not widely reported |
| Cellular Thermal Shift Assay (CETSA) | Expected ΔTm | Stabilization of HSP90 | Stabilization of HSP90 | Stabilization of HSP90 | Stabilization of HSP90 | Stabilization of HSP90 |
| Co-Immunoprecipitation | Outcome | Disruption of HSP90-client protein interaction[11] | Disruption of HSP90-client protein interaction | Disruption of HSP90-client protein interaction | Disruption of HSP90-client protein interaction | Disruption of HSP90-client protein interaction |
Key Experimental Protocols
Detailed methodologies for the principal assays used to validate HSP90 target engagement are provided below.
HSP90 ATPase Activity Assay (Malachite Green)
This biochemical assay directly measures the inhibition of HSP90's enzymatic activity.
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by HSP90. The Pi forms a complex with malachite green and molybdate, which can be measured colorimetrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
Recombinant HSP90: Dilute to a working concentration of 2-5 µM in assay buffer.
-
ATP Solution: Prepare a 1 mM stock solution in assay buffer.
-
17-AAG/Inhibitor: Prepare a serial dilution in DMSO.
-
Malachite Green Reagent: Prepare as per manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of assay buffer, 15 µL of HSP90 solution, and 5 µL of the inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 1 mM ATP to each well.
-
Incubate at 37°C for 60-120 minutes.
-
Stop the reaction by adding 10 µL of 34% Sodium Citrate solution.
-
Add 20 µL of Malachite Green working reagent to each well and incubate for 15-20 minutes at room temperature.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Client Protein Degradation Assay (Western Blot)
This cell-based assay provides evidence of the downstream consequences of HSP90 inhibition.
Principle: Inhibition of HSP90 leads to the degradation of its client proteins. This degradation can be visualized and quantified by Western blotting. A concomitant induction of HSP72 is also a reliable biomarker of HSP90 inhibition.[4]
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells known to express HSP90 client proteins (e.g., MCF-7 for c-Raf and Akt, SKBr3 for HER2).
-
Treat cells with varying concentrations of 17-AAG (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., anti-Akt, anti-c-Raf, anti-HER2) and HSP72 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the client protein band intensity to the loading control.
-
Express the results as a percentage of the vehicle-treated control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.
Principle: The binding of a ligand (17-AAG) to its target protein (HSP90) increases the thermal stability of the protein. This stabilization can be detected by heating the cells or cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with 17-AAG or vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis of Soluble Protein:
-
Quantify the amount of soluble HSP90 in the supernatant by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble HSP90 against the temperature to generate melting curves for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of 17-AAG indicates target engagement. The difference in the melting temperature (ΔTm) can be quantified.
-
Co-immunoprecipitation (Co-IP)
This technique is used to demonstrate the disruption of the interaction between HSP90 and its client proteins upon 17-AAG treatment.
Principle: An antibody against HSP90 is used to pull down HSP90 and its interacting proteins from a cell lysate. In the presence of 17-AAG, the interaction between HSP90 and its client proteins is disrupted, leading to a reduced amount of the client protein being co-immunoprecipitated.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with 17-AAG or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., NP-40 based buffer) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-HSP90 antibody or an isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting, probing for both HSP90 and a specific client protein.
-
-
Data Analysis:
-
Compare the amount of the co-immunoprecipitated client protein in the 17-AAG-treated sample to the vehicle-treated sample. A decrease in the client protein band in the treated sample indicates disruption of the interaction.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSP90 signaling pathway and the mechanism of action of 17-AAG.
Caption: Workflow for the Western Blot assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the Co-immunoprecipitation (Co-IP) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17-AAG | Hsp90 | Tocris Bioscience [tocris.com]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis of HSP90 Inhibitors: 17-AAG vs. IPI-504
In the landscape of targeted cancer therapy, the inhibition of Heat Shock Protein 90 (HSP90) has emerged as a promising strategy due to its critical role in the folding, stability, and function of numerous oncogenic client proteins. Among the extensively studied HSP90 inhibitors are 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin) and its hydroquinone (B1673460) hydrochloride derivative, IPI-504 (Retaspimycin). This guide provides an objective comparison of their in vivo efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their research.
Introduction to the Compounds
17-AAG (Tanespimycin) is a derivative of the natural product geldanamycin.[1][2] While demonstrating potent anti-tumor activity in preclinical models, its clinical development has been hampered by poor aqueous solubility and a formulation requiring solvents like DMSO, which can contribute to toxicity.[3][4]
IPI-504 (Retaspimycin) was developed to address the pharmaceutical limitations of 17-AAG.[5][6] As a highly water-soluble hydroquinone hydrochloride salt of 17-AAG, it offers a more favorable formulation profile.[7][8] In vivo, IPI-504 and 17-AAG exist in a dynamic equilibrium, with IPI-504 converting to 17-AAG.[5][7][9] Notably, the hydroquinone form (the free base of IPI-504) is reported to be a more potent inhibitor of HSP90 than 17-AAG itself.[9][10]
Mechanism of Action: HSP90 Inhibition
Both 17-AAG and IPI-504 function by binding to the N-terminal ATP/ADP-binding pocket of HSP90.[7][11] This competitive inhibition disrupts the chaperone's ATPase activity, which is essential for its function. The subsequent destabilization of HSP90-client protein complexes leads to the ubiquitination and proteasomal degradation of key oncoproteins involved in cell proliferation, survival, and angiogenesis, such as HER2, KIT, AKT, and RAF-1.[7][11][12]
In Vivo Efficacy Data
The following tables summarize the in vivo anti-tumor activity of 17-AAG and IPI-504 as reported in various preclinical and clinical studies.
Table 1: In Vivo Efficacy of 17-AAG
| Cancer Model | Treatment Regimen | Key Efficacy Results | Reference |
| Gallbladder Cancer (G-415 Xenograft) | 25 mg/kg, i.p., daily, 5 days/week for 4 weeks | 69.6% reduction in tumor size compared to control. | [1][13] |
| Human Colon Cancer (HCT116 Xenograft) | 80 mg/kg, i.p., daily for 5 days | Significant reduction in mean tumor volume. | [11] |
| Human Ovarian Cancer (A2780 Xenograft) | Not specified | Relative tumor volume of 4.88 at end of treatment (vs. 14.54 for control). | [14] |
| HER2+ Metastatic Breast Cancer (Phase II Clinical Trial) | 450 mg/m², IV, weekly (with trastuzumab) | Overall response rate: 22%; Clinical benefit rate: 59%; Median PFS: 6 months. | [15] |
| Hormone-Refractory Metastatic Prostate Cancer (Phase II Clinical Trial) | 300 mg/m², IV, weekly for 3 of 4 weeks | No significant PSA response; trial stopped for insufficient activity. | [2] |
Table 2: In Vivo Efficacy of IPI-504
| Cancer Model | Treatment Regimen | Key Efficacy Results | Reference |
| Multiple Myeloma (SCID/NOD Mouse Model) | 50 mg/kg, i.v., twice weekly | Prolonged survival of mice vs. vehicle-treated mice. | [16] |
| HER2+ Trastuzumab-Resistant Breast Cancer (BT474R Xenograft) | 100 mg/kg, i.p., thrice weekly | Significant tumor growth inhibition. | [12] |
| GIST (GIST-882 & GIST-PSW Xenografts) | 100 mg/kg, i.p., 3 times/week for 15 days | Reduced mitotic activity; increased apoptosis in combination with imatinib. | [8] |
| Non-Small-Cell Lung Cancer (Phase II Clinical Trial) | 400 mg/m² (later 225 mg/m²), IV, on days 1, 4, 8, 11 of a 21-day cycle | Overall response rate: 7%; 2 of 3 patients with ALK gene rearrangement had partial responses. | [17][18] |
| GIST or Soft-Tissue Sarcomas (Phase I Clinical Trial) | MTD: 400 mg/m², IV, twice weekly for 2 weeks on/1 week off | Stable disease in 70% of GIST patients and 59% of STS patients; 1 confirmed partial response in each group. | [9][10][19] |
| Castration-Resistant Prostate Cancer (Phase II Clinical Trial) | 400 mg/m², IV, on days 1, 4, 8, 11 of a 21-day cycle | Minimal effect on PSA or tumor burden; unacceptable toxicity observed. | [20] |
Experimental Protocols and Workflow
The in vivo efficacy of HSP90 inhibitors is typically evaluated using xenograft models in immunocompromised mice. The general workflow involves several key stages from cell culture to data analysis.
Detailed Experimental Protocol Example (Xenograft Model)
-
Cell Lines and Culture: Human cancer cell lines (e.g., G-415 gallbladder cancer, BT474R breast cancer, GIST-882) are cultured under standard conditions.[1][7][12]
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID, athymic nude mice) are typically used.[1][11]
-
Tumor Implantation: A specific number of cells (e.g., 2 x 10⁶) are injected subcutaneously into the flank of each mouse.[1][12]
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 50-100 mm³), the mice are randomized into control and treatment groups.[1]
-
Drug Administration:
-
17-AAG: Administered intraperitoneally (i.p.) at doses ranging from 25 to 80 mg/kg on various schedules (e.g., daily for 5 days, or daily 5 days/week).[1][11]
-
IPI-504: Typically administered intravenously (i.v.) or i.p. at doses ranging from 50 to 100 mg/kg, often multiple times per week (e.g., twice or thrice weekly).[12][16]
-
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) × (π/6).[12] At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Studies: Excised tumors may be analyzed by methods such as Western blot to assess the levels of HSP90 client proteins (e.g., HER2, p-Akt) to confirm the drug's mechanism of action in vivo.[12]
Comparative Summary and Conclusion
Direct head-to-head in vivo comparisons of 17-AAG and IPI-504 in the same experimental setting are scarce in the available literature. However, a comparative analysis can be drawn from individual studies.
-
Efficacy: Both 17-AAG and IPI-504 demonstrate significant single-agent anti-tumor activity in a range of preclinical xenograft models, leading to tumor growth inhibition and, in some cases, tumor shrinkage.[1][8][12][13] In clinical settings, both have shown modest activity, with responses observed in specific patient populations, such as HER2-positive breast cancer for 17-AAG and ALK-rearranged NSCLC for IPI-504.[15][17]
-
Pharmacology and Formulation: The primary advantage of IPI-504 is its superior aqueous solubility, which overcomes the significant formulation challenges associated with 17-AAG.[5][6] This allows for a simpler, aqueous-based intravenous formulation, potentially avoiding toxicities associated with solvents like DMSO required for 17-AAG.[4][16]
-
Potency and Metabolism: IPI-504 is a pro-drug of 17-AAG, and they interconvert in vivo.[5] Some evidence suggests the hydroquinone form is a more potent HSP90 inhibitor.[9][10] Both compounds are metabolized to the active metabolite 17-AG.[19][20]
-
Toxicity: Both agents have been associated with toxicities, including fatigue, nausea, and hepatotoxicity, which in some trials have been dose-limiting.[4][19][20] Unacceptable toxicity led to the termination of a Phase II trial of IPI-504 in prostate cancer.[20]
References
- 1. oncotarget.com [oncotarget.com]
- 2. A Phase II Trial of this compound (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Development of this compound hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase 1 study of the heat shock protein 90 inhibitor retaspimycin hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Activity of IPI-504, a novel heat-shock protein 90 inhibitor, in patients with molecularly defined non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Multicenter Phase 2 Trial of the Hsp-90 Inhibitor, IPI-504 (retaspimycin hydrochloride), in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tanespimycin vs. 17-DMAG: A Comparative Analysis of Clinical Trial Outcomes for HSP90 Inhibition
A detailed review of the clinical performance of two prominent heat shock protein 90 (HSP90) inhibitors, Tanespimycin (B1681923) (17-AAG) and 17-DMAG (Alvespimycin), reveals distinct pharmacological profiles and clinical outcomes. Both agents, derived from the antibiotic geldanamycin, function by inhibiting HSP90, a chaperone protein crucial for the stability of numerous oncogenic proteins.[1][2] This guide provides a comprehensive comparison of their clinical trial data, experimental methodologies, and underlying signaling pathways to inform researchers and drug development professionals.
Heat shock protein 90 has emerged as a critical target in oncology due to its role in maintaining the function of a wide array of client proteins involved in cell growth, proliferation, and survival.[3][4] By inhibiting HSP90, Tanespimycin and 17-DMAG trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] While both drugs share this fundamental mechanism, differences in their chemical structure result in varied solubility, pharmacokinetic properties, and clinical activity.[6]
Mechanism of Action: Targeting the HSP90 Chaperone Machinery
Tanespimycin and 17-DMAG are ansamycin (B12435341) antibiotics that bind to the N-terminal ATP-binding pocket of HSP90.[3][5] This competitive inhibition of ATP binding disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-proteasomal degradation of HSP90 client proteins.[2][4] Key oncoproteins targeted by this mechanism include HER2, RAF-1, AKT, and mutant p53.[7] The degradation of these proteins disrupts critical signaling pathways, such as the PI3K/AKT and RAF/MEK/ERK pathways, ultimately inhibiting tumor growth and survival.
Clinical Trial Outcomes: A Head-to-Head Comparison
While no direct comparative Phase III trials have been conducted, analysis of individual clinical studies provides insights into the relative performance of Tanespimycin and 17-DMAG.
Efficacy
Tanespimycin has shown modest activity as a single agent. In a Phase II trial for metastatic melanoma, one out of eleven patients treated with Tanespimycin had stable disease for 6 months.[8] However, when combined with other agents, its efficacy improved. For instance, in a Phase II trial for HER2-positive metastatic breast cancer patients who had progressed on trastuzumab, the combination of Tanespimycin and trastuzumab resulted in an overall response rate of 22% and a clinical benefit rate of 59%.[9][10][11][12][13] The median progression-free survival was 6 months, and the median overall survival was 17 months.[9][10][11][12][13] In contrast, a Phase II study of Tanespimycin combined with gemcitabine (B846) in metastatic pancreatic cancer was halted early due to a lack of clinical activity.[14]
17-DMAG has also demonstrated clinical activity in various malignancies. In a Phase I study in patients with advanced solid tumors, nine patients had stable disease for a median of 4 months.[7] Another Phase I trial of weekly intravenous 17-DMAG in advanced solid tumors reported a complete response in a patient with castration-refractory prostate cancer and a partial response in a patient with melanoma.[15] The recommended Phase II dose was determined to be 80 mg/m² weekly.[15]
| Parameter | Tanespimycin (17-AAG) | 17-DMAG (Alvespimycin) |
| Monotherapy Activity | Modest, with some stable disease observed.[8] | Stable disease observed in some patients.[7] |
| Combination Therapy | Enhanced efficacy with trastuzumab in HER2+ breast cancer (22% ORR).[9][10][11][12][13] | Promising activity in combination studies is under investigation. |
| Recommended Phase II Dose | 450 mg/m² weekly (in combination with trastuzumab).[9][10][11][12][13] | 80 mg/m² weekly.[15] |
| Objective Responses | Primarily observed in combination therapies.[9][10][11][12][13] | Complete and partial responses reported in Phase I.[15] |
Table 1: Comparative Efficacy of Tanespimycin and 17-DMAG in Clinical Trials
Safety and Tolerability
The safety profiles of both drugs are characterized by a range of manageable adverse events. For Tanespimycin, common toxicities, mostly Grade 1, include diarrhea, fatigue, nausea, and headache.[9][10][11][12][13] Hepatotoxicity has been a dose-limiting toxicity in some studies.[16] The development of Tanespimycin was ultimately halted by its manufacturer, with suggestions that the short patent life and manufacturing costs may have been contributing factors, alongside its toxicity profile.[17]
17-DMAG is generally well-tolerated at the recommended Phase II dose.[18] Common adverse events include gastrointestinal issues, liver function changes, and ocular toxicities.[6][15][19] In a Phase I study, dose-limiting toxicities included Grade 3 fatigue and hypoalbuminemia at a dose of 106 mg/m².[6] A key advantage of 17-DMAG is its water solubility, which eliminates the need for potentially toxic solubilizing agents like Cremophor EL or DMSO that are required for Tanespimycin formulations.[6][20]
| Adverse Event Profile | Tanespimycin (17-AAG) | 17-DMAG (Alvespimycin) |
| Common Toxicities | Diarrhea, fatigue, nausea, headache (mostly Grade 1).[9][10][11][12][13] | Gastrointestinal issues, liver function changes, ocular toxicities.[6][15][19] |
| Dose-Limiting Toxicities | Hepatotoxicity, fatigue, myalgias, nausea.[16] | Fatigue, hypoalbuminemia, peripheral neuropathy, renal dysfunction.[6][7] |
| Formulation | Requires solubilizing agents like Cremophor EL or DMSO.[20] | Water-soluble formulation.[6] |
| Development Status | Development halted.[17] | Under clinical investigation. |
Table 2: Comparative Safety and Tolerability of Tanespimycin and 17-DMAG
Pharmacokinetics
Pharmacokinetic studies have revealed key differences between the two inhibitors. Tanespimycin has a half-life of approximately 3 to 4 hours.[21] It is metabolized to an active metabolite, 17-amino-17-demethoxygeldanamycin (17-AG).[16]
17-DMAG exhibits a longer half-life of approximately 24 hours.[18][22] It has higher oral bioavailability and lower plasma protein binding compared to Tanespimycin.[23] The clearance of 17-DMAG is approximately 79 ± 40 mL/min/m².[18]
| Pharmacokinetic Parameter | Tanespimycin (17-AAG) | 17-DMAG (Alvespimycin) |
| Half-life (t½) | 3 - 4 hours.[21] | ~24 hours.[18][22] |
| Clearance (CL) | 12.76 to 17.28 L/h/m².[21] | 79 ± 40 mL/min/m².[18] |
| Volume of Distribution (Vz) | 69.54 to 78.51 L/m².[21] | Not consistently reported across studies. |
| Metabolism | Metabolized to active 17-AG.[16] | Does not undergo extensive metabolism.[18] |
| Bioavailability | Poor oral bioavailability. | Higher oral bioavailability.[23] |
Table 3: Comparative Pharmacokinetics of Tanespimycin and 17-DMAG
Experimental Protocols
The clinical evaluation of Tanespimycin and 17-DMAG has involved rigorous experimental designs to assess their safety, pharmacokinetics, and pharmacodynamics.
Phase I Trial Design
A typical Phase I dose-escalation study for these agents involves administering the drug intravenously to patients with advanced solid tumors.[7][16] Dosing schedules have varied, including daily for several days, twice weekly, or weekly infusions.[7][18][22] The primary objectives are to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).[7]
Pharmacokinetic and Pharmacodynamic Analysis
Blood samples are collected at multiple time points before, during, and after drug infusion to determine plasma concentrations of the drug and its metabolites.[16][18] These concentrations are measured using validated methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[6][7] Noncompartmental analysis is then used to calculate key pharmacokinetic parameters.[7]
Pharmacodynamic assessments involve analyzing changes in HSP90 client proteins and induction of heat shock proteins like HSP70 in peripheral blood mononuclear cells (PBMCs) and, when feasible, in tumor biopsies.[18][22] Western blotting is a common technique used for this analysis.[5]
Conclusion
Tanespimycin and 17-DMAG represent two distinct efforts to clinically translate the inhibition of HSP90 for cancer therapy. Tanespimycin, despite showing promise in combination therapies, faced challenges related to its formulation and toxicity, leading to the cessation of its development. 17-DMAG, with its more favorable pharmacokinetic profile and water solubility, continues to be evaluated in clinical trials. The data gathered from the clinical investigation of both compounds has provided invaluable insights into the therapeutic potential and challenges of targeting HSP90. Future research will likely focus on developing next-generation HSP90 inhibitors with improved safety profiles and greater efficacy, potentially guided by the lessons learned from the clinical journeys of Tanespimycin and 17-DMAG.
References
- 1. Tanespimycin - Wikipedia [en.wikipedia.org]
- 2. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase II trial of 17-allylamino, 17-demethoxygeldanamycin (17-AAG, tanespimycin) in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Collection - Data from HSP90 Inhibition Is Effective in Breast Cancer: A Phase II Trial of Tanespimycin (17-AAG) Plus Trastuzumab in Patients with HER2-Positive Metastatic Breast Cancer Progressing on Trastuzumab - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 14. Phase II trial of gemcitabine and tanespimycin (17AAG) in metastatic pancreatic cancer: a Mayo Clinic Phase II Consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I study of the heat shock protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tanespimycin pharmacokinetics: a randomized dose-escalation crossover phase 1 study of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase I pharmacokinetic and pharmacodynamic study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an inhibitor of heat-shock protein 90, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Population pharmacokinetic analysis of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) in adult patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance with 17-AAG
For Researchers, Scientists, and Drug Development Professionals
The HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin) has shown promise as an anticancer agent by targeting multiple oncogenic pathways.[1] However, the emergence of drug resistance can limit its clinical efficacy. Understanding the patterns of cross-resistance between 17-AAG and other therapeutic agents is crucial for developing effective combination strategies and overcoming treatment failure. This guide provides an objective comparison of 17-AAG's cross-resistance profile with other drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Key Mechanisms of Resistance to 17-AAG
Acquired resistance to 17-AAG is often multifactorial. Two prominent mechanisms that can also mediate cross-resistance to other drugs are:
-
Reduced NAD(P)H:quinone oxidoreductase 1 (NQO1) Activity: 17-AAG is a prodrug that requires bioactivation by NQO1 to its active hydroquinone (B1673460) form.[2] Decreased expression or activity of NQO1 is a significant mechanism of acquired resistance to 17-AAG in various cancer cell lines, including glioblastoma and melanoma.[2][3] This resistance is specific to ansamycin (B12435341) benzoquinones and can be overcome by structurally unrelated HSP90 inhibitors.[2]
-
Increased P-glycoprotein (P-gp/MDR1) Expression: P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[4] Overexpression of P-gp can lead to resistance to 17-AAG and other drugs that are P-gp substrates.[5][6][7] This mechanism is a common cause of multidrug resistance in cancer.[4]
Cross-Resistance Profile of 17-AAG
Studies in various cancer cell lines have elucidated the cross-resistance patterns of 17-AAG-resistant cells to other HSP90 inhibitors and conventional chemotherapeutic agents.
Cross-Resistance with Other HSP90 Inhibitors
Cells with acquired resistance to 17-AAG exhibit a distinct pattern of cross-resistance to other HSP90 inhibitors, largely dependent on the inhibitor's chemical structure.
| Drug Class | Drug Name | Cross-Resistance in 17-AAG Resistant Cells | Resistance Index (RI = IC50 resistant/IC50 parent) | Cell Lines Studied | Reference |
| Ansamycin Benzoquinones | 17-DMAG (Alvespimycin) | Yes | 5.1 - 7.2 | Glioblastoma (SF268-RA12, U87MG-RA6, SF188-RA6, KNS42-RA4) | [2] |
| 17-AG | Yes | 1.5 - 12.6 | Glioblastoma (SF268-RA12, U87MG-RA6, SF188-RA6, KNS42-RA4) | [2] | |
| Structurally Unrelated HSP90 Inhibitors | Radicicol | No | <1.0 | Glioblastoma (SF268-RA12, U87MG-RA6, SF188-RA6, KNS42-RA4) | [2] |
| BIIB021 | No | <1.0 | Glioblastoma (SF268-RA12, U87MG-RA6, SF188-RA6, KNS42-RA4) | [2] | |
| VER-49009 | No | <1.0 | Glioblastoma (SF268-RA12, U87MG-RA6, SF188-RA6, KNS42-RA4) | [2] | |
| VER-50589 | No | <1.0 | Glioblastoma (SF268-RA12, U87MG-RA6, SF188-RA6, KNS42-RA4) | [2] | |
| NVP-AUY922 | No | <1.0 | Glioblastoma (SF268-RA12, U87MG-RA6, SF188-RA6, KNS42-RA4) | [2] |
Summary: 17-AAG resistant cells show significant cross-resistance to other ansamycin benzoquinone HSP90 inhibitors.[2] However, they remain sensitive to structurally unrelated HSP90 inhibitors, suggesting that the resistance mechanism is specific to the chemical class of the inhibitor and likely related to NQO1 activity.[2][3]
Cross-Resistance with Chemotherapeutic Agents
The cross-resistance of 17-AAG resistant cells to conventional cytotoxic drugs is generally not observed, with some exceptions.
| Drug | Cross-Resistance in 17-AAG Resistant Cells | Resistance Index (RI = IC50 resistant/IC50 parent) | Cell Lines Studied | Reference |
| Temozolomide | Yes (in one cell line) | 4.8 ± 1.4 | Glioblastoma (SF268-RA12) | [2] |
| No (in other cell lines) | Not significant | Glioblastoma (U87MG-RA6, SF188-RA6, KNS42-RA4) | [2] | |
| Cisplatin | No | Not significant | Glioblastoma (SF268-RA12, U87MG-RA6, SF188-RA6, KNS42-RA4) | [2] |
| SN38 | No | Not significant | Glioblastoma (SF268-RA12, U87MG-RA6, SF188-RA6, KNS42-RA4) | [2] |
| Paclitaxel (B517696) | Yes (in P-gp overexpressing cells) | Not specified | Lung Cancer (A549/PR, H460/PR) | [8] |
Summary: In most cases, acquired resistance to 17-AAG does not confer cross-resistance to temozolomide, cisplatin, or SN38.[2] This aligns with the NQO1-mediated resistance mechanism, as these drugs are not NQO1 substrates.[2] However, cross-resistance to paclitaxel has been observed in cells that have developed resistance through the upregulation of P-gp, as both drugs are substrates for this efflux pump.[8]
Synergistic and Antagonistic Interactions
The combination of 17-AAG with other anticancer agents can result in synergistic, additive, or antagonistic effects, which are often schedule-dependent.
| Combination Drug | Effect with 17-AAG | Mechanism of Interaction | Reference |
| Arsenic Trioxide (ATO) | Synergistic | 17-AAG abrogates ATO-induced Akt activation. | [9] |
| Ara-C (Cytarabine) | Antagonistic | 17-AAG causes a G1 cell cycle arrest, reducing Ara-C incorporation into DNA. | [9] |
| Paclitaxel | Synergistic | 17-AAG sensitizes cancer cells to paclitaxel-induced apoptosis. | [10][11] |
| Cisplatin | Synergistic | 17-AAG may enhance cisplatin-induced signaling through JNK and p53 pathways. | [11] |
| Trastuzumab (Herceptin) | Potentiating | 17-AAG can downregulate ErbB2 in trastuzumab-resistant cells. | [12] |
Experimental Protocols
Generation of 17-AAG Resistant Cell Lines
-
Cell Culture: Glioblastoma cell lines (SF268, U87MG, SF188, KNS42) were cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mmol/L glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Resistance: Cells were continuously exposed to increasing concentrations of 17-AAG. The starting concentration was the IC50 value for each cell line. The drug concentration was doubled with each passage once the cells resumed a normal growth rate. This process was continued until the cells could proliferate in the presence of at least 1 µmol/L 17-AAG.[2]
Cytotoxicity and Drug Sensitivity Assays (IC50 Determination)
-
Sulphorhodamine B (SRB) Assay:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Drugs were added at various concentrations and incubated for 96 hours.
-
Cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB in 1% acetic acid.
-
The plates were washed with 1% acetic acid to remove unbound dye.
-
Bound dye was solubilized with 10 mmol/L Tris base.
-
Absorbance was read at 570 nm.
-
IC50 values (the concentration of drug required to inhibit cell growth by 50%) were determined from dose-response curves.[2]
-
Western Blot Analysis
-
Protein Extraction: Cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., HSP90, HSP72, AKT, CDK4, ERBB2, NQO1, P-gp), followed by incubation with horseradish peroxidase-conjugated secondary antibodies.
-
Detection: Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.[2][13]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key signaling pathways affected by 17-AAG and the mechanisms of resistance.
Caption: Mechanism of action of 17-AAG via HSP90 inhibition.
Caption: NQO1-mediated resistance to 17-AAG.
Caption: P-glycoprotein-mediated resistance to 17-AAG.
References
- 1. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired resistance to this compound (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to this compound (17-AAG, tanespimycin) in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. P-glycoprotein-mediated resistance to HSP90-directed therapy is eclipsed by the heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Heat Shock Protein 90 Inhibitors Suppress P-Glycoprotein Activity and Overcome Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein confers acquired resistance to 17-DMAG in lung cancers with an ALK rearrangement | springermedizin.de [springermedizin.de]
- 9. Targeting Hsp90 by 17-AAG in leukemia cells: mechanisms for synergistic and antagonistic drug combinations with arsenic trioxide and Ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Geldanamycin Analogs for Researchers and Drug Developers
An in-depth guide to the safety profiles of 17-AAG (Tanespimycin), 17-DMAG (Alvespimycin), and IPI-504 (Retaspimycin), complete with experimental data, protocols, and pathway visualizations to inform preclinical and clinical research.
Geldanamycin (B1684428), a potent inhibitor of Heat shock protein 90 (Hsp90), has long been a compound of interest in oncology. However, its clinical utility has been significantly hampered by its unfavorable safety profile, most notably severe hepatotoxicity.[1] This has spurred the development of numerous analogs designed to retain Hsp90 inhibitory activity while mitigating toxicity. This guide provides a comparative analysis of the safety profiles of three prominent geldanamycin analogs that have entered clinical trials: 17-AAG (tanespimycin), 17-DMAG (alvespimycin), and IPI-504 (retaspimycin).
Executive Summary of Safety Profiles
While all three analogs were developed to improve upon the safety of the parent compound, geldanamycin, they each exhibit unique toxicity profiles that have impacted their clinical development. 17-AAG demonstrated a more favorable preclinical profile than geldanamycin but still presented with dose-limiting hepatotoxicity in clinical trials.[2] 17-DMAG, a more water-soluble analog, showed promise with higher potency but was associated with a broader range of toxicities, including ocular adverse events.[3][4] IPI-504, a hydroquinone (B1673460) form of 17-AAG, was designed for improved solubility and was generally well-tolerated, though it was associated with transient cardiovascular effects.[5] Ultimately, the clinical development of these specific analogs has been challenged by their respective toxicity profiles.[6]
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the cytotoxicity and clinical adverse events associated with geldanamycin and its analogs.
Table 1: In Vitro Cytotoxicity (IC50) of Geldanamycin and Its Analogs
| Compound | Cell Line | Cell Type | IC50 | Reference |
| Geldanamycin | Multiple Cancer Cell Lines | Varies | 0.4 nM - 2000 nM | [1] |
| 17-AAG | T47D | Human Breast Cancer | Not Specified (Enhanced by β-cyclodextrin) | [6] |
| 17-AAG | HCT116 | Human Colon Cancer | Not Specified (Induces apoptosis) | [7] |
| 17-DMAG | NCI 60 Panel | Human Tumor Cell Lines | 63 nM (mean) | [3] |
| 17-DMAG | K562 | Human Chronic Myeloid Leukemia | 50 nM | [8] |
| 17-DMAG | K562-RC (Imatinib-resistant) | Human Chronic Myeloid Leukemia | 31 nM | [8] |
| 17-DMAG | K562-RD (Imatinib-resistant) | Human Chronic Myeloid Leukemia | 44 nM | [8] |
| IPI-504 | MM1.s | Human Multiple Myeloma | 307 ± 51 nM | [9] |
| IPI-504 | RPMI-8226 | Human Multiple Myeloma | 306 ± 38 nM | [9] |
| IPI-504 | H1437 | Human Lung Adenocarcinoma | 3.473 nM | [10] |
| IPI-504 | H1650 | Human Lung Adenocarcinoma | 3.764 nM | [10] |
| IPI-504 | H358 | Human Lung Adenocarcinoma | 4.662 nM | [10] |
Table 2: Summary of Common Adverse Events from Clinical Trials
| Analog | Common Adverse Events (Grade 1-2) | Dose-Limiting Toxicities (Grade 3-4) | Reference |
| 17-AAG (Tanespimycin) | Fatigue, nausea, diarrhea, headache, myalgias | Hepatotoxicity (transaminase elevations), thrombocytopenia, diarrhea | [2] |
| 17-DMAG (Alvespimycin) | Fatigue, anorexia, nausea, blurred vision, musculoskeletal pain, dry eye | Peripheral neuropathy, renal dysfunction, fatigue, hypoalbuminemia, AST rise, hypotension | [3][11] |
| IPI-504 (Retaspimycin) | Fatigue, nausea, diarrhea, headache, vomiting | Liver function abnormalities, hypokalemia, vomiting | [12] |
Key Toxicity Profiles
Hepatotoxicity
The primary dose-limiting toxicity for geldanamycin and its early analogs is hepatotoxicity.[1][2] This is largely attributed to the benzoquinone moiety, which can undergo redox cycling catalyzed by enzymes like NADPH-cytochrome P450 reductase. This process generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage in hepatocytes.
While developed to be less hepatotoxic than geldanamycin, both 17-AAG and 17-DMAG have demonstrated liver toxicity in clinical trials.[2][13] In a phase I study of 17-AAG, delayed hepatotoxicity was observed, which was schedule-dependent.[2] For 17-DMAG, liver function disturbances were noted as a common adverse event.[3] IPI-504 also showed instances of Grade 3 or higher liver function abnormalities in some patients.[12]
Ocular Toxicity of 17-DMAG
A distinctive toxicity associated with 17-DMAG is ocular adverse events, including blurred vision, dry eye, and keratitis.[3] Preclinical studies in rats have shown that 17-DMAG can induce photoreceptor cell death.[14][15] This toxicity is linked to the drug's accumulation and slow elimination from the retina, leading to prolonged Hsp90 inhibition in this sensitive tissue.[15] In direct comparative studies, 17-AAG did not elicit the same degree of retinal injury, which was attributed to its rapid elimination from the retina.[15]
Cardiotoxicity of IPI-504
Phase I trials of IPI-504 revealed transient, dose-related cardiovascular effects, including bradycardia (decreased heart rate) and PR interval lengthening.[3] These effects were reversible and not associated with significant ventricular arrhythmias or QTcF interval changes at the maximum tolerated dose. The mechanism is thought to be related to autonomic effects associated with the drug infusion.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the safety assessment of geldanamycin analogs.
Caption: On-Target Hsp90 Inhibition Pathway.
References
- 1. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Inhibitory Effects of 17-AAG Nanoparticles and Free 17-AAG on HSP90 Gene Expression in Breast Cancer [journal.waocp.org]
- 7. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Human Pluripotent Stem Cell-Derived Cardiomyocytes for Assessment of Anticancer Drug-Induced Cardiotoxicity [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of IPI-504, a novel heat-shock protein 90 inhibitor, in patients with molecularly defined non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical toxicity of a geldanamycin analog, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), in rats and dogs: potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A rat retinal damage model predicts for potential clinical visual disturbances induced by Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of 17-AAG Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin), a first-generation inhibitor of Heat Shock Protein 90 (Hsp90). By examining experimental data from preclinical and clinical studies, this document aims to establish a correlative understanding of 17-AAG's activity from the laboratory bench to its effects in living organisms. This guide also includes a brief comparison with other Hsp90 inhibitors to provide a broader context for research and development.
Mechanism of Action: Hsp90 Inhibition
17-AAG is a derivative of geldanamycin (B1684428) that binds to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1][2] By competitively inhibiting ATP binding, 17-AAG induces a conformational change in Hsp90, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[1][3] This disruption of multiple oncogenic signaling pathways simultaneously forms the basis of its anti-tumor activity.[2][4]
In Vitro Activity of 17-AAG
The in vitro efficacy of 17-AAG has been demonstrated across a wide range of cancer cell lines. Its primary effects include the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[1][5][6]
Data Presentation: In Vitro Efficacy of 17-AAG
| Cell Line | Cancer Type | Key In Vitro Effects | IC50 / Effective Concentration | Reference |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Inhibition of proliferation and viability, reduced migration, induction of apoptosis, abrogation of stem-cell self-renewal.[1][6] | 0.5 - 1 µM | [1] |
| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | Potent inhibition of proliferation and viability, reduced migration.[1] | 0.5 - 1 µM | [1] |
| A2780 | Ovarian Cancer | Growth inhibition.[7] | 18.3 nmol/L | [7] |
| CH1 | Ovarian Cancer | Growth inhibition.[7] | 410.1 nmol/L | [7] |
| G-415 | Gallbladder Cancer | Reduced cell viability and migration, G2/M cell cycle arrest, apoptosis.[5] | Not specified | [5] |
| HCT116 | Colon Carcinoma | Induction of BAX-dependent apoptosis.[3] | Pharmacologically relevant concentrations | [3] |
| HeLa, SiHa | Cervical Carcinoma | Cytotoxicity, enhanced radiation response.[8] | Not specified | [8] |
| MCF-7 | Breast Cancer | Inhibition of cell proliferation, depletion of Akt and c-Raf.[9] | 3 µM (for protein depletion) | [9] |
| T47D | Breast Cancer | Enhanced cytotoxicity with β-cyclodextrin formulation.[10] | Not specified | [10] |
In Vivo Activity of 17-AAG
Preclinical and clinical studies have evaluated the in vivo activity of 17-AAG, demonstrating its potential to inhibit tumor growth in various cancer models. However, its clinical application has been hampered by challenges such as poor solubility and hepatotoxicity.[1][2][4]
Data Presentation: In Vivo Efficacy of 17-AAG
| Model | Cancer Type | Dosing Regimen | Key In Vivo Effects | Reference |
| Human Ovarian Cancer Xenografts (A2780, CH1) | Ovarian Cancer | Not specified | Tumor growth inhibition.[7] Peak tumor concentrations of 15.6 and 16.5 µmol/L.[7] | [7] |
| Human Gallbladder Cancer Xenograft (G-415) | Gallbladder Cancer | 25 mg/kg, i.p., daily for 5 days/week for 4 weeks | 69.6% reduction in tumor size.[5] | [5] |
| Human Colon Carcinoma Xenograft (HCT116) | Colon Cancer | Not specified | BAX-dependent apoptosis in tumors.[3] | [3] |
| Human Ovarian Cancer Xenograft (A2780) | Ovarian Cancer | Not specified | Additive effect on tumor growth delay when combined with carboplatin.[11] | [11] |
| Human Glioma Intracranial Tumors | Glioblastoma | Not specified | Inhibition of tumor growth, synergy with radiation.[12] | [12] |
| Phase I Clinical Trial | Advanced Cancers | 10 - 295 mg/m² weekly × 3, every 4 weeks | Well-tolerated. Linear pharmacokinetics. Recommended Phase II dose: 295 mg/m².[13] | [13] |
| Phase I Clinical Trial | Advanced Malignancies | Once-weekly, up to 450 mg/m²/week | Tolerable toxicity. Therapeutic plasma concentrations. Target inhibition in tumors. Recommended Phase II dose: 450 mg/m².[14] | [14] |
| Phase II Clinical Trial | Hormone-Refractory Metastatic Prostate Cancer | 300 mg/m² IV weekly for 3 out of 4 weeks | No significant PSA response.[15] | [15] |
In Vitro to In Vivo Correlation: Bridging the Gap
A direct correlation between in vitro potency and in vivo efficacy is complex and influenced by pharmacokinetic and pharmacodynamic factors.
-
Concentration vs. Dose: While nanomolar to low micromolar concentrations of 17-AAG are effective in vitro, achieving and maintaining these concentrations within a tumor in vivo requires significantly higher systemic doses.[7] For instance, IC50 values in the nanomolar range for ovarian cancer cell lines corresponded to peak tumor concentrations in the micromolar range in xenograft models.[7]
-
Pharmacokinetics: 17-AAG exhibits linear pharmacokinetics, with plasma concentrations increasing proportionally with the dose.[13][14] However, its poor solubility and formulation in DMSO have posed challenges in clinical settings.[16][17]
-
Pharmacodynamics: The biological effects of 17-AAG in vivo can be monitored through biomarkers. A common molecular signature of Hsp90 inhibition is the degradation of client proteins (e.g., c-RAF-1, CDK4, AKT) and the induction of Hsp70.[3][14] These pharmacodynamic markers have been successfully measured in both peripheral blood mononuclear cells and tumor biopsies from patients, confirming target engagement.[7][14]
-
Therapeutic Window: While 17-AAG shows anti-tumor activity, it also has dose-limiting toxicities, primarily hepatic and gastrointestinal.[13][14][16] The therapeutic window is therefore a critical consideration in translating in vitro findings to clinical application.
Comparison with Alternative Hsp90 Inhibitors
The limitations of 17-AAG prompted the development of second-generation Hsp90 inhibitors with improved physicochemical properties and potentially better efficacy and safety profiles.
Data Presentation: Comparison of Hsp90 Inhibitors
| Inhibitor | Generation | Key Advantages over 17-AAG | Status | Reference |
| 17-AAG (Tanespimycin) | First | - | Investigated in numerous clinical trials, but development has largely been superseded.[18] | [18] |
| 17-DMAG (Alvespimycin) | First (water-soluble analog) | Longer plasma half-life, greater oral bioavailability, less extensive metabolism, superior antitumor activity and lower toxicity in preclinical studies.[19] | Investigated in clinical trials.[19] | [19] |
| IPI-504 (Retaspimycin) | First (water-soluble analog) | Improved water solubility.[19] | Investigated in clinical trials.[20] | [19][20] |
| STA-9090 (Ganetespib) | Second | 20-fold superior potency to 17-AAG in a panel of cell lines.[19] Favorable pharmacologic properties.[19] | Reached Phase III clinical trials.[19] | [19] |
| CNF-2024 (BIIB021) | Second | Orally administrable, strong anti-tumor effect outperforming 17-AAG in some models.[20] | Investigated in clinical trials. | [20] |
Experimental Protocols
1. In Vitro Cell Proliferation Assay (WST-1 Assay) [1][9]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of 17-AAG (e.g., 0.5 µM and 1 µM) or vehicle control (DMSO).[1]
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72, and 96 hours).[1]
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a specified period (e.g., 2-4 hours) to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis for Hsp90 Client Proteins [1][5][9]
-
Cell Lysis: Treat cells with 17-AAG for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Hsp90 client proteins (e.g., AKT, c-Raf, CDK4, EGFR) and a loading control (e.g., actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
3. In Vivo Tumor Xenograft Study [5]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 G-415 cells) into the flank of immunocompromised mice (e.g., NOD-SCID).[5]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50 mm³).[5]
-
Treatment: Randomize mice into treatment and control groups. Administer 17-AAG (e.g., 25 mg/kg, i.p., daily for 5 days per week for 4 weeks) or vehicle control.[5]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Visualizations
Caption: Hsp90 Inhibition by 17-AAG.
Caption: In Vitro to In Vivo Correlation Workflow.
References
- 1. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 7. Pharmacokinetic-pharmacodynamic relationships for the heat shock protein 90 molecular chaperone inhibitor 17-allylamino, 17-demethoxygeldanamycin in human ovarian cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geldanamycin and this compound potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Inhibitory Effects of 17-AAG Nanoparticles and Free 17-AAG on HSP90 Gene Expression in Breast Cancer [journal.waocp.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. A Phase II Trial of this compound (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heat shock protein 90 targeting therapy: state of the art and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HSP90 Inhibitors | HSP90 [hsp90.ca]
Dual Blockade Strategy: A Comparative Guide to the Synergistic Effects of 17-AAG and Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The combination of Heat Shock Protein 90 (HSP90) inhibitors with proteasome inhibitors represents a powerful therapeutic strategy in oncology. This guide provides an objective comparison of the synergistic anti-cancer effects observed when combining the HSP90 inhibitor 17-AAG (Tanespimycin) with various proteasome inhibitors. By targeting two critical and complementary nodes within the cellular protein quality control machinery, this dual-blockade approach aims to overwhelm cancer cells with proteotoxic stress, leading to enhanced apoptosis and tumor growth inhibition.
The Molecular Rationale for Synergy
Cancer cells exhibit a high dependency on molecular chaperones like HSP90 to maintain the stability and function of numerous oncoproteins essential for their growth and survival.[1] The HSP90 inhibitor 17-AAG competitively binds to the N-terminal ATP pocket of HSP90, disrupting its chaperone function.[2][3] This leads to the misfolding and subsequent targeting of HSP90 client proteins (e.g., Akt, c-Raf, EGFR) for degradation via the ubiquitin-proteasome pathway.[4][5]
Proteasome inhibitors, such as bortezomib, carfilzomib, and ixazomib, block the function of the proteasome, the primary cellular machinery for degrading ubiquitinated proteins.[6] When used in combination with 17-AAG, proteasome inhibitors prevent the clearance of the misfolded, ubiquitinated oncoproteins that accumulate due to HSP90 inhibition. This leads to a massive build-up of toxic protein aggregates, inducing severe endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR), which ultimately triggers apoptosis.[6][7] This synergistic action can overcome drug resistance and may allow for reduced doses, potentially lowering toxicity.[8]
Caption: Mechanism of synergy between 17-AAG and proteasome inhibitors.
Comparative Performance Data
The synergy between 17-AAG and various proteasome inhibitors has been quantified in several preclinical studies across different cancer types. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: 17-AAG in Combination with Bortezomib
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| Multiple Myeloma | Multiple Myeloma | 17-AAG + Bortezomib | Enhanced sensitivity and durable responses in bortezomib-refractory patients | [9] |
| AML | Acute Myeloid Leukemia | 17-AAG (150mg/m²) + Bortezomib (0.7mg/m²) | Phase I MTD determined; combination led to toxicity without measurable response | [10] |
| NSCLC | Non-Small Cell Lung Cancer | 17-AAG (IC50) + Bortezomib (IC50) | Synergistic growth inhibition | [11] |
Table 2: 17-AAG in Combination with Other Proteasome Inhibitors (MG-132)
| Cell Line | Cancer Type | Inhibitor & Concentration | Observed Effect | Reference |
| Ovarian Cancer | Ovarian Cancer | 17-AAG (1 µM) + MG-132 (10 µM) | MG-132 blocked 17-AAG-induced client protein degradation, leading to accumulation of ubiquitinated forms | [12] |
| Leukemia Cells | Leukemia | MG-132 | Induced cleavage of HSP90, suggesting an additional anti-cancer mechanism | [13] |
| Gastric Cancer | Gastric Cancer | 17-DMAG + MG-132 | MG-132 promoted the pro-apoptotic effects of the HSP90 inhibitor | [7] |
Note: Data for direct synergistic combinations of 17-AAG with Carfilzomib and Ixazomib are less prevalent in the reviewed literature, which primarily focuses on Bortezomib and the experimental inhibitor MG-132. However, the strong mechanistic rationale suggests similar synergistic potential.
Key Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the synergistic effects of 17-AAG and proteasome inhibitors.
Caption: General workflow for assessing drug synergy.
Cell Viability Assay (MTS/WST-1 Assay)
This assay measures the metabolic activity of cells to determine cytotoxicity and cell proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂).[14]
-
Treatment: Prepare serial dilutions of 17-AAG, the proteasome inhibitor, and their combination in culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[15]
-
Reagent Addition: Add 10-20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value for each agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds (single agents and combination) for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1-5x10⁵ cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[16]
Western Blot Analysis
This technique is used to detect changes in the expression and cleavage of specific proteins involved in the drug response pathways.
Protocol:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.[18]
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 3-5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PARP, Caspase-3, Akt, c-Raf, HSP70, and a loading control like β-actin) overnight at 4°C with gentle agitation.[5][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity to determine relative protein expression.[18]
References
- 1. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 3. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat Shock Protein 90 and the Proteasome | Clinical Gate [clinicalgate.com]
- 10. Pharmacokinetics and Dose Escalation of the Heat Shock Protein Inhibitor 17-AAG in Combination with Bortezomib in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Proteasome inhibitor-induced cleavage of HSP90 is mediated by ROS generation and caspase 10-activation in human leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. bio-rad.com [bio-rad.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 17-Allylamino-17-demethoxygeldanamycin (17-AAG)
Essential guidelines for the safe handling and disposal of 17-Allylamino-17-demethoxygeldanamycin (17-AAG) are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. As a potent antineoplastic agent, 17-AAG requires meticulous management from acquisition to disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 17-AAG and associated materials.
Although some safety data sheets may indicate no known OSHA hazards, it is prudent to handle 17-AAG as a hazardous substance due to its biological activity and potential for harm if inhaled, ingested, or absorbed through the skin.[1] Therefore, all disposal procedures should align with guidelines for chemotherapeutic and antineoplastic waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double chemotherapy gloves, a disposable gown, and safety glasses or a face shield. All handling of 17-AAG, including waste segregation, should be conducted in a designated area, preferably within a chemical fume hood or biological safety cabinet, to minimize aerosolization and exposure.
Waste Segregation and Categorization
Proper segregation of waste is the cornerstone of safe disposal. 17-AAG waste should be categorized into two primary streams: bulk and trace chemotherapy waste. This distinction is crucial as it dictates the type of container, labeling, and final disposal method.
| Waste Category | Description | Examples |
| Bulk Chemotherapy Waste | Any waste containing more than 3% of the original drug by weight. This is considered hazardous waste.[2][3] | - Unused or partially used vials of 17-AAG- Heavily contaminated items from a spill cleanup- IV bags with more than 3% of the initial volume remaining[3] |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[2] | - Empty vials, syringes, and IV bags- Used personal protective equipment (gowns, gloves)- Contaminated lab supplies (pipette tips, culture flasks) |
Step-by-Step Disposal Procedures
1. Liquid Waste Disposal:
-
Bulk Liquid Waste: Unused or expired solutions of 17-AAG must be disposed of as bulk chemotherapeutic waste.
-
Do not pour liquid 17-AAG waste down the drain.[4]
-
Collect the liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container should be compatible with the solvent used to dissolve the 17-AAG.
-
The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.[7]
-
-
Trace Liquid Waste: Rinsate from cleaning contaminated glassware should be collected as hazardous waste. For empty containers, a triple rinse with a suitable solvent can render the container non-hazardous. The rinsate from the first rinse should be collected as hazardous waste.[8][9]
2. Solid Waste Disposal:
-
Bulk Solid Waste: The original vial containing powdered 17-AAG, even if seemingly empty, may contain residual powder exceeding the 3% limit and should be treated as bulk waste.
-
Trace Solid Waste: Items such as used gloves, gowns, bench paper, and plasticware with minimal contamination should be disposed of in a designated yellow chemotherapy waste container.[2][10]
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Don appropriate PPE, including a respirator if the spill is large or involves a powder.
-
Contain the spill using absorbent pads.
-
For liquid spills, wipe up the material with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the spill area thoroughly with a detergent solution, followed by water.
-
All materials used for spill cleanup must be disposed of as bulk chemotherapy waste in a black hazardous waste container.[13]
Waste Container Management and Labeling
-
All waste containers must be kept closed except when adding waste.[6]
-
Ensure containers are not overfilled; a general rule is to fill to no more than 80% capacity.[5]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
All waste containers must be clearly labeled with their contents. Use standardized hazardous waste labels provided by your institution's Environmental Health and Safety (EHS) department.[4][7]
Final Disposal
-
Once waste containers are full, they should be securely sealed.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[7]
-
Never dispose of 17-AAG waste in the regular trash or through standard biohazard waste streams unless explicitly approved by your EHS department.[4]
Experimental Workflow for 17-AAG Waste Disposal
Caption: Workflow for the proper segregation and disposal of 17-AAG waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. danielshealth.com [danielshealth.com]
- 3. medprodisposal.com [medprodisposal.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. pogo.ca [pogo.ca]
- 12. securewaste.net [securewaste.net]
- 13. uwyo.edu [uwyo.edu]
Essential Safety and Logistics for Handling 17-Allylamino-17-demethoxygeldanamycin (17-AAG)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90) utilized in cancer research. Due to its cytotoxic nature, stringent safety protocols are imperative to protect laboratory personnel and the environment. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling 17-AAG. Adherence to these guidelines is critical to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling the compound. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated spunbond). | Protects skin and personal clothing from contamination. The back-closing design minimizes the risk of frontal exposure. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, worn in combination with a full-face shield. | Protects against splashes and aerosols, offering comprehensive facial protection. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of the compound or when there is a potential for aerosol generation. Mandatory fit-testing is required before use. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of 17-AAG must be conducted within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize exposure risk.
1. Preparation and Reconstitution:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Cover the work surface of the BSC or fume hood with a disposable, absorbent bench liner.
-
When reconstituting the lyophilized powder, use a sterile syringe to slowly add the appropriate solvent, directing the stream down the inner wall of the vial to prevent aerosolization.
-
Gently swirl the vial until the compound is fully dissolved. Avoid shaking to prevent the creation of aerosols.
2. Experimental Use:
-
Use a new sterile syringe to withdraw the desired volume of the reconstituted solution.
-
All experimental manipulations involving 17-AAG must be performed within the confines of the BSC or fume hood.
3. Decontamination:
-
Following each use, decontaminate all surfaces and equipment within the BSC or fume hood. A 2% sodium hypochlorite (B82951) solution followed by a sterile water rinse is recommended.
-
Wipe down all exterior surfaces of containers and equipment that have come into contact with the compound before removing them from the containment area.
4. Spill Management:
-
In the event of a spill, immediately evacuate and secure the area.
-
The spill should be cleaned by trained personnel wearing the full complement of PPE, including respiratory protection.
-
Cover the spill with absorbent pads.
-
Apply a 2% sodium hypochlorite solution to the spill area and allow for a contact time of at least 30 minutes.
-
Collect all contaminated materials and place them in a designated hazardous waste container.
Disposal Plan
The disposal of 17-AAG and all contaminated materials must comply with institutional, local, and federal regulations for hazardous waste.
-
Sharps: All needles, syringes, and contaminated glassware must be disposed of in a puncture-resistant, leak-proof sharps container labeled for cytotoxic waste.
-
Solid Waste: Gloves, gowns, bench liners, and other contaminated solid materials should be placed in a clearly labeled, leak-proof hazardous waste bag.
-
Liquid Waste: Unused solutions and rinsates containing 17-AAG must be collected in a labeled, leak-proof, and sealed waste container.
All hazardous waste generated from the handling of 17-AAG should be disposed of through a licensed hazardous waste facility, typically via incineration.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of 17-AAG.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
